LK 11
描述
属性
CAS 编号 |
74143-01-4 |
|---|---|
分子式 |
C15H26N2O3 |
分子量 |
282.38 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3/t12-,13+,14? |
InChI 键 |
JBICFMQWCKPGRR-PBWFPOADSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)CCN3CCOCC3 |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(5-nitroisoquinolin-1-yl)methylene-N-hydroxy-N'-aminoguanidine LK 11 LK-11 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the STK11/LKB1 Signaling Pathway in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase 11 (STK11), also known as liver kinase B1 (LKB1), is a master kinase that plays a pivotal role in cellular metabolism, polarity, and growth control, acting as a critical tumor suppressor.[1][2][3] Germline mutations in STK11 are the cause of Peutz-Jeghers Syndrome, a hereditary disorder characterized by an increased predisposition to cancer.[1][4] Somatic inactivation of LKB1 is frequently observed in various sporadic cancers, notably in non-small cell lung cancer (NSCLC), where it is associated with aggressive tumor phenotypes and resistance to certain therapies.[5][6] This technical guide provides a comprehensive overview of the STK11/LKB1 signaling pathway, its dysregulation in cancer, and its implications for therapeutic development. We present quantitative data on mutation frequencies, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate complex signaling cascades and workflows.
The Core STK11/LKB1 Signaling Pathway
LKB1 is a constitutively active kinase that functions as a master upstream regulator of the AMP-activated protein kinase (AMPK) family of kinases.[3][7] The full-length human LKB1 protein consists of an N-terminal domain, a central kinase domain, and a C-terminal regulatory domain.[2] For its activation and cytoplasmic localization, LKB1 forms a heterotrimeric complex with the pseudokinase STE20-related adaptor protein (STRAD) and the scaffolding protein Mouse protein 25 (MO25).[4][7]
The canonical LKB1 signaling cascade is initiated in response to cellular stress, particularly an increase in the AMP/ATP ratio, which signifies low energy status.[7][8] Under such conditions, LKB1 phosphorylates and activates the catalytic α-subunit of AMPK at threonine 172 (Thr172).[9] Activated AMPK, a central energy sensor, then phosphorylates a multitude of downstream targets to restore energy homeostasis by switching off anabolic processes and promoting catabolic pathways.[10][11]
Beyond AMPK, LKB1 is a master kinase that phosphorylates and activates 12 other AMPK-related kinases, including the salt-inducible kinases (SIKs) and microtubule affinity-regulating kinases (MARKs), thereby extending its regulatory influence over various cellular functions.[1][12]
Role of STK11/LKB1 in Cancer
LKB1 functions as a bona fide tumor suppressor, and its inactivation is a key event in the development and progression of various cancers.[1][4][10] The tumor-suppressive functions of LKB1 are multifaceted and primarily mediated through its downstream effectors.
Metabolic Reprogramming
A hallmark of cancer cells is altered metabolism, often characterized by increased aerobic glycolysis (the Warburg effect).[2] LKB1, through AMPK, acts as a critical brake on anabolic processes.[7][10] Loss of LKB1 function leads to the deregulation of AMPK and subsequent hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][13] This results in a metabolic shift towards glycolysis, increased protein and lipid synthesis, and enhanced cell growth and proliferation.[1][2][10] LKB1-deficient tumors often exhibit increased glucose uptake and lactate production.[10] For instance, re-expression of LKB1 in the LKB1-deficient A549 lung cancer cell line was shown to reduce the extracellular acidification rate (ECAR), a measure of glycolysis, by approximately 20%.[14]
Cell Growth and Proliferation
By activating AMPK, LKB1 inhibits the mTORC1 pathway, a central regulator of cell growth.[13][15] AMPK phosphorylates and activates TSC2 and also phosphorylates Raptor, both of which are negative regulators of mTORC1.[1][16] Consequently, loss of LKB1 leads to unchecked mTORC1 activity, promoting protein synthesis and cell proliferation.[17][18] Furthermore, the LKB1-SIK-CRTC signaling axis plays a role in suppressing cell proliferation by inhibiting CREB-mediated transcription programs that are pro-proliferative.[2][19]
Cell Polarity and Metastasis
LKB1 is crucial for establishing and maintaining cell polarity.[4][7] LKB1 deficiency can disrupt epithelial cell polarity, which can contribute to an increased invasive and migratory ability of cancer cells.[4] The LKB1/AMPK pathway regulates tumor invasion and metastasis through various signaling pathways, including TGF-β, NF-κB, and AKT.[4] Inactivation of LKB1 has been linked to enhanced metastasis in several cancer types.[13][15]
Quantitative Data on STK11/LKB1 in Cancer
Mutation Frequencies
STK11 alterations, including mutations and deletions, are found across a range of solid tumors.[13] The prevalence of these alterations varies significantly by cancer type.
| Cancer Type | Prevalence of STK11/LKB1 Alterations (%) | Co-mutation with KRAS (%) | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 17 - 23 | High frequency of co-occurrence | [5] |
| Lung Adenocarcinoma (LUAD) | 8 - 21 | ~7% | [6][13] |
| Lung Squamous Cell Carcinoma (SqCC) | 1.5 - 5 | - | [13] |
| Cervical Cancer | ~8.6 | - | [2] |
| Breast Cancer | ~8 | - | [13] |
| Head and Neck Cancer | ~7 | - | [13] |
| Overall Solid Tumors | ~3.04 (in a large cohort) | - | [20] |
Table 1: Prevalence of STK11/LKB1 alterations in various cancer types.
Impact on Clinical Outcomes
STK11 mutations, particularly in the context of co-occurring KRAS mutations in NSCLC (termed "KL" tumors), are associated with an aggressive clinical course and poor prognosis.[5][12]
| Cancer Subtype (LUAD) | Clinical Outcome Metric | Finding | P-value | Reference(s) |
| KRAS-mutant, STK11-mutant (KL) | Objective Response Rate to PD-1 Blockade | 7.4% | < 0.001 | [12][21] |
| KRAS-mutant, TP53-mutant (KP) | Objective Response Rate to PD-1 Blockade | 35.7% | < 0.001 | [12][21] |
| KRAS-mutant only (K-only) | Objective Response Rate to PD-1 Blockade | 28.6% | < 0.001 | [12][21] |
| KRAS-mutant, STK11-mutant (KL) | Progression-Free Survival with PD-1 Blockade | Shorter vs. STK11-wildtype | < 0.001 | [12][21] |
| KRAS-mutant, STK11-mutant (KL) | Overall Survival with PD-1 Blockade | Shorter vs. STK11-wildtype | 0.0015 | [12][21] |
| Stage III NSCLC with STK11 mutation | Locoregional Failure Rate (post-radiotherapy) | Significantly higher vs. STK11-wildtype | - | [5] |
| Stage III NSCLC with STK11 mutation | Disease-Free & Overall Survival (post-radiotherapy) | Shorter vs. STK11-wildtype | - | [5] |
Table 2: Impact of STK11/LKB1 mutations on clinical outcomes in lung adenocarcinoma.
Therapeutic Implications
The mutational status of STK11 has significant implications for cancer therapy.
Resistance to Immunotherapy
One of the most striking findings is the association of STK11/LKB1 loss with primary resistance to PD-1/PD-L1 checkpoint inhibitors in KRAS-mutant NSCLC.[12][21] LKB1 inactivation is linked to an immunosuppressive tumor microenvironment, characterized by reduced T-cell infiltration and lower PD-L1 expression.[2][22] This "cold" tumor microenvironment is thought to be a major driver of immunotherapy resistance.[23]
Targeting LKB1-Deficient Cancers
As LKB1 is a tumor suppressor, its loss of function cannot be directly targeted with inhibitors.[24] Therapeutic strategies therefore focus on exploiting the vulnerabilities created by LKB1 deficiency.[22][25]
-
mTOR Inhibitors: Given the hyperactivation of mTORC1 in LKB1-deficient cells, mTOR inhibitors like everolimus have shown promise in preclinical models and early clinical trials.[1][6]
-
Metabolic Targeting: The metabolic reprogramming induced by LKB1 loss presents therapeutic opportunities. For example, glutaminase inhibitors are being investigated to target the altered glutamine metabolism in these tumors.[5][6]
-
Targeting Downstream Effectors: Research is ongoing to identify and target other critical downstream kinases or pathways that become essential for survival in LKB1-mutant cancers.[26]
Key Experimental Protocols
Immunohistochemistry (IHC) for LKB1 Detection
This protocol is used to assess LKB1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Loss of LKB1 staining can serve as a surrogate for inactivating mutations.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Wash sections in wash buffer (e.g., TBS with 0.05% Tween-20) for 5 minutes.[27]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a blocking solution (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Incubate with a primary antibody against LKB1/STK11 (e.g., rabbit monoclonal, diluted as per manufacturer's recommendation, such as 1:1000) overnight at 4°C.[29]
-
Wash sections in wash buffer (3 changes, 5 minutes each).[27]
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[27]
-
Wash sections in wash buffer (3 changes, 5 minutes each).[27]
-
Incubate with a streptavidin-HRP reagent for 30 minutes at room temperature.[27]
-
Wash sections in wash buffer (3 changes, 5 minutes each).[27]
-
-
Detection and Visualization:
-
Interpretation:
-
Score staining as positive/intact (cytoplasmic staining in tumor cells) or negative/lost (complete loss of cytoplasmic staining in tumor cells with intact staining in internal controls like stromal cells).[29]
-
Western Blot for Phosphorylated AMPK (p-AMPK)
This protocol is used to quantify the activation state of AMPK by detecting its phosphorylation at Threonine 172.
Methodology:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.[9]
-
Lyse cells in a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9] A common lysis buffer is RIPA buffer.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[30]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[30]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[31] (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background).
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., rabbit anti-p-AMPK, 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[9]
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify band intensities using densitometry software.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total AMPKα to determine the ratio of phosphorylated to total protein.[30][32]
-
Conclusion
The STK11/LKB1 signaling pathway is a central hub in the regulation of cellular metabolism and growth, and its inactivation is a significant driver in a variety of cancers. Understanding the molecular consequences of LKB1 loss is crucial for developing novel therapeutic strategies. The association of LKB1 deficiency with an aggressive clinical phenotype and resistance to immunotherapy highlights the urgent need for targeted approaches for this patient population. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate this critical tumor suppressor pathway and to identify and validate new therapeutic targets for LKB1-mutant cancers.
References
- 1. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]
- 2. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the LKB1 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unraveling the Role of STK11/LKB1 in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 11. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. STK11/LKB1 Modulation of the Immune Response in Lung Cancer: From Biology to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Dysregulation of mTOR activity through LKB1 inactivation | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. targetedonc.com [targetedonc.com]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. Targeting LKB1/STK11-mutant cancer: distinct metabolism, microenvironment, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. LKB1: Can We Target an Hidden Target? Focus on NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholars.northwestern.edu [scholars.northwestern.edu]
- 26. Insights into targeting LKB1 in tumorigenesis | EurekAlert! [eurekalert.org]
- 27. resources.bio-techne.com [resources.bio-techne.com]
- 28. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. STK11 (LKB1) Immunohistochemistry is a Sensitive and Specific Marker for STK11 Adnexal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of the STK11 Gene in Peutz-Jeghers Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peutz-Jeghers syndrome (PJS) is an autosomal dominant inherited disorder characterized by the development of hamartomatous polyps in the gastrointestinal tract and mucocutaneous hyperpigmentation. Germline mutations in the serine/threonine kinase 11 (STK11) gene, also known as liver kinase B1 (LKB1), are the primary cause of PJS. This technical guide provides an in-depth overview of the critical role of the STK11 gene in the pathogenesis of PJS. It details the molecular functions of the STK11 protein, the signaling pathways it governs, and the genotype-phenotype correlations observed in patients. Furthermore, this document outlines key experimental methodologies for studying STK11 and presents quantitative data on mutation types and associated cancer risks to support further research and therapeutic development.
Introduction to Peutz-Jeghers Syndrome and the STK11 Gene
Peutz-Jeghers syndrome is a rare disorder with an estimated incidence of 1 in 50,000 to 1 in 200,000 live births.[1][2] The clinical diagnosis of PJS is established when an individual presents with two of the following three criteria: at least two histologically confirmed PJS-type hamartomatous polyps, mucocutaneous hyperpigmentation of the mouth, nostrils, eyes, genitalia, or fingers, and a family history of PJS.[1]
The causative gene, STK11, located on chromosome 19p13.3, was identified in 1998.[3] It functions as a tumor suppressor gene, and its protein product, STK11, is a master serine/threonine kinase that plays a pivotal role in regulating cell growth, metabolism, and polarity.[3][4] Germline mutations in STK11 are detected in a significant majority of PJS patients, leading to a loss of its tumor suppressor function and the subsequent development of the characteristic features of the syndrome.[1][5]
Molecular Biology of STK11
The STK11 gene consists of nine coding exons and one non-coding exon, encoding a 433-amino acid protein.[1] The STK11 protein is ubiquitously expressed in human tissues and is comprised of an N-terminal non-catalytic domain, a central kinase domain, and a C-terminal regulatory domain. For its activation, STK11 forms a heterotrimeric complex with the pseudokinase STE20-related adaptor (STRAD) and the scaffolding protein mouse protein 25 (MO25).[6][7] This complex formation is crucial for the cytoplasmic localization and catalytic activity of STK11.
Key Signaling Pathways Regulated by STK11
STK11 is a central node in several critical signaling pathways that control cellular homeostasis. Its tumor suppressor function is primarily mediated through the activation of AMP-activated protein kinase (AMPK) and other AMPK-related kinases.
The LKB1-AMPK-mTOR Pathway
Under conditions of low cellular energy (high AMP:ATP ratio), STK11 phosphorylates and activates AMPK.[4][6][8] Activated AMPK, in turn, phosphorylates and activates the tuberous sclerosis complex (TSC1/TSC2), which then inhibits the small GTPase Rheb. This leads to the downregulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9][10] The mTORC1 pathway is a key regulator of protein synthesis, cell growth, and proliferation.[9] Inactivation of STK11 in PJS leads to the dysregulation of this pathway, resulting in uncontrolled cell growth and the formation of hamartomas.[11]
Cell Polarity and Proliferation
STK11 is also a key regulator of cell polarity.[3] It phosphorylates and activates several AMPK-related kinases, including the microtubule affinity-regulating kinases (MARKs), which are involved in establishing and maintaining cell polarity.[6] Loss of STK11 function disrupts epithelial cell polarity, which is a critical step in the development of polyps and cancer. Furthermore, STK11 can inhibit cell proliferation through AMPK-independent mechanisms, for instance by regulating the activity of the transcriptional co-activator YAP.[12]
STK11 Mutations in Peutz-Jeghers Syndrome
A wide spectrum of mutations in the STK11 gene has been identified in PJS patients. These mutations are distributed throughout the gene and include nonsense, frameshift, missense, and splice-site mutations, as well as large deletions.
Genotype-Phenotype Correlations
Studies have suggested a correlation between the type of STK11 mutation and the clinical severity of PJS.[13][14] Truncating mutations (nonsense and frameshift) are often associated with a more severe phenotype, characterized by an earlier age of onset of symptoms and a higher risk of cancer compared to individuals with missense mutations.[13][15] However, significant phenotypic variability exists even within families carrying the same mutation, suggesting the influence of other genetic or environmental factors.
Table 1: Summary of STK11 Mutation Types and Associated Phenotypes in PJS
| Mutation Type | Consequence | Associated Phenotype | References |
| Truncating (Nonsense, Frameshift) | Premature stop codon, truncated protein | Generally more severe: earlier onset of polyps and cancer. | [13][14][15] |
| Missense | Single amino acid substitution | Generally less severe: later onset of symptoms. | [13][15] |
| Large Deletions/Insertions | Loss of one or more exons | Variable, can be severe. | [1] |
| Splice-site | Aberrant mRNA splicing | Can lead to truncated or non-functional protein. | [1] |
Cancer Risk in Peutz-Jeghers Syndrome
Individuals with PJS have a significantly increased lifetime risk of developing various cancers, particularly of the gastrointestinal tract (esophagus, stomach, small intestine, colon, pancreas), breast, lung, ovaries, and testes.[13][16] The cumulative cancer risk is estimated to be as high as 93% by age 65.
Table 2: Estimated Cumulative Cancer Risks in PJS Patients by Age
| Cancer Site | By Age 40 | By Age 50 | By Age 60 | By Age 70 |
| All Cancers | 20% | 45% | 76% | 85% |
| Gastrointestinal | 11% | 28% | 57% | 66% |
| Breast (females) | 8% | 18% | 32% | 45% |
| Lung | <1% | 4% | 11% | 15% |
| Pancreatic | 1% | 5% | 11% | 17% |
Data adapted from multiple sources. Actual risks may vary.
Experimental Protocols for STK11 Research
Investigating the role of STK11 in PJS involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
STK11 Mutation Analysis
Objective: To identify germline mutations in the STK11 gene from patient-derived DNA.
Methodology: DNA Sequencing
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.
-
PCR Amplification: Amplify all nine coding exons and flanking intronic regions of the STK11 gene using specific primer pairs.
-
Sanger Sequencing: Purify the PCR products and sequence them using a capillary sequencing platform.
-
Data Analysis: Align the sequencing data to the STK11 reference sequence to identify any nucleotide variations.
Methodology: Multiplex Ligation-dependent Probe Amplification (MLPA)
-
DNA Denaturation and Hybridization: Denature genomic DNA and hybridize it with a mixture of MLPA probes specific for each exon of the STK11 gene.
-
Ligation: Ligate the two parts of each hybridized probe with a thermostable ligase.
-
PCR Amplification: Amplify the ligated probes using universal primers.
-
Fragment Analysis: Separate the amplified products by capillary electrophoresis and analyze the peak heights to determine the copy number of each exon.
Functional Analysis of STK11 Variants
Objective: To assess the functional impact of identified STK11 variants.
Methodology: In Vitro Kinase Assay
-
Site-Directed Mutagenesis: Introduce the identified variant into a wild-type STK11 expression vector.
-
Protein Expression and Purification: Express and purify both wild-type and mutant STK11 proteins, along with STRAD and MO25, from a suitable expression system (e.g., HEK293 cells).
-
Kinase Assay: Incubate the purified STK11 complexes with a known substrate (e.g., a peptide containing the AMPK phosphorylation site) and radiolabeled ATP.
-
Analysis: Measure the incorporation of the radiolabel into the substrate to determine the kinase activity of the mutant STK11 compared to the wild-type.
Methodology: Cell-Based Signaling Assays
-
Cell Culture and Transfection: Culture cells that are null for endogenous STK11 (e.g., HeLa or A549 cells) and transfect them with expression vectors for wild-type or mutant STK11.
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of downstream targets of STK11, such as AMPK and its substrates (e.g., ACC). A decrease in the phosphorylation of these targets in cells expressing the mutant STK11 would indicate a loss of function.
Therapeutic Strategies Targeting the STK11 Pathway
The central role of the mTOR pathway in the pathogenesis of PJS has made it an attractive target for therapeutic intervention. Preclinical studies using mouse models of PJS have shown that mTOR inhibitors, such as rapamycin, can effectively suppress the development of gastrointestinal polyps.[17] This has led to clinical trials investigating the efficacy of mTOR inhibitors in PJS patients.
Conclusion
The STK11 gene is a critical tumor suppressor, and its germline inactivation is the primary cause of Peutz-Jeghers syndrome. The STK11 protein acts as a master kinase, regulating key cellular processes such as metabolism, growth, and polarity, primarily through the AMPK-mTOR signaling pathway. Understanding the molecular mechanisms by which STK11 mutations lead to the development of hamartomas and increase cancer risk is essential for the development of effective surveillance strategies and targeted therapies for individuals with PJS. Further research into the complex network of STK11-regulated pathways will undoubtedly uncover novel therapeutic targets for this debilitating syndrome.
References
- 1. Peutz-Jeghers syndrome with germline mutation of STK11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LKB1, a protein kinase regulating cell proliferation and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 5. A novel mutation in STK11 gene is associated with Peutz-Jeghers Syndrome in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dysregulation of mTOR activity through LKB1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STK11 Alterations in the Pan-Cancer Setting: Prognostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LKB1 tumor suppressor regulates AMP kinase/mTOR-independent cell growth and proliferation via the phosphorylation of Yap [scholarworks.indianapolis.iu.edu]
- 13. An exploration of genotype-phenotype link between Peutz-Jeghers syndrome and STK11: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Genotype–phenotype correlations in Peutz-Jeghers syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. facingourrisk.org [facingourrisk.org]
- 17. Chemopreventive efficacy of rapamycin on Peutz–Jeghers syndrome in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of the LKB1 tumor suppressor
An In-depth Technical Guide on the Discovery and History of the LKB1 Tumor Suppressor
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master tumor suppressor kinase that plays a pivotal role in the regulation of cellular metabolism, growth, and polarity.[1][2] Its discovery is a compelling narrative that begins with clinical observations of a rare hereditary cancer syndrome and culminates in the elucidation of a fundamental signaling pathway linking cellular energy status to cell proliferation.[3] Germline mutations in the LKB1 gene are the cause of Peutz-Jeghers Syndrome (PJS), an autosomal dominant disorder characterized by gastrointestinal hamartomatous polyps and an elevated risk for various cancers.[4][5] Beyond this rare syndrome, somatic inactivation of LKB1 is frequently observed in sporadic cancers, most notably in non-small cell lung cancer (NSCLC).[1][4] This guide provides a comprehensive overview of the key milestones in the discovery of LKB1, the experimental evidence establishing its tumor suppressor function, and the signaling pathways through which it exerts its effects.
The Journey of Discovery: From Clinical Syndrome to Gene Identification
The story of LKB1 is intrinsically linked to Peutz-Jeghers Syndrome. The initial clinical characterization of PJS was made by Dr. Jan Peutz in 1921, who described the association of intestinal polyposis with mucocutaneous pigmentation in a Dutch family.[5][6] In 1949, Dr. Harold Jeghers and colleagues provided a more definitive description of the syndrome, solidifying its status as a distinct inherited disorder.[5][7]
Decades later, the advent of molecular genetics enabled the search for the causative gene. In 1997, through linkage analysis and loss of heterozygosity studies, the PJS locus was mapped to chromosome 19p13.3.[7] This breakthrough paved the way for the identification of the gene itself. In 1998, two independent research groups, led by Hemminki and Jenne respectively, identified germline mutations in the STK11 gene in PJS patients, establishing it as the gene responsible for the syndrome.[5][8] The gene had been cloned a couple of years earlier in 1996 by Jun-ichi Nezu and named LKB1 (liver kinase B1) during a screen for novel kinases, though its connection to PJS was not yet known.[7] The majority of identified mutations were found within the kinase domain, suggesting that the loss of LKB1's catalytic activity was central to the disease's pathogenesis.[9][10]
Establishing LKB1 as a Tumor Suppressor
The identification of inactivating germline mutations in PJS was the first major piece of evidence for LKB1's role as a tumor suppressor.[8] The subsequent discovery of somatic LKB1 mutations in sporadic cancers solidified this role. LKB1 is now recognized as one of the most frequently mutated genes in lung adenocarcinoma.[1][11] Inactivating mutations are also found in cervical cancer, melanoma, and to a lesser extent, other malignancies.[4]
Data Presentation: LKB1 Alterations in Human Cancers
| Cancer Type | Frequency of LKB1 Alterations | Key Notes |
| Non-Small Cell Lung Cancer (NSCLC) | ||
| Lung Adenocarcinoma | 20-30% | Mutations are particularly frequent in this subtype.[1] |
| All NSCLC | ~13.5% | Includes adenocarcinoma, squamous, and large cell carcinomas. |
| Cervical Cancer | ~8.6% | One of the more common cancers with LKB1 inactivation.[4][8] |
| Melanoma | Frequently Mutated | Considered one of the key cancers with LKB1 alterations.[4] |
| Pancreatic Cancer | Infrequent | Germline mutations in PJS increase risk; somatic mutations are rare.[11][12] |
| Breast Cancer | Infrequent | LKB1 haploinsufficiency has been observed.[11] |
| Colorectal Cancer | Rare | Promoter methylation has been observed in some cell lines.[4] |
Table 1: Summary of LKB1 mutation frequencies across various cancer types based on available literature.
Key Experimental Evidence
A combination of mouse modeling, cell biology, and biochemical analysis was crucial in deciphering the function of LKB1.
Mouse Models: In Vivo Validation
Genetically engineered mouse models have been instrumental in understanding LKB1's function in vivo.
-
Lkb1 Knockout Mice : The generation of mice with a targeted deletion of the Lkb1 gene provided critical insights. Homozygous knockout (Lkb1-/-) resulted in embryonic lethality, indicating an essential role for Lkb1 in development.[11][13] Heterozygous mice (Lkb1+/-) were viable but developed gastrointestinal hamartomatous polyps, faithfully recapitulating a key feature of human PJS.[11][13]
-
Conditional Knockout Models : To bypass embryonic lethality and study tissue-specific functions, conditional Lkb1 knockout alleles (using the Cre-loxP system) were developed.[11] For example, muscle-specific knockout of Lkb1 led to the discovery of its role in regulating glucose metabolism and AMPK activation in response to exercise.[11][12]
-
Cancer Models : To study LKB1's role in sporadic cancer, mouse models were created that combined conditional Lkb1 deletion with the activation of known oncogenes, such as Kras. Mice with concurrent Kras activation and Lkb1 loss in the lung developed lung adenocarcinomas with dramatically increased tumor burden and a high metastatic potential compared to mice with only the Kras mutation.[4][14]
-
Gene Targeting : A targeting vector is constructed containing the Lkb1 gene with critical exons (e.g., 2 through 6) flanked by loxP sites ("floxed" allele). This vector is introduced into embryonic stem (ES) cells.
-
ES Cell Selection : ES cells that have undergone successful homologous recombination are selected for (e.g., using antibiotic resistance markers) and injected into blastocysts.
-
Chimeric Mouse Generation : The injected blastocysts are implanted into a surrogate mother, leading to the birth of chimeric mice. These mice are then bred to establish a germline transmission of the floxed Lkb1 allele.
-
Tissue-Specific Deletion : Mice carrying the floxed Lkb1 allele are crossed with mice that express Cre recombinase under the control of a tissue-specific promoter (e.g., MCK-Cre for muscle, Adeno-Cre for lung).
-
Recombination : In the tissues where Cre is expressed, it recognizes the loxP sites and excises the intervening DNA, leading to a tissue-specific knockout of the Lkb1 gene.[11][15] The phenotype is then analyzed in these mice compared to control littermates.
Cell Line Studies: Elucidating Cellular Functions
-
Re-expression Experiments : LKB1-deficient cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), have been invaluable tools. Reintroducing wild-type LKB1 into these cells was shown to suppress their growth, induce cell cycle arrest, and in some contexts, promote apoptosis, providing direct evidence of its tumor-suppressive functions.[3][16]
-
Kinase-Dead Mutants : Expressing a catalytically inactive ("kinase-dead") version of LKB1 in these cells failed to suppress growth, demonstrating that LKB1's kinase activity is essential for its tumor suppressor function.[10]
-
Substrate Identification : Overexpression of LKB1 in deficient cells allowed for the identification of downstream phosphorylation events, most notably the phosphorylation of the activation loop of AMPK.[3][11]
-
Vector Construction : The full-length cDNA for human LKB1 is cloned into a mammalian expression vector (e.g., pcDNA3 or a lentiviral vector). A control (empty) vector and a vector containing a kinase-dead LKB1 mutant are also prepared.
-
Transfection/Transduction : LKB1-deficient cells (e.g., A549) are cultured to ~70-80% confluency. The expression vectors are introduced into the cells using a suitable method like lipid-based transfection (e.g., Lipofectamine) or lentiviral transduction.
-
Selection and Verification : If the vector contains a selection marker (e.g., neomycin resistance), the cells are treated with the corresponding antibiotic to select for a stable population of cells expressing LKB1. Expression is confirmed by Western blotting for the LKB1 protein.
-
Functional Assays : The effects of LKB1 re-expression are assessed through various assays:
-
Proliferation Assay : Cell growth is measured over several days using methods like direct cell counting, MTT assay, or IncuCyte live-cell analysis.
-
Cell Cycle Analysis : Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay : Apoptosis is measured using techniques like Annexin V staining or TUNEL assay.
-
Signaling Analysis : Cell lysates are analyzed by Western blotting to check the phosphorylation status of downstream targets like AMPK.
-
Biochemical Assays: Defining the Master Kinase
The definitive proof of LKB1's function came from in vitro biochemical studies.
-
Discovery of STRAD and MO25 : Early experiments showed that LKB1 expressed alone had very low kinase activity. The discovery of two regulatory binding partners, the pseudokinase STRAD and the scaffolding protein MO25, was a major breakthrough. It was found that LKB1 forms a heterotrimeric complex with STRAD and MO25, which is essential for its stability, cytoplasmic localization, and full catalytic activity.[17][18]
-
Direct Phosphorylation of AMPK : In vitro kinase assays using the purified, active LKB1/STRAD/MO25 complex and purified AMPK demonstrated that LKB1 directly phosphorylates a critical threonine residue (Thr172) in the activation loop of the AMPK catalytic α subunit.[3][11] This phosphorylation is the primary mechanism of AMPK activation.
-
Identification of the AMPK-Related Kinase Family : Further research revealed that LKB1 is a master kinase that phosphorylates and activates not just AMPK, but 12 other related kinases, now known as the AMPK-related kinases (ARKs), including the MARK and SIK families.[1][3]
-
Reagent Preparation :
-
LKB1 Enzyme : Purified, active human LKB1/STRADα/MO25α complex.
-
Substrate : A peptide substrate derived from the activation loop of an AMPK-related kinase (e.g., LKBtide, derived from NUAK2) or a full-length protein substrate like inactive AMPK.[19][20]
-
ATP Source : [γ-³³P]-ATP (radioactive) or non-radioactive ATP for detection with phospho-specific antibodies.
-
Kinase Buffer : A buffer containing MgCl₂, DTT, and other components to provide an optimal environment for the kinase reaction.
-
-
Reaction Setup : The kinase reaction is typically performed in a small volume (e.g., 25 µL). The purified LKB1 complex is incubated with the substrate in the kinase buffer.
-
Initiation and Incubation : The reaction is initiated by adding the ATP solution. The mixture is then incubated at 30°C for a set period (e.g., 20-30 minutes).
-
Termination : The reaction is stopped by adding EDTA or by spotting the reaction mixture onto a phosphocellulose paper (for peptide substrates).
-
Detection and Quantification :
-
Radiometric Assay : If [γ-³³P]-ATP is used, the phosphocellulose paper is washed to remove unincorporated ATP. The amount of incorporated ³³P into the substrate is then quantified using a scintillation counter. This provides a measure of LKB1 activity.[20]
-
Western Blot : If a full-length protein substrate and non-radioactive ATP are used, the reaction is stopped with SDS-PAGE loading buffer. The products are run on a gel, transferred to a membrane, and probed with a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-AMPK Thr172).
-
LKB1 Signaling Pathways
LKB1 sits at the apex of a crucial signaling network that governs cellular responses to energy stress and maintains cellular architecture.
The LKB1-AMPK-mTOR Pathway
This is the most well-characterized LKB1 signaling axis. Under conditions of energy stress (e.g., glucose deprivation, hypoxia), the cellular ratio of AMP to ATP increases. AMP binds to the AMPK γ subunit, causing a conformational change that makes AMPK a better substrate for LKB1.[11] LKB1 then phosphorylates AMPK at Thr172, leading to its full activation.[2] Activated AMPK works to restore energy homeostasis by:
-
Inhibiting Anabolic Processes : AMPK phosphorylates and activates TSC2 and RAPTOR, components of the mTORC1 complex, leading to the inhibition of mTORC1 signaling.[21] This suppresses energy-intensive processes like protein and lipid synthesis.
-
Promoting Catabolic Processes : AMPK stimulates ATP-generating pathways such as glycolysis and fatty acid oxidation.[5]
Loss of LKB1 breaks this critical link. LKB1-deficient cells are unable to activate AMPK in response to energy stress, leading to sustained mTORC1 activity and a metabolic shift that supports unabated cell growth and proliferation, even under nutrient-limiting conditions.[11][21]
Caption: The core LKB1-AMPK-mTORC1 signaling pathway.
LKB1 as a Master Kinase of ARKs
Beyond AMPK, LKB1 activates a family of 12 other related kinases (ARKs).[1][3] This highlights the broad impact of LKB1 on cellular physiology. These kinases include:
-
MARK (Microtubule Affinity Regulating Kinase) family : Involved in establishing and maintaining cell polarity.[2]
-
SIK (Salt-Inducible Kinase) family : Regulates transcription and metabolic processes.[2]
-
NUAK family : Implicated in cell adhesion and cell cycle control.[11]
-
BRSK (Brain-Specific Kinase) family : Important for neuronal polarity.[2]
The ability of LKB1 to regulate this diverse family of kinases explains its multitasking nature, connecting it to functions as varied as embryonic development, cell polarity, and metabolism.[3][11] The deregulation of these downstream kinases likely contributes to the phenotypes observed upon LKB1 loss.
Caption: LKB1 as a master kinase activating AMPK and AMPK-related kinases (ARKs).
Conclusion
The history of LKB1 research provides a classic example of how the study of a rare genetic disease can illuminate fundamental biological processes relevant to common human disorders. From the initial description of Peutz-Jeghers Syndrome to the identification of LKB1/STK11 and its subsequent characterization as a master kinase, our understanding has evolved dramatically. LKB1 is now firmly established as a critical tumor suppressor that links cellular energy sensing to the control of cell growth and polarity. The frequent inactivation of LKB1 in lung cancer and other malignancies has made its downstream pathways attractive targets for therapeutic intervention, and research continues to uncover new vulnerabilities in LKB1-deficient cancers.
References
- 1. Targeting LKB1 in cancer – exposing and exploiting vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LKB1 as the ghostwriter of crypt history - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LKB1, the multitasking tumour suppressor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of LKB1 kinase activity in Peutz-Jeghers syndrome, and evidence for allelic and locus heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Role of Lkb1, the causative gene of Peutz–Jegher's syndrome, in embryogenesis and polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skeletal Muscle-Selective Knockout of LKB1 Increases Insulin Sensitivity, Improves Glucose Homeostasis, and Decreases TRB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 17. marignanilab.com [marignanilab.com]
- 18. LKB1-Dependent Signaling Pathways | Annual Reviews [annualreviews.org]
- 19. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Targeting the LKB1 Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
LKB1 substrates and downstream effectors
An In-depth Technical Guide to LKB1 Substrates and Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a master tumor suppressor kinase that plays a pivotal role in integrating cellular metabolism, growth, and polarity.[1][2] Encoded by the STK11 gene, LKB1 is frequently inactivated in a variety of human cancers, including non-small cell lung cancer (NSCLC), cervical cancer, and melanoma, making it a critical subject of study for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the LKB1 signaling network, detailing its primary substrates and the key downstream effector pathways that mediate its tumor-suppressive functions. We present quantitative data in structured tables, detailed experimental methodologies for key assays, and clear visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
LKB1 Activation and Core Function
LKB1 is a serine/threonine kinase that, unlike many other kinases, is not typically activated by phosphorylation of its own activation loop.[5] Instead, its catalytic activity is allosterically activated through the formation of a heterotrimeric complex with two regulatory subunits: the pseudokinase STE-20-related kinase adaptor (STRAD) and the scaffolding protein Mouse protein 25 (MO25).[5][6] This complex formation is crucial for LKB1's stability and cytoplasmic localization, allowing it to phosphorylate and activate its downstream targets.[1][7]
The primary function of the LKB1-STRAD-MO25 complex is to act as a master upstream kinase for a family of 14 AMP-activated protein kinase (AMPK)-related kinases (AMPKRs).[6][8] LKB1 directly phosphorylates a conserved threonine residue within the T-loop (activation loop) of these 14 kinases, leading to their activation.[9][10] Through this mechanism, LKB1 orchestrates a wide array of cellular processes, from metabolic regulation and cell growth control to the establishment and maintenance of cell polarity.[11][12]
LKB1 Substrates: The AMPK-Related Kinase Family
LKB1 is the master upstream kinase for 13 of the 14 members of the AMPK-related kinase (ARK) family.[2][13] The sole exception is MELK, which is not activated by LKB1.[9] These kinases share homology within their catalytic domains and are all activated by LKB1-mediated phosphorylation of a conserved threonine in their activation T-loop.[10]
Table 1: LKB1 Substrates - The AMPK-Related Kinase (ARK) Family
| Kinase Family | Members | Primary Functions |
|---|---|---|
| AMPK | AMPKα1, AMPKα2 | Central energy sensor, metabolic regulation, growth control.[8] |
| MARK | MARK1, MARK2, MARK3, MARK4 | Cell polarity, microtubule dynamics, neuronal development.[12] |
| SIK | SIK1, SIK2, SIK3 | Transcriptional regulation, gluconeogenesis, lipogenesis.[2] |
| BRSK | BRSK1 (SAD-B), BRSK2 (SAD-A) | Neuronal polarity and axon specification.[13] |
| NUAK | NUAK1 (ARK5), NUAK2 (SNARK) | Cell adhesion, migration, survival under stress.[9][14] |
| SNRK | SNRK | Glucose and lipid metabolism.[5] |
| QIK, QSK | QIK (SIK2), QSK (SIK3) | Note: Often classified within the SIK family. |
| MELK | MELK | Cell cycle control (Not an LKB1 substrate).[9] |
Key Downstream Signaling Pathways
The diverse biological functions of LKB1 are executed by its downstream kinase substrates. The most extensively studied of these is the LKB1-AMPK axis, which is central to energy homeostasis and tumor suppression.
The LKB1-AMPK Pathway: A Nexus of Metabolism and Growth
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] It functions as a critical cellular energy sensor.[1] Under conditions of energy stress (e.g., a high AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[1][7] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching off anabolic (ATP-consuming) pathways and activating catabolic (ATP-producing) pathways.[1]
Key Downstream Effectors of AMPK:
-
Metabolic Regulation:
-
Inhibition of Anabolism: AMPK phosphorylates and inhibits key enzymes in biosynthetic pathways. It phosphorylates Acetyl-CoA Carboxylase (ACC1 and ACC2) to block fatty acid synthesis and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) to inhibit cholesterol synthesis.[2][15]
-
Activation of Catabolism: AMPK promotes ATP production by phosphorylating and activating 6-phosphofructo-2-kinase (PFK2), which stimulates glycolysis.[8] It also initiates autophagy through the direct phosphorylation of ULK1 and promotes the transcription of autophagy-related genes via the FOXO transcription factor.[1]
-
-
Growth Control via mTORC1: A critical tumor-suppressive function of the LKB1-AMPK axis is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[8] AMPK directly phosphorylates two components of the mTORC1 pathway: Tuberous Sclerosis Complex 2 (TSC2) and the regulatory associated protein of mTOR (Raptor).[8] Phosphorylation of TSC2 enhances its GAP activity towards the small GTPase Rheb, an mTORC1 activator, while phosphorylation of Raptor directly inhibits mTORC1 kinase activity. In LKB1-deficient tumors, this brake on mTORC1 is lost, leading to uncontrolled cell growth.[1][3]
-
Regulation of Transcription: AMPK can phosphorylate and regulate transcription factors and co-activators, such as the CREB-regulated transcription co-activator (CRTC) family and Class IIa histone deacetylases (HDACs), leading to their cytoplasmic sequestration and inactivation.[8] This impacts gene expression programs related to metabolism and proliferation.
Table 2: Key Downstream Effectors of the LKB1-AMPK Pathway
| Effector | Function | Consequence of Phosphorylation by AMPK |
|---|---|---|
| TSC2 | mTORC1 inhibitor | Activation, leading to mTORC1 inhibition.[8] |
| Raptor | mTORC1 component | Direct inhibition of mTORC1 activity.[8] |
| ACC1/2 | Fatty acid synthesis | Inhibition, halting lipid biosynthesis.[2] |
| HMG-CoA Reductase | Cholesterol synthesis | Inhibition, halting sterol biosynthesis.[2] |
| ULK1 | Autophagy initiation | Activation, promoting autophagy.[1] |
| FOXO | Transcription factor | Activation, promoting transcription of autophagy genes.[1] |
| p53 | Tumor suppressor | Activation, can lead to cell cycle arrest or apoptosis.[8] |
| CRTCs | CREB co-activators | Inactivation via cytoplasmic sequestration.[8] |
Non-AMPK Pathways: Cell Polarity and Beyond
While the AMPK pathway is dominant, other LKB1 substrates mediate distinct and critical cellular functions.
-
MARK Kinases and Cell Polarity: The four Microtubule Affinity Regulating Kinases (MARK1-4) are key LKB1 effectors in establishing cell polarity.[12][16] LKB1 phosphorylates and activates MARKs, which in turn phosphorylate microtubule-associated proteins (MAPs), including Tau.[8] This phosphorylation leads to increased dynamic instability of microtubules, a process essential for cytoskeletal remodeling during cell migration and the establishment of epithelial cell polarity (e.g., apical-basal polarity).[8][16] Loss of LKB1 disrupts this pathway, leading to defects in cell polarity, which is a hallmark of epithelial-mesenchymal transition (EMT) and cancer metastasis.[16][17]
-
SIK Kinases and Transcriptional Control: The Salt-Inducible Kinases (SIK1-3) are activated by LKB1 and act as important regulators of transcription.[2] They phosphorylate and inactivate the CRTC family of transcriptional co-activators for the transcription factor CREB.[1] This LKB1-SIK-CRTC axis plays a role in suppressing gluconeogenesis in the liver and regulating lipogenesis.[1]
Quantitative Analysis of LKB1 Activity
Kinetic analysis of LKB1 activity on peptide substrates derived from the T-loop of its targets provides quantitative insights into substrate preference. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating binding affinity (a lower Km suggests higher affinity). The maximal velocity (Vmax) represents the maximum rate of the reaction.
Table 3: Kinetic Parameters of LKB1 Phosphorylation of T-loop Peptides
| Peptide Substrate (Source) | Sequence | Km (µM) | Vmax (U/mg) |
|---|---|---|---|
| NUAK2 | LSNLYHQ GKFLQ TFCGSPLYRRR | 150 | 1200 |
| AMPKα1 | LSNLYHQ GKFLQ TFCGSPLYRRR | 1400 | 800 |
| BRSK2 | LSNLYHQ GKFLQ TFCGSPLYRRR | 200 | 1000 |
| SIK | LSNLYHQ GKFLQ TFCGSPLYRRR | 400 | 900 |
| MARK3 | LSNLYHQ GKFLQ TFCGSPLYRRR | 500 | 700 |
| MELK | LSNLYHQ GKFLQ TFCGSPLYRRR | >2000 | 100 |
Note: Data are representative values compiled from literature to illustrate relative substrate preferences.[10][18] The peptide sequence shown is a generic example; specific sequences vary for each kinase but center on the conserved T-loop threonine.[19] One unit (U) is defined as 1 nmol of peptide phosphorylated per minute.
Experimental Protocols
In Vitro LKB1 Kinase Assay (Radiometric)
This protocol outlines a method for measuring the kinase activity of the purified LKB1 complex on a peptide substrate.
Objective: To quantify the phosphorylation of a target peptide by the LKB1/STRAD/MO25 complex.
Materials:
-
Purified, active LKB1/STRADα/MO25α complex.
-
Peptide substrate (e.g., NUAK2 T-loop peptide with C-terminal arginine residues for binding to P81 paper).[18]
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP or [γ-³³P]ATP (10 Ci/mmol).
-
100 µM unlabeled ATP.
-
P81 phosphocellulose paper.
-
75 mM phosphoric acid.
-
Scintillation counter and vials.
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired final concentration of peptide substrate (e.g., 200 µM), and ATP. The ATP mix should consist of unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 10-100 µM and a specific activity of ~500 cpm/pmol.
-
Initiate Reaction: Add the purified LKB1 complex to the master mix to start the reaction. Typical reaction volumes are 25-50 µL. Incubate at 30°C for 10-20 minutes, ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash: Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash four times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to dry the papers.
-
Quantify: Place the dried P81 paper into a scintillation vial, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate Activity: Convert the measured counts per minute (cpm) into pmol of phosphate incorporated using the specific activity of the ATP mix. Express kinase activity as pmol/min/µg of enzyme.
Identifying LKB1 Substrates via Quantitative Phosphoproteomics
This workflow describes a general approach to identify novel LKB1 substrates in a cellular context.
Objective: To identify proteins whose phosphorylation status is dependent on LKB1 activity.
Workflow:
-
Cell Culture: Use isogenic cell lines that are either LKB1-proficient (wild-type) or LKB1-deficient (e.g., via CRISPR/Cas9 knockout). A549 (LKB1-null) and HeLa (LKB1-null) are common models where LKB1 can be re-expressed.[14][20]
-
Stimulation: Treat cells with a stimulus known to activate the LKB1 pathway, such as energy stress induced by glucose deprivation or pharmacological agents like phenformin or AICAR.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and perform in-solution or in-gel digestion (typically with trypsin) to generate peptides.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, an enrichment step is critical. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). For AMPK-related kinase substrates, antibodies that recognize the specific phosphorylation motif can be used for enrichment.[21]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides. Compare the abundance of specific phosphosites between LKB1-proficient and LKB1-deficient cells.
-
Validation: Candidate substrates identified in the screen must be validated using orthogonal methods, such as generating phospho-specific antibodies and performing Western blots, or by conducting in vitro kinase assays with the purified candidate protein and LKB1.
Conclusion and Therapeutic Outlook
LKB1 is a master regulatory kinase that sits at the apex of a signaling network crucial for maintaining cellular homeostasis. Its role as a tumor suppressor is primarily mediated through its direct phosphorylation and activation of the 14 AMPK-related kinases. The LKB1-AMPK axis, in particular, represents a critical checkpoint that links cellular energy status to growth control, effectively suppressing proliferation when resources are scarce. Other downstream pathways, such as the LKB1-MARK axis, are vital for maintaining cell polarity, the loss of which contributes to cancer metastasis.
For drug development professionals, the LKB1 pathway presents numerous opportunities. In LKB1-deficient tumors, the loss of this critical metabolic checkpoint creates specific vulnerabilities. For instance, the resulting upregulation of mTORC1 signaling suggests sensitivity to mTOR inhibitors, while the altered metabolic state may create dependencies on specific nutrient pathways that can be targeted.[1][22] Furthermore, understanding the specific downstream effectors that are dysregulated in LKB1-mutant cancers can guide the development of targeted, synthetic lethal therapeutic strategies. A thorough comprehension of LKB1 substrates and effectors is therefore indispensable for exploiting the therapeutic potential of this key tumor suppressor pathway.
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1-Dependent Signaling Pathways | Annual Reviews [annualreviews.org]
- 7. pnas.org [pnas.org]
- 8. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulation and function of mammalian AMPK-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of LKB1 disrupts breast epithelial cell polarity and promotes breast cancer metastasis and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 21. A quantitative phosphoproteomics screen to identify critical targets of the LKB1 tumor suppressor reveals GAP proteins for Ras superfamily GTPases as novel substrates of AMPK family kinases [escholarship.org]
- 22. LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LKB1-AMPK Interaction: Core Mechanisms and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase LKB1 and the AMP-activated protein kinase (AMPK) are central players in a crucial signaling pathway that governs cellular metabolism, growth, and polarity.[1] LKB1, a tumor suppressor frequently mutated in various cancers, acts as a master upstream kinase that directly phosphorylates and activates AMPK, a key sensor of cellular energy status.[2][3] This guide provides a comprehensive technical overview of the core interaction between LKB1 and AMPK, detailing the molecular mechanisms, downstream signaling events, and key experimental protocols for studying this critical cellular axis.
The Core Signaling Pathway: LKB1 Activation and AMPK Phosphorylation
The activation of AMPK by LKB1 is a tightly regulated process involving a multi-protein complex. LKB1 itself is constitutively active but requires interaction with two accessory proteins, STRAD (STE20-related adaptor) and MO25, to form a stable and active heterotrimeric complex.[4][5] This complex formation is essential for the proper cellular localization and kinase activity of LKB1.[5][6]
Key steps in the activation cascade:
-
LKB1-STRAD-MO25 Complex Formation: LKB1, the pseudokinase STRAD, and the scaffolding protein MO25 assemble into a 1:1:1 stoichiometric complex.[4] STRAD binds directly to the LKB1 kinase domain, inducing a conformational change that enhances its catalytic activity. MO25 stabilizes the LKB1-STRAD interaction.[4]
-
AMPK Activation by Phosphorylation: Under conditions of cellular stress that lead to an increase in the AMP:ATP ratio, the active LKB1 complex directly phosphorylates the α-catalytic subunit of AMPK at a critical threonine residue, Thr-172, within its activation loop.[2][7] This phosphorylation event is the primary mechanism of AMPK activation by LKB1.
Upon activation, AMPK acts as a metabolic fulcrum, initiating a cascade of downstream signaling events to restore cellular energy homeostasis.
Downstream Signaling of the LKB1-AMPK Axis
Activated AMPK orchestrates a comprehensive cellular response to energy stress by phosphorylating a multitude of downstream targets. These actions collectively lead to the inhibition of anabolic (energy-consuming) pathways and the activation of catabolic (energy-producing) pathways.
A primary and well-characterized downstream target of AMPK is the mTORC1 signaling pathway , a central regulator of cell growth and proliferation.[3] AMPK inhibits mTORC1 activity through two principal mechanisms:
-
Phosphorylation of TSC2: AMPK directly phosphorylates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a potent activator of mTORC1.[3]
-
Phosphorylation of Raptor: AMPK also directly phosphorylates Raptor, a regulatory component of the mTORC1 complex, leading to the suppression of mTORC1 kinase activity.[3]
Beyond mTORC1, the LKB1-AMPK pathway influences a wide array of cellular processes, including:
-
Cell Polarity: LKB1 and AMPK play conserved roles in establishing and maintaining cell polarity.[3]
-
Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, the LKB1-AMPK pathway promotes the initiation of this cellular recycling process.[8]
-
Metabolic Reprogramming: AMPK activation leads to the phosphorylation and regulation of key metabolic enzymes involved in glucose and lipid metabolism.[3]
Quantitative Data on LKB1-AMPK Interaction
The following tables summarize key quantitative data related to the LKB1-AMPK interaction and subsequent AMPK activation.
| Parameter | Value | Reference(s) |
| LKB1-STRAD-MO25 Stoichiometry | 1:1:1 | [4] |
| AMPK Activation by LKB1 | >50-fold to >100-fold increase in activity | [9][10] |
| Parameter | Value | Reference(s) |
| SAMS Peptide (AMPK Substrate) | HMRSAMSGLHLVKRR | [11] |
| Michaelis Constant (Km) for ATP (AMPK) | ~25.27 µM - 26.04 µM | [12] |
| Michaelis Constant (Km) for SAMS peptide (AMPK) | ~15.68 µM - 26.67 µM | [12] |
Experimental Protocols
Co-Immunoprecipitation of LKB1 and AMPK
This protocol describes the co-immunoprecipitation of LKB1 and AMPK from cell lysates to demonstrate their physical interaction.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Anti-LKB1 antibody
-
Anti-AMPKα antibody
-
Protein A/G agarose beads
-
Control IgG antibody
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-2 µg of anti-LKB1 antibody (or anti-AMPKα antibody) to the pre-cleared lysate. As a negative control, add a corresponding amount of control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-AMPKα and anti-LKB1 antibodies to detect the co-immunoprecipitated proteins.[13]
-
In Vitro Kinase Assay for LKB1-mediated AMPK Activation
This protocol details an in vitro kinase assay to measure the activation of AMPK by the LKB1 complex using a radioactive [γ-³²P]ATP-based method with the SAMS peptide as a substrate.[11]
Materials:
-
Active LKB1-STRAD-MO25 complex
-
Recombinant AMPK heterotrimer
-
Kinase Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35.[11]
-
SAMS peptide (HMRSAMSGLHLVKRR) solution (~80 µM stock).[11]
-
[γ-³²P]ATP mixture (1 µCi/µL) containing 75 mM MgCl₂ and 500 µM unlabeled ATP.[11]
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding:
-
10 µL Kinase Assay Buffer
-
Recombinant active LKB1-STRAD-MO25 complex
-
Recombinant AMPK
-
-
Incubate for 10 minutes at 30°C to allow LKB1 to phosphorylate AMPK.
-
-
AMPK Activity Assay:
-
Termination and Washing:
-
Quantification:
-
Transfer the dried paper square to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) of the samples with a negative control reaction lacking AMPK to determine the specific activity.
-
Visualizations
Signaling Pathways and Workflows
Caption: LKB1-AMPK signaling pathway.
Caption: Co-Immunoprecipitation workflow.
Caption: In Vitro Kinase Assay workflow.
Conclusion
The LKB1-AMPK signaling pathway represents a critical node in the regulation of cellular energy homeostasis and is a key area of interest for both basic research and therapeutic development. Understanding the intricate molecular details of this interaction, coupled with robust experimental methodologies, is paramount for advancing our knowledge and for the rational design of novel drugs targeting metabolic diseases and cancer. This guide provides a foundational framework for researchers and professionals engaged in the study of this vital signaling cascade.
References
- 1. Post-translational modifiers of liver kinase B1/serine/threonine kinase 11 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm | The EMBO Journal [link.springer.com]
- 6. Posttranslational regulation of liver kinase B1 in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Linear ubiquitination of LKB1 activates AMPK pathway to inhibit NLRP3 inflammasome response and reduce chondrocyte pyroptosis in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Domains of LKB1: A Technical Guide for Researchers
An In-depth Examination of the LKB1 Protein for Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master tumor suppressor kinase pivotal in the regulation of cellular metabolism, proliferation, and polarity. Encoded by the STK11 gene, mutations in LKB1 are linked to Peutz-Jeghers syndrome, a hereditary disorder characterized by an increased risk for various cancers. LKB1 functions as a primary upstream kinase for AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases, placing it at the heart of a signaling network that governs cellular energy homeostasis. This technical guide provides a comprehensive overview of the LKB1 protein's structure, its distinct functional domains, and the experimental methodologies used to investigate its biological roles.
LKB1 Protein Architecture
The human LKB1 protein is a 433-amino acid serine/threonine kinase with a modular structure that dictates its function and regulation.[1] It is organized into three principal domains: an N-terminal regulatory domain, a central catalytic kinase domain, and a C-terminal regulatory domain.[2] The full-length protein has a molecular weight of approximately 50-54 kDa.[3]
N-Terminal Domain (NTD)
The N-terminal domain of LKB1 is a largely unstructured region that contains a critical nuclear localization signal (NLS). This basic motif, PRRKRA, is essential for the import of LKB1 into the nucleus, a key aspect of its subcellular localization and function.[4]
Kinase Domain (KD)
The central kinase domain is the catalytic core of LKB1, responsible for its phosphotransferase activity. This domain shares the conserved bilobal structure of other protein kinases.[5] The majority of cancer-associated mutations in LKB1 are found within this domain, typically leading to a loss of its kinase activity and, consequently, its tumor-suppressive functions.
C-Terminal Domain (CTD)
The C-terminal domain of LKB1 is a regulatory region that contains several sites for post-translational modifications, most notably a farnesylation motif (a CAAX box). This lipid modification is crucial for LKB1's localization to the plasma membrane and its role in cell polarity.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the human LKB1 protein and its kinase activity.
Table 1: LKB1 Protein Domain and Splice Variant Characteristics
| Feature | Description | Reference |
| Full-Length Protein (LKB1L) | 433 amino acids | [1] |
| ~52 kDa | [1] | |
| Short Splice Variant (LKB1S) | 404 amino acids | [7] |
| ~48 kDa | [7] | |
| N-Terminal Domain (NTD) | Residues 1-43 | [4] |
| ~4.9 kDa | Calculated | |
| Kinase Domain (KD) | Residues 44-309 | [7] |
| ~30.7 kDa | Calculated | |
| C-Terminal Domain (CTD) | Residues 310-433 | [7] |
| ~14.1 kDa | Calculated | |
| Nuclear Localization Signal (NLS) | Residues 38-43 (PRRKRA) | [4] |
Table 2: Kinetic Parameters of LKB1 Kinase Activity
The kinase activity of the LKB1-STRAD-MO25 complex has been characterized using various peptide substrates derived from the activation loop (T-loop) of its downstream targets.
| Peptide Substrate (from) | Km (µM) | Vmax (units/mg) | Reference |
| NUAK2 | 150 | 1200 | [8] |
| AMPKα1 | 1400 | 800 | [8] |
| BRSK2 | 200 | 1200 | [8] |
| QIK | 250 | 1100 | [8] |
| SIK | 250 | 1000 | [8] |
| MARK1 | 300 | 1100 | [8] |
| QSK | 400 | 1000 | [8] |
| BRSK1 | 500 | 1100 | [8] |
| MARK2 | 700 | 1000 | [8] |
| MARK3 | 800 | 800 | [8] |
| MARK4 | 1000 | 900 | [8] |
| MELK | > 2000 | < 100 | [8] |
Key Signaling Pathway: LKB1-AMPK Axis
LKB1's best-characterized role is the activation of AMPK in response to energetic stress. This is achieved through the formation of a heterotrimeric complex with the pseudokinase STRAD and the scaffolding protein MO25. This complex phosphorylates AMPK on threonine 172 (Thr172) within its activation loop, leading to its activation.[9] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.
Figure 1. LKB1 activation and downstream signaling to AMPK.
Experimental Protocols
Co-Immunoprecipitation of LKB1 and STRAD
This protocol describes the co-immunoprecipitation of LKB1 and its binding partner STRAD from cell lysates.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-LKB1 antibody (for immunoprecipitation)
-
Anti-STRAD antibody (for western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-LKB1 antibody to the pre-cleared lysate and incubate with gentle rotation to allow for the formation of antibody-antigen complexes.
-
Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-STRAD antibody.
Figure 2. Experimental workflow for LKB1-STRAD co-immunoprecipitation.
Western Blotting for LKB1 Detection
This protocol outlines the detection of LKB1 protein in cell lysates by western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LKB1 (e.g., 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG (e.g., 1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LKB1 antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro LKB1 Kinase Assay
This protocol describes a method to measure the kinase activity of the LKB1 complex in vitro.
Materials:
-
Purified active LKB1/STRAD/MO25 complex
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Substrate peptide (e.g., AMARA or LKBtide)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and purified LKB1 complex.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.
X-ray Crystallography of the LKB1-STRAD-MO25 Complex
This protocol provides a general overview of the steps involved in determining the crystal structure of the LKB1 complex.
Materials:
-
Highly purified and concentrated LKB1/STRAD/MO25 complex
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein Purification: Express and purify the LKB1, STRAD, and MO25 proteins, and reconstitute the complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield well-diffracting crystals.
-
Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or experimental phasing.
-
Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final structure.[10]
Post-Translational Modifications of LKB1
The function and activity of LKB1 are regulated by a variety of post-translational modifications (PTMs).
-
Phosphorylation: LKB1 can be phosphorylated at multiple sites, which can modulate its activity and interaction with other proteins.
-
Ubiquitination: Ubiquitination of LKB1 can target it for proteasomal degradation, thereby regulating its protein levels.
-
Farnesylation: As mentioned, farnesylation at the C-terminus is crucial for membrane localization and cell polarity functions.[6]
-
Acetylation and SUMOylation: These modifications have also been reported to influence LKB1 function, although their roles are less well-characterized.
Figure 3. Domain structure and major post-translational modifications of LKB1.
Conclusion
LKB1 is a multifaceted serine/threonine kinase with a well-defined domain structure that is central to its function as a tumor suppressor. Its activity is tightly regulated by its interaction with STRAD and MO25, its subcellular localization, and a variety of post-translational modifications. A thorough understanding of the structure and domains of LKB1 is essential for the development of novel therapeutic strategies that target the LKB1 signaling pathway in cancer and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate biology of this critical protein.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Protein Molecular Weight Based on the Amino acid Sequence | MtoZ Biolabs [mtoz-biolabs.com]
- 5. LKB1 (D60C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
STK11 Mutations in Non-Small Cell Lung Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Serine/Threonine Kinase 11 (STK11) gene, which encodes the liver kinase B1 (LKB1), represent a significant molecular subset of non-small cell lung carcinoma (NSCLC), occurring in approximately 10-20% of cases, particularly in lung adenocarcinoma.[1][2][3] These mutations are critical drivers of tumor progression and have profound implications for therapeutic response, most notably conferring resistance to immune checkpoint inhibitors (ICIs). This guide provides a comprehensive overview of the prevalence, prognostic significance, underlying molecular mechanisms, and therapeutic landscape of STK11-mutant NSCLC. It includes detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to support ongoing research and drug development efforts in this challenging disease context.
Introduction: The Role of STK11/LKB1 in Cellular Homeostasis
The STK11 gene functions as a critical tumor suppressor, primarily through its protein product, LKB1.[1] LKB1 is a master kinase that acts as a cellular energy sensor.[4] Under conditions of metabolic stress (e.g., low ATP levels), LKB1 phosphorylates and activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK, in turn, orchestrates a metabolic shift, inhibiting anabolic processes that consume ATP and promoting catabolic processes that generate ATP.[6] A key downstream target of the LKB1/AMPK signaling axis is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5] By inhibiting mTORC1, the LKB1/AMPK pathway effectively halts cell growth and protein synthesis when energy resources are scarce.[5][6]
Loss-of-function mutations in STK11 disrupt this crucial energy-sensing pathway, leading to uncontrolled cell growth and proliferation, a hallmark of cancer.[1]
Prevalence and Clinical Significance of STK11 Mutations in NSCLC
STK11 mutations are among the most common genetic alterations in NSCLC, particularly in lung adenocarcinoma.[1][2] Their prevalence varies across different patient populations and is frequently associated with a history of smoking.[1][3]
Prevalence and Co-mutation Landscape
STK11 mutations often co-occur with other driver mutations, most notably in KRAS and KEAP1.[2][6][7] These co-mutations define a distinct molecular subtype of NSCLC with unique biological features and clinical outcomes.
| Gene | Prevalence in NSCLC (%) | Common Co-mutations | References |
| STK11 | 10 - 20 | KRAS, KEAP1, TP53 | [6],[7],[1],[2],[8],[9] |
| KRAS | 25 - 35 | STK11, TP53, KEAP1 | [6],[7],[8] |
| KEAP1 | 15 - 20 | KRAS, STK11 | [6],[8] |
| TP53 | 40 - 50 | KRAS, STK11 | [6],[7] |
| Co-mutation | Frequency in STK11-mutant NSCLC (%) | References |
| STK11 + KRAS | ~54 | [6] |
| STK11 + TP53 | ~44 | [6] |
| STK11 + KEAP1 | ~27 | [6] |
| STK11 + KRAS + KEAP1 | ~7 | [6] |
Prognostic and Predictive Implications
STK11 mutations are consistently associated with a poor prognosis in NSCLC.[10][11][12][13] Patients with STK11-mutant tumors tend to have more aggressive disease and shorter overall survival.[13][14][15]
From a predictive standpoint, STK11 mutations are a major mechanism of primary resistance to immunotherapy with PD-1/PD-L1 inhibitors.[6][15] The presence of these mutations is associated with significantly lower response rates to ICIs.[6][15] The combination of STK11 and KEAP1 mutations, particularly in the context of a KRAS mutation, is linked to even worse outcomes with immunotherapy.[1]
| Treatment Modality | Impact of STK11 Mutation | Median Overall Survival (Illustrative) | References |
| Immunotherapy (ICI) | Primary Resistance, Poor Response | STK11-mutant: ~6.6 months | [6],[15],[8],[9] |
| Chemotherapy | Variable, potential for resistance | STK11-mutant: Worse outcomes observed | [13] |
| Dual ICI + Chemotherapy | Potential to overcome resistance | Improved outcomes in some studies | [16] |
Molecular Mechanisms of STK11-Driven Tumorigenesis
The tumor-suppressive functions of LKB1 are multifaceted. Its inactivation through STK11 mutations promotes cancer development and progression through several key mechanisms.
Disruption of the LKB1/AMPK/mTOR Signaling Pathway
The canonical mechanism by which STK11 mutations drive tumorigenesis is through the deregulation of the LKB1/AMPK/mTOR pathway. Loss of LKB1 function prevents the activation of AMPK, leading to the disinhibition of mTORC1.[5] This results in increased protein synthesis and cell proliferation, even under conditions of low cellular energy.
Impact on the Tumor Microenvironment
STK11 mutations profoundly alter the tumor microenvironment (TME), creating an immunologically "cold" or non-inflamed phenotype that is resistant to immunotherapy.[16] This is characterized by:
-
Reduced T-cell Infiltration: STK11-mutant tumors often exhibit a lack of CD8+ cytotoxic T cells.
-
Low PD-L1 Expression: These tumors frequently have low or absent expression of PD-L1, a key target for immune checkpoint inhibitors.[15][17]
-
Altered Cytokine Profile: The TME of STK11-mutant NSCLC is often characterized by a pro-inflammatory, yet immunosuppressive, cytokine milieu.
Experimental Methodologies
Detection of STK11 Mutations
The gold standard for identifying STK11 mutations is Next-Generation Sequencing (NGS) .[3]
Detailed Protocol for NGS-based STK11 Mutation Detection:
-
Sample Collection and Preparation:
-
Library Preparation:
-
Fragment the genomic DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use a targeted gene panel that includes the entire coding region of the STK11 gene for enrichment. Hybrid capture-based methods are commonly employed.
-
-
Sequencing:
-
Perform massively parallel sequencing on a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions) within the STK11 gene.
-
Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
Assessment of LKB1 Protein Expression
Immunohistochemistry (IHC) can be used to assess the expression of the LKB1 protein in tumor tissue. Loss of LKB1 expression is often correlated with the presence of an inactivating STK11 mutation.[4][19][20][21]
Detailed Protocol for LKB1 Immunohistochemistry:
-
Tissue Preparation:
-
Use 4-μm thick sections from FFPE tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a high pH buffer (e.g., Tris-EDTA, pH 9.0) for 20 minutes.[19]
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against LKB1 (e.g., clone Ley 37D/G6) at an optimized dilution (e.g., 1:15,000) for 30 minutes at room temperature.[19]
-
Apply a polymer-based detection system.
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Interpretation:
Characterization of the Tumor Microenvironment
Multiplex Immunofluorescence (mIF) is a powerful technique to simultaneously evaluate the presence, phenotype, and spatial distribution of various immune cell populations within the TME of STK11-mutant NSCLC.[22][23][24][25]
Detailed Protocol for Multiplex Immunofluorescence:
-
Panel Design:
-
Staining:
-
Perform sequential rounds of staining on a single tissue section. Each round consists of:
-
Antigen retrieval.
-
Incubation with a primary antibody.
-
Incubation with a secondary antibody conjugated to a fluorophore-tyramide signal amplification (TSA) system.
-
Stripping of the primary and secondary antibodies before the next round of staining.
-
-
-
Imaging and Analysis:
-
Acquire multispectral images of the stained tissue section.
-
Use image analysis software to unmix the fluorescent signals, segment the image into different tissue compartments (e.g., tumor, stroma), and quantify the number and density of different immune cell populations and their spatial relationships.
-
Therapeutic Strategies for STK11-Mutant NSCLC
The management of STK11-mutant NSCLC is challenging due to its inherent resistance to standard therapies. However, several promising therapeutic strategies are under investigation.
Overcoming Immunotherapy Resistance
Given the "cold" immune microenvironment of STK11-mutant tumors, strategies to enhance anti-tumor immunity are a key area of research. Combining PD-1/PD-L1 inhibitors with CTLA-4 inhibitors and chemotherapy has shown some promise in this patient population.[16]
Targeting the LKB1/AMPK/mTOR Pathway
Inhibitors of mTOR (e.g., everolimus) and other components of this pathway are being explored as potential therapeutic options for STK11-mutant cancers.
Exploiting Metabolic Vulnerabilities
The metabolic reprogramming induced by LKB1 loss may create unique therapeutic vulnerabilities that can be exploited by targeted agents.
Conclusion and Future Directions
STK11 mutations define a clinically significant and challenging subset of NSCLC characterized by aggressive tumor biology and resistance to conventional therapies, particularly immunotherapy. A deeper understanding of the molecular mechanisms underlying STK11-driven tumorigenesis and immune evasion is crucial for the development of effective therapeutic strategies. The continued use of advanced molecular profiling techniques, such as NGS and multiplex immunofluorescence, will be instrumental in identifying novel therapeutic targets and predictive biomarkers to guide the personalized treatment of patients with STK11-mutant NSCLC. Future research should focus on clinical trials of rational drug combinations aimed at overcoming the immunosuppressive tumor microenvironment and exploiting the unique metabolic vulnerabilities of these tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. STK11 (LKB1) mutations in metastatic NSCLC: Prognostic value in the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. Immunohistochemical Loss of LKB1 Is a Biomarker for More Aggressive Biology in KRAS-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes and immune phenotypes associated with STK11 co-occurring mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP53 co-mutations in advanced lung adenocarcinoma: comparative bioinformatic analyses suggest ambivalent character on overall survival alongside KRAS, STK11 and KEAP1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Outcomes of patients with stage III non-small cell lung cancer (NSCLC) that harbor a STK11 mutation - An - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Different prognostic impact of STK11 mutations in non-squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JNCCN 360 - Non–Small Cell Lung Cancer - <em>STK11</em> Mutations and Immunotherapeutic Efficacy in NSCLC [jnccn360.org]
- 16. Dual immunotherapy plus chemotherapy benefits specific subset of patients with lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 17. researchgate.net [researchgate.net]
- 18. Role of next generation sequencing-based liquid biopsy in advanced non-small cell lung cancer patients treated with immune checkpoint inhibitors: impact of STK11, KRAS and TP53 mutations and co-mutations on outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Immunohistochemical analysis of p53 and LKB1 as predictive biomarkers of immune checkpoint inhibitor response in non-small cell lung cancer - Tsuchiya - Translational Lung Cancer Research [tlcr.amegroups.org]
- 21. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the immune microenvironment of NSCLC by multispectral analysis of multiplex immunofluorescence images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Profiling Tumor Immune Microenvironment of Non-Small Cell Lung Cancer Using Multiplex Immunofluorescence [frontiersin.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Profiling Tumor Immune Microenvironment of Non-Small Cell Lung Cancer Using Multiplex Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Germline vs. Somatic STK11 Mutations in Human Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Serine/Threonine Kinase 11 (STK11) gene, which encodes the tumor suppressor protein Liver Kinase B1 (LKB1), are implicated in a range of human cancers. A critical distinction exists between germline and somatic STK11 mutations, as they differ in their origin, clinical presentation, and therapeutic implications. Germline mutations are inherited, present in every cell of the body, and are the cause of Peutz-Jeghers syndrome (PJS), an autosomal dominant disorder characterized by hamartomatous polyps and a significantly increased risk for various cancers.[1][2] In contrast, somatic STK11 mutations are acquired genetic alterations within tumor cells and are not inherited. These mutations are particularly prevalent in non-small cell lung cancer (NSCLC), especially in adenocarcinomas from patients with a history of smoking.[3] Understanding the differential impact of germline and somatic STK11 mutations on cellular signaling pathways, such as the LKB1-AMPK and mTOR pathways, is crucial for the development of targeted therapies. This guide provides a comprehensive overview of the current knowledge on germline and somatic STK11 mutations, including quantitative data on their prevalence and associated cancer risks, detailed experimental protocols for their detection and functional characterization, and a visual representation of the key signaling pathways involved.
Introduction: The Dichotomy of STK11 Mutations
The STK11 gene, also known as LKB1, is a critical tumor suppressor that plays a central role in regulating cellular metabolism, proliferation, and polarity.[4] Inactivation of the LKB1 protein can occur through either inherited germline mutations or acquired somatic mutations, leading to distinct clinical scenarios.
Germline STK11 Mutations: Inherited mutations in the STK11 gene are the underlying cause of Peutz-Jeghers syndrome (PJS).[1] Individuals with PJS have a single defective copy of the STK11 gene in all their cells from birth. The development of hamartomas and the significantly elevated lifetime risk of various cancers are hallmarks of this syndrome.[1][2]
Somatic STK11 Mutations: In contrast, somatic STK11 mutations arise spontaneously in a single cell and are passed on to its progeny during tumor development. These mutations are not present in the germline and are therefore not heritable.[5] Somatic STK11 mutations are a frequent event in certain sporadic cancers, most notably non-small cell lung cancer (NSCLC).[3] Their presence can have prognostic implications and may influence the response to therapies such as immune checkpoint inhibitors.
Quantitative Data on STK11 Mutations and Cancer Risk
The prevalence and cancer risks associated with STK11 mutations vary significantly between germline and somatic contexts.
Germline STK11 Mutations and Cancer Risk in Peutz-Jeghers Syndrome
Individuals with PJS due to germline STK11 mutations face a substantially increased lifetime risk of developing cancer at various sites. The cumulative risk of developing any cancer can be as high as 93% by age 65.
Table 1: Cumulative Lifetime Cancer Risk in Individuals with Peutz-Jeghers Syndrome
| Cancer Type | Lifetime Risk with STK11 Mutation | Lifetime Risk in General Population | Mean Age at Diagnosis (Years) |
| Breast (female) | 32% - 54% | 12.5% | 37-59 |
| Colorectal | 39% | 4.1% | 42-46 |
| Stomach | 29% | <1% | 30-40 |
| Small Bowel | 13% | <1% | 37-42 |
| Pancreatic | 11% - 36% | 1.5% | 41-52 |
| Lung | 7% - 17% | 6.9% | 47 |
| Ovarian (Sex Cord Tumors) | 21% | 1.6% | 28 |
| Uterine | 9% | 2.7% | 43 |
| Cervical (Adenoma Malignum) | 10% | <1% | 34-40 |
| Testicular (Sertoli Cell) | 9% | <1% | 6-9 |
Data adapted from GeneReviews® and other sources.[6][7][8]
Somatic STK11 Mutations in Sporadic Cancers
Somatic mutations in STK11 are found in a variety of sporadic cancers, with a particularly high frequency in NSCLC.
Table 2: Frequency of Somatic STK11 Mutations in Various Cancers
| Cancer Type | Frequency of Somatic STK11 Mutations | Notes |
| Non-Small Cell Lung Cancer (NSCLC) | 15-30% | More common in adenocarcinoma subtype and in smokers.[3] |
| Lung Adenocarcinoma | ~10% | Often co-occurs with KRAS mutations.[3] |
| Pancreatic Adenocarcinoma | 4-6% | [9] |
| Biliary Tract Cancer | 4-6% | [9] |
| Cervical Cancer | Infrequent | |
| Breast Cancer | Infrequent |
Experimental Protocols for STK11 Mutation Analysis
Accurate identification and characterization of germline and somatic STK11 mutations are essential for both clinical diagnosis and research.
Distinguishing Germline from Somatic Mutations
The definitive method for differentiating germline from somatic mutations is through paired tumor-normal sequencing.[10][11][12]
Methodology:
-
Sample Collection: Collect both a tumor tissue sample (e.g., via biopsy or surgical resection) and a matched normal sample (e.g., peripheral blood or adjacent non-cancerous tissue) from the same individual.
-
DNA Extraction: Independently extract genomic DNA from both the tumor and normal samples using standard protocols.
-
Library Preparation and Sequencing: Prepare separate sequencing libraries for the tumor and normal DNA. Perform next-generation sequencing (NGS) on both libraries to a sufficient depth of coverage (e.g., 30x for normal and 60x for tumor).[10]
-
Bioinformatic Analysis:
-
Align sequencing reads from both samples to the human reference genome.
-
Perform variant calling on both the tumor and normal samples.
-
Compare the variant calls between the two samples.
-
Germline variants will be present in both the tumor and the normal sample.
-
Somatic variants will be present only in the tumor sample.[12]
-
-
Utilize specialized somatic variant callers like MuTect or VarScan to enhance accuracy.[12][13]
-
STK11 Mutation Detection
Both Sanger sequencing and Next-Generation Sequencing (NGS) are employed for the detection of STK11 mutations.
Sanger Sequencing Protocol Outline:
-
Primer Design: Design PCR primers to amplify the nine coding exons and flanking intronic regions of the STK11 gene.
-
PCR Amplification: Perform PCR on genomic DNA to amplify the target regions.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherograms to identify any sequence variations compared to the reference sequence.
Next-Generation Sequencing (NGS) Protocol Outline:
-
Library Preparation: Prepare a sequencing library from the genomic DNA. This may involve fragmentation of the DNA, ligation of adapters, and amplification. For targeted sequencing of STK11, a capture-based or amplicon-based approach can be used.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Call variants within the STK11 gene using appropriate bioinformatics tools.
-
Annotate the identified variants to determine their potential functional impact.
-
Functional Characterization of STK11 Variants
Functional assays are crucial for determining the impact of identified STK11 variants on protein function.
In Vitro Kinase Assay Protocol Outline:
-
Protein Expression and Purification: Express and purify wild-type and mutant LKB1 protein complexes (LKB1, STRAD, and MO25).
-
Kinase Reaction: Set up a kinase reaction mixture containing the purified LKB1 complex, a suitable substrate (e.g., a peptide substrate with the LKB1 recognition motif), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[14]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Separate the reaction products by SDS-PAGE and detect the incorporation of the radiolabel into the substrate using autoradiography.
-
Quantification: Quantify the level of substrate phosphorylation to determine the kinase activity of the wild-type and mutant LKB1 proteins.
Cell-Based Luciferase Reporter Assay for p53 Activation:
STK11 has been shown to activate p53-mediated transcriptional activity.[15]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect cells with:
-
An expression vector for wild-type or mutant STK11.
-
A reporter plasmid containing a p53-responsive element driving the expression of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Cell Lysis: After a suitable incubation period, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity for a mutant STK11 compared to the wild-type indicates a loss of function in activating the p53 pathway.[16][17]
Signaling Pathways Affected by STK11 Mutations
LKB1 is a master kinase that phosphorylates and activates AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases.[18][19] Inactivation of LKB1 disrupts these critical signaling pathways, leading to uncontrolled cell growth and proliferation.
The LKB1-AMPK-mTOR Signaling Pathway
Under normal conditions, LKB1 phosphorylates and activates AMPK in response to cellular energy stress. Activated AMPK then phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex, a key regulator of cell growth and protein synthesis.[19] Loss-of-function mutations in STK11 disrupt this pathway, leading to constitutive activation of mTORC1 and subsequent uncontrolled cell growth.
Caption: The LKB1-AMPK-mTOR signaling pathway and its disruption by STK11 mutations.
STK11 and the p53 Signaling Pathway
STK11 has also been shown to play a role in p53-mediated apoptosis.[16] LKB1 can directly interact with and phosphorylate p53, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis.[16] Truncating mutations in STK11 that are associated with PJS can diminish this p53 activity.[16][17][20]
Caption: Interaction of STK11/LKB1 with the p53 signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for identifying and characterizing STK11 mutations.
Caption: General experimental workflow for STK11 mutation analysis.
Conclusion and Future Directions
The distinction between germline and somatic STK11 mutations is fundamental to both understanding the pathogenesis of associated cancers and developing effective therapeutic strategies. Germline mutations define a high-risk population for whom tailored cancer surveillance is critical. Somatic mutations, particularly in NSCLC, represent a distinct molecular subtype that may respond differently to conventional and targeted therapies.
Future research should focus on:
-
Expanding the mutational spectrum: Comprehensive genomic studies are needed to identify the full range of germline and somatic STK11 mutations across diverse cancer types.
-
Refining risk stratification: For PJS patients, further investigation into genotype-phenotype correlations may allow for more personalized cancer risk assessment.
-
Developing targeted therapies: A deeper understanding of the signaling consequences of LKB1 inactivation will be crucial for the development of novel drugs that target the vulnerabilities of STK11-mutant cancers. This may include inhibitors of downstream effectors like mTOR or synthetic lethal approaches.
-
Investigating therapeutic resistance: The role of somatic STK11 mutations in resistance to therapies, such as immunotherapy, warrants further investigation to guide treatment decisions.
By continuing to unravel the complexities of germline and somatic STK11 mutations, the scientific and medical communities can move closer to providing more effective prevention, diagnosis, and treatment for patients with these genetic alterations.
References
- 1. insight-group.org [insight-group.org]
- 2. High cancer risk in Peutz-Jeghers syndrome: a systematic review and surveillance recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Table 2. [Cumulative Risk of Cancers in Peutz-Jeghers Syndrome]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Table], Table 16. Cumulative Cancer Risks in Peutz-Jeghers Syndrome Up To Specified Agea - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. facingourrisk.org [facingourrisk.org]
- 9. Germline and Somatic Mutations of the STK11/LKB1 Peutz-Jeghers Gene in Pancreatic and Biliary Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoporetech.com [nanoporetech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Hands-on: Identification of somatic and germline variants from tumor and normal sample pairs / Identification of somatic and germline variants from tumor and normal sample pairs / Variant Analysis [training.galaxyproject.org]
- 13. Whole-exome sequencing and clinical interpretation of FFPE tumor samples to guide precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Functional assessment of somatic STK11 variants identified in primary human non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The altered activity of P53 signaling pathway by STK11 gene mutations and its cancer phenotype in Peutz-Jeghers syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The altered activity of P53 signaling pathway by STK11 gene mutations and its cancer phenotype in Peutz-Jeghers syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring LKB1 Kinase Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for quantifying the kinase activity of Liver Kinase B1 (LKB1), a critical tumor suppressor and master regulator of metabolism and cell polarity. The protocols outlined below are intended for researchers in academic and industrial settings, including those involved in drug discovery and development.
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master kinase that phosphorylates and activates at least 14 downstream kinases of the AMP-activated protein kinase (AMPK) family.[1][2][3] Its activity is crucial for maintaining cellular energy homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2][3] Accurate measurement of LKB1 kinase activity in cellular lysates is therefore essential for understanding its role in cellular signaling and for the development of therapeutic agents targeting this pathway.
LKB1 forms a heterotrimeric complex with the pseudokinase STRAD and the scaffolding protein MO25 to become fully active.[1][4][5] Therefore, assays measuring LKB1 activity must consider the presence of these essential co-activators. This document outlines two primary approaches for measuring LKB1 kinase activity from cell lysates: an in vitro kinase assay following immunoprecipitation and an indirect method by assessing the phosphorylation of its direct downstream target, AMPK.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LKB1 signaling cascade and the general experimental workflow for measuring its kinase activity.
Caption: LKB1 Signaling Pathway.
Caption: Experimental Workflow for LKB1 Kinase Assay.
Method 1: Immunoprecipitation-Coupled In Vitro Kinase Assay
This method directly measures the catalytic activity of LKB1 isolated from cell lysates. It involves immunoprecipitating the endogenous LKB1 protein and then incubating it with a specific substrate and ATP. The amount of substrate phosphorylation is then quantified.
Experimental Protocol
A. Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer. A common choice is RIPA buffer, but a buffer specifically optimized for kinase assays is recommended to preserve LKB1 activity.[5][6][7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
B. Immunoprecipitation of LKB1
-
To 1 mg of cell lysate, add 1-2 µg of anti-LKB1 antibody.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
C. In Vitro Kinase Reaction
-
Resuspend the washed beads in 50 µL of kinase reaction buffer.
-
Add the LKB1 substrate. A commonly used peptide substrate is LKBtide (LSNLYHQGKFLQTFCGSPLYRRR) at a final concentration of 20-200 µM.[8][9]
-
Initiate the kinase reaction by adding ATP. Two common methods are:
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction. For the radioactive method, this can be done by adding an equal volume of 2x SDS-PAGE sample buffer. For non-radioactive methods, follow the kit manufacturer's instructions.
D. Detection and Quantification
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the signal using densitometry.
-
-
Non-Radioactive Method (ADP-Glo™):
-
Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence on a plate reader.
-
Data Presentation
| Parameter | Lysis Buffer | Kinase Assay Buffer | Substrate & Concentration | ATP & Concentration |
| Composition | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.[5][7] | 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.[11] | LKBtide, 20-200 µM.[8][9] | [γ-³²P]ATP or unlabeled ATP, 10-100 µM.[8][9] |
Method 2: Western Blot Analysis of Downstream Target Phosphorylation
This indirect method assesses LKB1 activity by measuring the phosphorylation status of its well-established downstream target, AMPK, at Threonine 172 (Thr172).[12] An increase in p-AMPK (Thr172) levels generally correlates with increased LKB1 activity.
Experimental Protocol
A. Cell Lysis and Protein Quantification
-
Follow the same cell lysis and protein quantification steps as described in Method 1 (Section A).
B. Western Blotting
-
Separate 20-50 µg of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK or a housekeeping protein like β-actin.
Data Presentation
| Antibody | Dilution | Vendor (Example) | Incubation Conditions |
| Primary: p-AMPK (Thr172) | 1:1000 | Cell Signaling Technology | Overnight at 4°C |
| Primary: Total AMPK | 1:1000 | Cell Signaling Technology | Overnight at 4°C |
| Primary: β-actin | 1:5000 | Santa Cruz Biotechnology | 1 hour at RT |
| Secondary: Anti-rabbit IgG, HRP-linked | 1:2000 | Cell Signaling Technology | 1 hour at RT |
Considerations and Troubleshooting
-
LKB1 Complex Integrity: LKB1 requires STRAD and MO25 for full activity. Ensure lysis conditions are mild enough to preserve this complex. Co-immunoprecipitation experiments can be performed to verify the interaction.[1][4]
-
Specificity of Antibodies: Validate the specificity of the LKB1 antibody used for immunoprecipitation to avoid pulling down non-specific kinases.
-
Kinase Dead Control: As a negative control, use cells treated with an LKB1 inhibitor or LKB1-knockdown/knockout cells to confirm that the measured activity is specific to LKB1.
-
Linear Range of the Assay: Ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration. This may require optimization of incubation times and the amount of immunoprecipitated LKB1 used.
By following these detailed protocols, researchers can reliably measure LKB1 kinase activity in cell lysates, providing valuable insights into its regulation and function in health and disease.
References
- 1. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 2. A quantitative phosphoproteomics screen to identify critical targets of the LKB1 tumor suppressor reveals GAP proteins for Ras superfamily GTPases as novel substrates of AMPK family kinases [escholarship.org]
- 3. DSpace [helda.helsinki.fi]
- 4. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LKB1 is a DNA damage response protein that regulates cellular sensitivity to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. LKB1/STK11 is a tumor suppressor in the progression of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 11. sinobiological.com [sinobiological.com]
- 12. LKB1 is Necessary for Akt-mediated Phosphorylation of Pro-apoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Overexpression of STK11 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/threonine kinase 11 (STK11), also known as liver kinase B1 (LKB1), is a critical tumor suppressor gene that plays a pivotal role in cellular metabolism, cell polarity, and apoptosis.[1][2] STK11 is a master upstream kinase that phosphorylates and activates AMP-activated protein kinase (AMPK), a central energy sensor that maintains cellular energy homeostasis.[3][4] The STK11/AMPK signaling pathway is a key regulator of cell growth and proliferation, primarily through its inhibitory effect on the mammalian target of rapamycin (mTOR) pathway.[4][5] Dysregulation of the STK11/AMPK/mTOR axis is frequently observed in various cancers, making it a compelling target for therapeutic intervention.
Lentiviral vectors are highly efficient vehicles for delivering and stably integrating genetic material into both dividing and non-dividing mammalian cells. This makes them an ideal tool for in vitro studies requiring sustained overexpression of a target gene, such as STK11. These application notes provide a comprehensive guide to the lentiviral-mediated overexpression of STK11 in vitro, including detailed protocols for lentivirus production, cell transduction, and subsequent analysis of STK11 overexpression and its functional consequences.
Key Applications
-
Functional Analysis: Elucidate the role of STK11 in various cellular processes, including cell growth, proliferation, apoptosis, and metabolism.
-
Pathway Elucidation: Investigate the downstream signaling cascades regulated by STK11, particularly the AMPK and mTOR pathways.
-
Drug Discovery: Screen for and validate therapeutic compounds that target the STK11 signaling pathway in cancer and metabolic diseases.
-
Disease Modeling: Create stable cell lines overexpressing STK11 to model diseases associated with STK11 dysregulation.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from in vitro experiments involving the manipulation of STK11 expression.
| Cell Line | Method of STK11 Manipulation | Change in STK11 Expression | Downstream Effect | Reference |
| Human KRAS-driven LUAD (H2009) | CRISPR/Cas9 Knockout | Confirmed by Western Blot | ~2-fold increase in YAP1 protein abundance | [1] |
| STK11-mutant LUAD (A549, H460) | STK11 Knockdown | - | Reduced Bax and Bak, Increased Bcl-2, Reduced p-AMPK | [6] |
| STK11-mutant LUAD (A549, H23, H2030) | Lentiviral Overexpression | Confirmed by qRT-PCR and Western Blot | Increased CD1E mRNA and protein expression | [6] |
| Assay | Cell Line | STK11 Status | Condition | Result | Reference |
| Cell Viability (CCK-8) | A549 | Wild-type vs. Mutant | Standard Culture | Lower cell viability in wild-type STK11 cells | [6] |
| Cell Viability (CCK-8) | Calu6 | Wild-type vs. Mutant | Standard Culture | Higher cell viability in STK11-mutant cells | [6] |
| Cell Viability | A549, H23, H1993, H460 (STK11-mutant) | Wild-type STK11 introduced | Treatment with cardiac glycosides | Increased cell viability after STK11 restoration | [7] |
| Cell Viability (Alamar Blue) | A549 | LKB1 Overexpression | Azacytidine Treatment | Increased sensitivity to azacytidine | [8] |
| Cell Viability (Alamar Blue) | H358 | LKB1 Knockout | Azacytidine Treatment | Decreased sensitivity to azacytidine | [8] |
Signaling Pathway and Experimental Workflow
STK11 (LKB1)/AMPK Signaling Pathway
References
- 1. STK11 loss leads to YAP1-mediated transcriptional activation in human KRAS-driven lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E2G [e2g.stanford.edu]
- 3. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of mTOR activity through LKB1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK11 Alterations in the Pan-Cancer Setting: Prognostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STK11 mutation impacts CD1E expression to regulate the differentiation of macrophages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac glycosides display selective efficacy for STK11 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STK11/LKB1 loss of function is associated with global DNA hypomethylation and S-adenosyl-methionine depletion in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of LKB1 for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to knock out the tumor suppressor gene Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), for in-depth functional analysis. The protocols detailed below are designed to facilitate the study of LKB1's role in critical cellular processes, including metabolism, cell growth, and signaling pathways.
Introduction to LKB1
LKB1 is a master serine/threonine kinase that plays a pivotal role in regulating cellular metabolism, proliferation, and polarity.[1] It functions as a tumor suppressor, and its inactivation is implicated in various cancers, including lung, cervical, and pancreatic cancer.[2][3] LKB1 exerts its effects primarily through the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[1][4] The LKB1-AMPK signaling axis acts as a crucial metabolic checkpoint, inhibiting anabolic processes and promoting catabolic pathways to restore energy homeostasis during times of metabolic stress.[2] A key downstream target of the LKB1-AMPK pathway is the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[1][5] Loss of LKB1 function leads to dysregulation of the AMPK/mTOR pathway, resulting in metabolic reprogramming that fuels cancer cell growth and proliferation.[2][6]
CRISPR/Cas9 as a Tool for LKB1 Functional Studies
The CRISPR/Cas9 system offers a precise and efficient method for creating targeted gene knockouts.[7] By generating a double-strand break in the STK11 gene, the cellular DNA repair machinery, often through non-homologous end joining (NHEJ), introduces insertions or deletions (indels) that can lead to a frameshift mutation and a premature stop codon, effectively knocking out LKB1 expression.[7] This allows researchers to create robust cell line models to investigate the multifaceted roles of LKB1.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from functional studies following CRISPR/Cas9-mediated knockout of LKB1 in various cancer cell lines.
Table 1: Impact of LKB1 Knockout on Cellular Metabolism
| Cell Line | Parameter | Wild-Type (WT) | LKB1 Knockout (KO) | Fold Change (KO/WT) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Glucose Uptake | Normalized to 1 | ~1.5 - 2.0 | 1.5 - 2.0 | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Lactate Production | Normalized to 1 | ~1.5 - 2.0 | 1.5 - 2.0 | [8] |
| A549 (Lung Cancer) | Extracellular Acidification Rate (ECAR) | Baseline | Increased | Not specified | [2] |
| T Cells | Glucose Uptake | Normalized to 1 | Increased | >1.5 | [9] |
| T Cells | Glycolytic Flux | Normalized to 1 | Increased | >1.5 | [9] |
Table 2: Effects of LKB1 Knockout on Cell Proliferation and Viability
| Cell Line | Assay | Condition | Wild-Type (WT) | LKB1 Knockout (KO) | Outcome | Reference |
| HeLa Cells | MTT Assay | Standard Culture | Higher Proliferation | Lower Proliferation | Reduced Proliferation | [10] |
| T Cells | Cell Viability | 2-Deoxyglucose (2-DG) Treatment | High Viability | Increased Cell Death | Sensitization to Glycolytic Inhibition | [9] |
| Mouse MPN Cells | In vitro Self-renewal | Serial Replating | Lower Colony Formation | Enhanced Colony Formation | Enhanced Self-renewal | [11] |
| EGFR-mutant LUAD lines | Spheroid Growth | 3D Culture | No significant change | No significant change | No effect on growth | [12] |
Signaling Pathways and Experimental Workflows
LKB1 Signaling Pathway
Caption: The LKB1 signaling pathway, a central regulator of metabolism and growth.
Experimental Workflow for CRISPR/Cas9 Knockout of LKB1
Caption: Workflow for generating and validating LKB1 knockout cell lines for functional analysis.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of LKB1 in Cultured Cells
This protocol outlines the steps for generating LKB1 knockout cell lines using a plasmid-based CRISPR/Cas9 system.[7][13]
Materials:
-
Target cells (e.g., A549, HeLa)
-
LKB1 CRISPR/Cas9 KO Plasmid (containing Cas9 nuclease and LKB1-specific gRNA)[13]
-
Control CRISPR/Cas9 Plasmid (non-targeting gRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the CRISPR/Cas9 plasmid and transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection of Transfected Cells:
-
After incubation, replace the medium with fresh complete medium containing the appropriate concentration of selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand with a kill curve.
-
Continue selection for 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2 days, until non-transfected cells are eliminated.
-
-
Single-Cell Cloning by Limiting Dilution:
-
Trypsinize the surviving cells and resuspend them in complete medium.
-
Perform a serial dilution to achieve a final concentration of 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Clonal Expansion:
-
Once single colonies are visible, carefully transfer each colony to a larger well (e.g., 24-well plate) and subsequently to larger flasks for expansion.
-
Protocol 2: Validation of LKB1 Knockout by Western Blotting
This protocol confirms the absence of LKB1 protein in the generated cell clones.[14][15]
Materials:
-
Wild-type and putative LKB1 KO cell clones
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LKB1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LKB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane for β-actin as a loading control.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.[10][16]
Materials:
-
Wild-type and LKB1 KO cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed an equal number of wild-type and LKB1 KO cells into a 96-well plate (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24, 48, 72, and 96 hours.
-
-
MTT Addition:
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against time to generate a growth curve.
-
Protocol 4: Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells, a key indicator of glycolytic activity.[9]
Materials:
-
Wild-type and LKB1 KO cells
-
Glucose-free DMEM
-
2-NBDG (a fluorescent glucose analog)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells twice with PBS.
-
-
Glucose Starvation and 2-NBDG Incubation:
-
Incubate the cells in glucose-free DMEM for 1-2 hours.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence using a fluorescence plate reader, or analyze the cells by flow cytometry.
-
These protocols provide a solid foundation for researchers to investigate the functional consequences of LKB1 loss. The specific details of each experiment may need to be optimized for the particular cell type and experimental conditions.
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Loss of the tumor suppressor LKB1 promotes metabolic reprogramming of cancer cells via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Liver Kinase B1 (LKB1) is a central regulator of T cell development, activation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LKB1/STK11 is a tumor suppressor in the progression of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
Application Notes and Protocols for LKB1 Immunohistochemistry in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), in formalin-fixed, paraffin-embedded (FFPE) tissue samples. LKB1 is a critical tumor suppressor kinase involved in cell metabolism, polarity, and growth control.[1][2][3] Its inactivation is associated with various cancers, making its detection and localization in tissue crucial for research and potential diagnostic and prognostic applications.[4][5][6]
LKB1 Signaling Pathway
LKB1 acts as a master upstream kinase, primarily by phosphorylating and activating AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[1][7][8] The LKB1-AMPK signaling cascade plays a pivotal role in regulating metabolism and cell growth by inhibiting anabolic pathways (e.g., mTORC1 signaling) and promoting catabolic processes to restore energy balance.[1][2][8] Dysregulation of this pathway due to LKB1 loss can lead to metabolic reprogramming and uncontrolled cell proliferation, contributing to tumorigenesis.[8]
Caption: LKB1 signaling pathway highlighting key downstream effectors.
Experimental Workflow for LKB1 Immunohistochemistry
The following diagram outlines the major steps for LKB1 staining in FFPE tissue sections.
Caption: Experimental workflow for LKB1 immunohistochemical staining.
Detailed Experimental Protocol
This protocol is a compilation of established methods and should be optimized for specific antibodies and tissue types.
1. Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Primary Antibodies | ||
| LKB1 (Ley 37D/G6) Mouse mAb | Abcam | ab15095 |
| LKB1 (D60C5F10) Rabbit mAb | Cell Signaling Technology | 13031 |
| LKB1 Polyclonal Antibody | Proteintech | 10746-1-AP |
| Antigen Retrieval Solutions | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | Various | N/A |
| Tris-EDTA Buffer (pH 9.0) | Various | N/A |
| Detection System | ||
| Bond Polymer Refine Detection | Leica Biosystems | DS9800 |
| ImmPRESS HRP Anti-Rabbit IgG | Vector Laboratories | MP-7401 |
| Other Reagents | ||
| Xylene | Various | N/A |
| Ethanol (graded series) | Various | N/A |
| 3% Hydrogen Peroxide | Various | N/A |
| Bovine Serum Albumin (BSA) | Various | N/A |
| Hematoxylin | Various | N/A |
| Mounting Medium | Various | N/A |
2. Tissue Preparation
-
Use 4-µm thick FFPE tissue sections mounted on charged glass slides.[9]
-
Ensure tissue was fixed in 10% neutral buffered formalin for an adequate duration (e.g., 24 hours at 4°C).[5]
3. Deparaffinization and Rehydration
-
Incubate slides in Xylene: 2 changes for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes for 5 minutes each.
-
95% Ethanol: 2 changes for 5 minutes each.
-
70% Ethanol: 1 change for 5 minutes.
-
-
Rinse in deionized water for 5 minutes.
4. Antigen Retrieval
This step is critical for unmasking the epitope. The optimal method may vary depending on the antibody used.
-
Heat-Induced Epitope Retrieval (HIER):
-
Citrate Buffer (pH 6.0): Immerse slides in 10 mM sodium citrate buffer and heat.[5] A common method is to use a pressure cooker, water bath, or microwave. For example, bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Tris-EDTA Buffer (pH 9.0): An alternative for some antibodies. Heat as described for citrate buffer.[10]
-
-
Cool slides on the benchtop for at least 20-30 minutes before proceeding.[5]
5. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-30 minutes to quench endogenous peroxidase activity.[5][11] Rinse with wash buffer (e.g., PBS or TBS).
-
Blocking: Block non-specific antibody binding by incubating with a protein block (e.g., 1% BSA in PBS) for 15-30 minutes.[5][11]
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Follow the instructions for the chosen detection system (e.g., Leica Bond Polymer Refine or Vector ImmPRESS). This typically involves incubation with a polymer-based HRP-conjugated secondary antibody.
-
Rinse with wash buffer.
-
-
Chromogen:
-
Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB).
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.[9]
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
6. Controls
-
Positive Control: Tissues known to express LKB1. Stromal cells within the tissue section can often serve as an internal positive control.[5] LNCaP cell pellets are also a suitable positive control.[12]
-
Negative Control: Tissues or cells known to lack LKB1 expression, such as A549 lung cancer cells.[12] A negative reagent control (omitting the primary antibody) should also be included to check for non-specific staining from the secondary antibody and detection system.
7. Interpretation of Staining
-
LKB1 staining is typically observed in the cytoplasm and/or nucleus.[9][13]
-
Scoring can be performed based on the intensity of the stain (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of positive tumor cells.[5]
-
Loss of LKB1 expression is indicated by the absence of staining in tumor cells in the presence of positive staining in internal control cells (e.g., stroma or normal adjacent epithelium).[9]
Summary of Key Protocol Parameters
| Parameter | Recommended Condition | Reference |
| Tissue Thickness | 4-5 µm | [5][9] |
| Antigen Retrieval | HIER with Sodium Citrate (pH 6.0) or Tris-EDTA (pH 9.0) | [9][10] |
| Primary Antibody Dilution | 1:200 to 1:15,000 (antibody dependent) | [9][10] |
| Primary Antibody Incubation | 30-60 min at RT or overnight at 4°C | [9][11] |
| Detection System | Polymer-based HRP system | [5][9] |
| Chromogen | DAB | [5] |
| Counterstain | Hematoxylin | [9] |
Note: This protocol provides a general guideline. It is essential for each laboratory to optimize the procedure for their specific antibodies, tissues, and reagents to ensure reliable and reproducible results.
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LKB1 (D60C5F10) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 4. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LKB1 Tumor Suppressor as a Biomarker in Mouse and Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STK11/LKB1 antibody (10746-1-AP) | Proteintech [ptglab.com]
- 11. storage.huabio.cn [storage.huabio.cn]
- 12. SignalSlide® LKB1 IHC Controls | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation of LKB1 and its Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master kinase that plays a pivotal role in the regulation of cell metabolism, polarity, and proliferation. Its function as a tumor suppressor is intrinsically linked to its ability to interact with and phosphorylate a host of downstream targets, thereby controlling key signaling pathways. Understanding the intricate network of LKB1 protein interactions is therefore crucial for elucidating its role in both normal physiology and disease, particularly in cancer biology, and for the development of novel therapeutic strategies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo. This method involves the use of a specific antibody to isolate a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The entire complex is then captured on antibody-binding beads, washed to remove non-specific proteins, and the interacting proteins are subsequently eluted and identified, typically by Western blotting or mass spectrometry.
These application notes provide a comprehensive guide to performing Co-IP assays to investigate LKB1 protein interactions, including detailed protocols, data interpretation, and visualization of the associated signaling pathways.
LKB1 Signaling Pathways and Interaction Networks
LKB1 is a central node in a complex signaling network that governs cellular energy homeostasis and suppresses tumor growth. Its primary mode of action is through the phosphorylation and activation of AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases.[1] The formation of a heterotrimeric complex with the pseudokinase STE20-related adaptor (STRAD) and the scaffolding protein Mouse Protein 25 (MO25) is essential for LKB1's catalytic activity and cytoplasmic localization.
Below are diagrams illustrating the key LKB1 signaling pathways and a general workflow for a Co-IP experiment.
References
Generating a Stable LKB1 Knockdown Cell Line Using shRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for generating stable LKB1 knockdown cell lines using short hairpin RNA (shRNA) delivered via lentiviral particles. The protocols outlined below cover the essential steps from initial antibiotic selection to the final validation of LKB1 protein reduction.
Introduction
Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a critical tumor suppressor protein that acts as a master regulator of cell metabolism, growth, and polarity.[1] The LKB1 signaling pathway is frequently inactivated in various cancers, making it a key target for research and drug development. LKB1 exerts its tumor-suppressive functions primarily through the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[1][2] The LKB1-AMPK axis subsequently influences a multitude of downstream targets, including the mTOR pathway, to control cell proliferation and metabolism.[1] The generation of stable cell lines with depleted LKB1 expression is a fundamental tool for investigating its role in tumorigenesis and for screening potential therapeutic agents.
Data Presentation
Table 1: Recommended Puromycin Concentrations for Selection
The optimal puromycin concentration for selecting stably transduced cells is highly cell-line dependent and must be determined empirically through a kill curve experiment.[3][4][5] The following table provides a starting range for common cell lines.
| Cell Line | Typical Puromycin Concentration Range (µg/mL) | Reference |
| A549 | 0.6 - 2.0 | [6][7][8] |
| H460 | 1.0 - 2.0 | [9] |
| HEK293 | 1.0 - 10.0 | [10] |
| HeLa | 1.0 - 3.0 | [7] |
| General Mammalian Cells | 0.5 - 10.0 | [5] |
Table 2: Reagents for LKB1 Knockdown Validation by Western Blot
| Reagent | Supplier Example | Catalog # Example | Recommended Dilution |
| Anti-LKB1 Antibody (mouse monoclonal) | Santa Cruz Biotechnology | sc-374334 | 1:100 - 1:1000 |
| Anti-LKB1 Antibody (mouse monoclonal) | Thermo Fisher Scientific | MA5-15729 | 1:500 - 1:2000 |
| Anti-LKB1 Antibody (mouse monoclonal) | Sigma-Aldrich | L9168 | 2-4 µg/mL |
| Anti-LKB1 Antibody (rabbit polyclonal) | Proteintech | 10746-1-AP | 1:600 |
| Anti-β-Actin Antibody (loading control) | Various | Vendor-specific | |
| HRP-conjugated anti-mouse IgG | Various | Vendor-specific | |
| HRP-conjugated anti-rabbit IgG | Various | Vendor-specific |
Experimental Protocols
Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)
This protocol is critical to identify the lowest concentration of puromycin that effectively kills all non-transduced cells within a reasonable timeframe.[3][4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Puromycin dihydrochloride solution (stock at 10 mg/mL)[5]
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the target cells at a density that will result in 50-70% confluency the next day.
-
Puromycin Dilution Series: Prepare a series of puromycin concentrations in complete culture medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[5] Include a "no puromycin" control.
-
Treatment: The following day, replace the medium in each well with the medium containing the different concentrations of puromycin.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for 5-7 days. Replace the puromycin-containing medium every 2-3 days.[5]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of puromycin that results in complete cell death within 3-5 days, while the "no puromycin" control cells continue to proliferate.[3]
Protocol 2: Lentiviral Transduction for Stable shRNA Expression
This protocol describes the infection of target cells with lentiviral particles containing the LKB1 shRNA construct.
Materials:
-
Target cell line
-
LKB1 shRNA lentiviral particles and a non-targeting (scramble) shRNA control
-
Complete cell culture medium
-
Hexadimethrine bromide (Polybrene)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in approximately 70% confluency at the time of infection.[3]
-
Prepare Transduction Medium: On the day of transduction, prepare the transduction medium by adding Polybrene to the complete culture medium at a final concentration of 8 µg/mL.[3][11] Polybrene enhances transduction efficiency.
-
Thaw Lentiviral Particles: Quickly thaw the lentiviral particles on ice.
-
Transduction: Remove the existing medium from the cells and add the transduction medium. Add the lentiviral particles at the desired multiplicity of infection (MOI). Gently swirl the plate to mix.
-
Incubation: Incubate the cells with the virus for 18-24 hours at 37°C and 5% CO2.[10][12]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.
Protocol 3: Selection and Expansion of Stable Knockdown Cells
This protocol outlines the selection of successfully transduced cells and their expansion to generate a stable cell line.
Materials:
-
Transduced cells from Protocol 2
-
Complete cell culture medium containing the optimal puromycin concentration (determined in Protocol 1)
-
Cell culture flasks
Procedure:
-
Initiate Selection: 48-72 hours post-transduction, begin the selection process by replacing the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.[11]
-
Maintain Selection: Continue to culture the cells in the puromycin-containing medium, replacing it every 3-4 days.[10]
-
Monitor Cell Viability: Observe the cells regularly. Non-transduced cells will die off, while resistant colonies will begin to form.
-
Expand Resistant Colonies: Once distinct colonies are visible, they can be pooled to create a polyclonal stable cell line or individually picked and expanded to generate monoclonal stable cell lines.
-
Cryopreservation: After expansion, it is crucial to cryopreserve aliquots of the stable cell line for future use.
Protocol 4: Validation of LKB1 Knockdown by Western Blot
This protocol confirms the reduction of LKB1 protein levels in the stable cell line.
Materials:
-
Stable LKB1 knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LKB1 and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LKB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Signal Detection and Quantification:
Visualizations
Caption: LKB1 Signaling Pathway
Caption: Stable LKB1 Knockdown Workflow
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentarget.com [gentarget.com]
- 9. researchgate.net [researchgate.net]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. origene.com [origene.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Detecting STK11 Gene Mutations in Tumor DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection of mutations in the Serine/Threonine Kinase 11 (STK11) gene, also known as Liver Kinase B1 (LKB1), within tumor DNA. Accurate and sensitive detection of STK11 mutations is crucial for cancer research, patient stratification, and the development of targeted therapies, as these mutations are frequently observed in various cancers, including non-small cell lung cancer (NSCLC), and are associated with therapeutic resistance.[1][2]
Introduction to STK11 and Its Role in Cancer
The STK11 gene encodes a master serine/threonine kinase that plays a pivotal role in regulating cellular metabolism, proliferation, and polarity.[3][4] It functions as a tumor suppressor by activating the AMP-activated protein kinase (AMPK) pathway, which in turn modulates downstream signaling cascades, including the mTOR pathway, to control cell growth and energy homeostasis.[4][5] Inactivating mutations in STK11 can lead to uncontrolled cell growth and proliferation, contributing to tumorigenesis.[5] These mutations can be point mutations, insertions, deletions, or larger genomic rearrangements.[6]
Methods for STK11 Mutation Detection
Several molecular techniques are available for the detection of STK11 gene mutations in tumor DNA, each with its own advantages and limitations. The choice of method often depends on the specific research question, available resources, and the type of mutation being investigated.
Key methodologies include:
-
Next-Generation Sequencing (NGS): A high-throughput method that allows for the simultaneous analysis of multiple genes and different types of mutations.[7]
-
Sanger Sequencing: The traditional "gold standard" for DNA sequencing, often used to validate findings from other methods.[8]
-
Immunohistochemistry (IHC): Detects the presence or absence of the LKB1 protein, serving as an indirect indicator of gene inactivation.
-
Droplet Digital PCR (ddPCR): A highly sensitive method for the absolute quantification of specific mutations.
-
Multiplex Ligation-dependent Probe Amplification (MLPA): Used for detecting copy number variations, such as large deletions or duplications, in the STK11 gene.[9][10]
Quantitative Comparison of Detection Methods
The following table summarizes the key performance characteristics of the different methods for STK11 mutation detection.
| Feature | Next-Generation Sequencing (NGS) | Sanger Sequencing | Immunohistochemistry (IHC) | Droplet Digital PCR (ddPCR) | Multiplex Ligation-dependent Probe Amplification (MLPA) |
| Mutation Types Detected | Point mutations, small indels, copy number variations (with appropriate analysis) | Point mutations, small indels | Indirectly assesses gene function (protein loss) | Point mutations, small indels | Deletions, duplications (Copy Number Variations) |
| Sensitivity | High (can detect low-frequency variants, ~2-5%)[11] | Lower (~15-20% mutant allele frequency) | Variable, depends on antibody and scoring | Very high (can detect allele frequencies as low as 0.1%)[12] | High for copy number changes |
| Specificity | High | Very High | Can be affected by technical variables and antibody specificity | Very High | High for targeted deletions/duplications |
| Throughput | High (multiple genes/samples) | Low (single amplicon per reaction) | High (multiple slides) | Medium to High | High (multiple targets per reaction) |
| Turnaround Time | Days to weeks[7] | Days | Hours to days | Hours to days | Days |
| Cost per Sample | Can be cost-effective for multiple genes[7][13][14] | Relatively low for single targets | Low | Moderate | Moderate |
| DNA Input Requirement | Low to moderate (can be as low as 30 ng)[15] | Moderate | Not applicable (uses tissue sections) | Low | Low (around 20 ng)[1] |
Experimental Protocols
Next-Generation Sequencing (NGS)
NGS is a powerful tool for comprehensive genomic analysis of STK11. It enables the detection of a wide range of mutations across the entire coding region of the gene.
NGS workflow for STK11 mutation detection.
-
DNA Extraction:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tumor samples using a commercially available kit optimized for the sample type.
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its quality using a spectrophotometer (e.g., NanoDrop) or capillary electrophoresis.
-
-
Library Preparation:
-
Fragment the genomic DNA to the desired size range (typically 150-350 bp) using enzymatic or mechanical methods.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
-
Use a targeted hybridization capture panel that includes probes for all coding exons and flanking intronic regions of the STK11 gene for target enrichment.
-
Amplify the captured library by PCR to generate a sufficient quantity for sequencing.
-
Perform quality control on the final library to assess its size distribution and concentration.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq, NextSeq, or NovaSeq) according to the manufacturer's instructions. A minimum read depth of 500x is recommended for reliable somatic variant detection.[11]
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., hg19 or hg38) using an aligner such as BWA.[16]
-
Duplicate Removal: Mark and remove PCR duplicates to reduce false-positive variant calls.
-
Variant Calling: Use a variant caller like GATK's HaplotypeCaller or MuTect2 to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[17][18]
-
Variant Annotation: Annotate the called variants with information such as gene name, predicted functional impact (e.g., missense, nonsense), and population frequencies using tools like SnpEff or ANNOVAR.[15]
-
Sanger Sequencing
Sanger sequencing is often used to confirm the presence of specific mutations identified by NGS or to screen for mutations in a limited number of exons.
Sanger sequencing workflow for STK11.
-
Primer Design: Design PCR primers to amplify each of the 9 coding exons of the STK11 gene. An example set of primers is provided in the table below.[6][8]
| Exon | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| 1 | TGGAGAAGGGAAGTCGGAAC | CAGCTCAGGGTGTTAAGAGGAA |
| 2 | AGGAGGAGCAGCGGAAGAAG | GCTCCTGCAGGTTGATTTCG |
| 3 | TCTTCCTGCCCTTTGCTGTC | AGGACAGGCAGGAAGACAGG |
| 4 | CCTGGACCTGCTGAAGAAGA | GAGGCAGGAGCAGGAAGAAA |
| 5 | GCTGGAGGAGGAGAAGGAAG | GAGGCAGGAGCAGGAAGAAA |
| 6 | AGGAGGAGGAGGAGGAGGAG | CCTGGACCTGCTGAAGAAGA |
| 7 | CCTGGACCTGCTGAAGAAGA | AGGAGGAGGAGGAGGAGGAG |
| 8 | GAGGCAGGAGCAGGAAGAAA | CCTGGACCTGCTGAAGAAGA |
| 9 | GCTGGAGGAGGAGAAGGAAG | GAGGCAGGAGCAGGAAGAAA |
-
PCR Amplification:
-
Perform PCR to amplify each exon using the designed primers and high-fidelity DNA polymerase.
-
Verify the PCR products by agarose gel electrophoresis.
-
-
PCR Product Cleanup:
-
Purify the PCR products to remove unincorporated dNTPs and primers using enzymatic cleanup or a column-based method.
-
-
Cycle Sequencing:
-
Perform cycle sequencing reactions using a BigDye Terminator v3.1 Cycle Sequencing Kit with one of the PCR primers.
-
-
Sequencing Product Cleanup:
-
Purify the sequencing products to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis:
-
Separate the sequencing products by size using a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
-
Analyze the sequencing data using appropriate software to identify any deviations from the reference sequence.
-
Immunohistochemistry (IHC)
IHC provides an assessment of LKB1 protein expression, which can be lost due to various types of STK11 gene inactivation.
IHC workflow for LKB1 protein detection.
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from FFPE tumor blocks and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[4]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
-
Antibody Incubation:
-
Incubate the slides with a primary antibody against LKB1 (e.g., clone D60C5F10) at an optimized dilution overnight at 4°C.[4]
-
Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Counterstaining:
-
Visualize the antibody binding using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
-
Scoring:
-
Evaluate the staining intensity and percentage of positive tumor cells. Loss of LKB1 expression is defined as complete absence of cytoplasmic staining in tumor cells with positive internal controls (e.g., stromal cells).[4]
-
STK11 Signaling Pathway
Mutations in STK11 disrupt its ability to phosphorylate and activate AMPK, leading to the dysregulation of multiple downstream pathways involved in cell growth, metabolism, and polarity.
Simplified STK11 (LKB1) signaling pathway.
Conclusion
The detection of STK11 gene mutations is an important aspect of cancer research and clinical practice. The choice of detection method should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the types of mutations being investigated. NGS offers a comprehensive approach for identifying a wide range of mutations, while Sanger sequencing remains valuable for validation. IHC provides a cost-effective surrogate for assessing protein expression, and ddPCR offers high sensitivity for detecting low-frequency mutations. MLPA is a reliable method for identifying copy number variations. A combination of these methods may be necessary for a comprehensive characterization of STK11 alterations in tumor DNA.
References
- 1. A Comprehensive Mutational and Histopathological Analysis of STK11-Mutant Non-Small Cell Lung Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical perspectives on the value of testing for STK11 and KEAP1 mutations in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK11/LKB1 Modulation of the Immune Response in Lung Cancer: From Biology to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STK11 Causative Variants and Copy Number Variations Identified in Thai Patients With Peutz-Jeghers Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation Sequencing More Cost-Effective and Faster Than Single-Gene Testing - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. mrcholland.com [mrcholland.com]
- 10. Design and Generation of MLPA Probe Sets for Combined Copy Number and Small-Mutation Analysis of Human Genes: EGFR as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single digital droplet PCR assay to detect multiple KIT exon 11 mutations in tumor and plasma from patients with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Costs of biomarker testing in advanced non‐small cell lung cancer: a global study comparing next‐generation sequencing and single‐gene testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-Generation Sequencing in Clinical Practice: Is It a Cost-Saving Alternative to a Single-Gene Testing Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Bioinformatics: From NGS Data to Biological Complexity in Variant Detection and Oncological Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Variant Calling | Bioinformatics - CD Genomics [bioinfo.cd-genomics.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting LKB1-Deficient Cancers in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a critical tumor suppressor gene frequently inactivated in various cancers, most notably in non-small cell lung cancer (NSCLC), where it is mutated in approximately 20-30% of cases.[1][2] LKB1 functions as a master regulator of cellular metabolism and growth by activating AMP-activated protein kinase (AMPK), a key energy sensor.[2] Inactivation of LKB1 disrupts this signaling cascade, leading to metabolic reprogramming and creating specific vulnerabilities in cancer cells that can be exploited therapeutically.
This document provides detailed application notes and protocols for leveraging LKB1 deficiency in preclinical cancer models. The focus is on targeting the metabolic vulnerabilities that arise from LKB1 loss, a strategy that has shown significant promise in preclinical studies. As direct inhibition of a lost tumor suppressor is not feasible, the approaches described here center on inducing metabolic stress to selectively eliminate LKB1-deficient cancer cells.
LKB1 Signaling Pathway and Therapeutic Rationale
Under normal conditions, LKB1 phosphorylates and activates AMPK in response to energetic stress (e.g., low ATP levels). Activated AMPK then works to restore energy homeostasis by inhibiting anabolic processes and promoting catabolic pathways. A key downstream target of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), which is a central regulator of cell growth and proliferation. AMPK inhibits mTORC1, thereby halting cell growth when energy is scarce.
In LKB1-deficient cancer cells, the absence of functional LKB1 protein renders the cells unable to activate AMPK in response to metabolic stress.[2] This leads to unchecked mTORC1 activity and a metabolic state highly reliant on glycolysis.[2] Consequently, these cells are exquisitely sensitive to agents that disrupt cellular energy balance, such as mitochondrial inhibitors. This creates a therapeutic window to selectively target LKB1-mutant tumors.
Figure 1: LKB1 signaling in normal versus LKB1-deficient cancer cells.
Preclinical Data Summary
Several preclinical studies have demonstrated the efficacy of targeting metabolic vulnerabilities in LKB1-deficient cancers. The biguanide phenformin, a mitochondrial complex I inhibitor, has been shown to selectively induce apoptosis in LKB1-deficient NSCLC cells and lead to tumor regression and prolonged survival in mouse models.[2] Combination therapies, such as with mTOR inhibitors or MEK inhibitors, have also shown promise.[3][4]
In Vitro Efficacy of Phenformin
| Cell Line (NSCLC) | LKB1 Status | Treatment | Effect | Reference |
| A549 | Mutant | 2mM Phenformin (48h) | Increased Cleaved PARP (apoptosis) | [2] |
| A549 (LKB1 restored) | Wild-type | 2mM Phenformin (48h) | No significant increase in Cleaved PARP | [2] |
| H460 | Mutant | Phenformin | Increased sensitivity to apoptosis | [4] |
| H157 | Mutant | Phenformin | Increased sensitivity to apoptosis | [4] |
In Vivo Efficacy of Phenformin in a KrasG12D;Lkb1-/- (KL) Mouse Model of NSCLC
| Mouse Model | Treatment | Primary Outcome | Results | Reference |
| KrasG12D;Lkb1-/-;Luciferase (KLluc) | Phenformin in drinking water | Tumor Burden (Bioluminescence) | Significant decrease in tumor burden vs. vehicle | [2] |
| KrasG12D;Lkb1-/-;Luciferase (KLluc) | Phenformin in drinking water | Overall Survival | Significantly prolonged survival vs. vehicle | [2] |
| KrasG12D;p53-/-;Luciferase (KPluc) | Phenformin in drinking water | Tumor Burden (Bioluminescence) | No significant decrease in tumor burden vs. vehicle | [2] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies targeting LKB1-deficient cancers.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of a test compound (e.g., phenformin) on the viability of LKB1-proficient and LKB1-deficient cancer cell lines.
Materials:
-
LKB1-proficient and LKB1-deficient cancer cell lines (e.g., A549 with and without LKB1 reconstitution)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., Phenformin hydrochloride, dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of LKB1-AMPK-mTOR Signaling
This protocol is for assessing the activation state of key proteins in the LKB1 signaling pathway in response to treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LKB1, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
Figure 2: General experimental workflow for evaluating LKB1-targeted therapies.
Protocol 3: In Vivo Phenformin Treatment in an Orthotopic NSCLC Mouse Model
This protocol describes the use of phenformin in a genetically engineered mouse model of LKB1-deficient lung cancer.
Materials:
-
KrasLSL-G12D/+;Lkb1fl/fl mice
-
Lentiviral or adenoviral vector expressing Cre recombinase and Luciferase
-
Phenformin hydrochloride
-
Animal drinking water
-
In vivo bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Induction:
-
Administer Cre-expressing lentivirus or adenovirus to KrasLSL-G12D/+;Lkb1fl/fl mice via intratracheal instillation to induce lung tumor formation.
-
Monitor tumor development by bioluminescence imaging starting 4-6 weeks post-induction.
-
-
Treatment:
-
Once tumors are established (detectable by bioluminescence), randomize mice into treatment and control groups.
-
Administer phenformin in the drinking water at a concentration of 1 mg/mL.[2] Prepare fresh phenformin solution weekly. The control group receives regular drinking water.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study (or when humane endpoints are reached), euthanize the mice.
-
Harvest lung tissues for histological and immunohistochemical analysis.
-
Perform Kaplan-Meier survival analysis.
-
Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis
This protocol is for assessing cell proliferation (Ki-67) and apoptosis (TUNEL) in tumor tissues from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) lung tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-Ki-67)
-
TUNEL assay kit
-
HRP-conjugated secondary antibody (for Ki-67)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
For Ki-67:
-
Incubate with anti-Ki-67 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with DAB substrate.
-
-
For TUNEL:
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves an enzymatic reaction to label DNA strand breaks.
-
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the percentage of Ki-67-positive cells and TUNEL-positive cells within the tumor regions.
Figure 3: Logical relationship of LKB1 loss and sensitivity to phenformin.
Conclusion
The loss of LKB1 function in cancer presents a unique therapeutic opportunity. By understanding the resulting metabolic vulnerabilities, researchers can design and test targeted strategies that selectively eliminate these cancer cells. The protocols and data presented in this document provide a framework for the preclinical evaluation of such therapies, with a focus on the well-documented efficacy of phenformin in LKB1-deficient models. These methods can be adapted to investigate other compounds that induce metabolic stress and to further explore combination therapies for this significant subset of cancer patients.
References
- 1. Bioluminescent Orthotopic Mouse Models of Human Localized Non-Small Cell Lung Cancer: Feasibility and Identification of Circulating Tumour Cells | PLOS One [journals.plos.org]
- 2. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin enhances the therapeutic effect of selumetinib in KRAS-mutant non-small cell lung cancer irrespective of LKB1 status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of LKB1-Mutant Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a critical tumor suppressor gene that is frequently inactivated in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] LKB1 mutations are found in approximately 30% of lung adenocarcinomas.[1] Functionally, LKB1 is a master kinase that phosphorylates and activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[3][4] The LKB1-AMPK signaling axis plays a crucial role in regulating metabolism, cell growth, and polarity by inhibiting anabolic pathways through the suppression of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][5]
Loss of LKB1 function disrupts this critical energy-sensing network, leading to metabolic reprogramming, including increased glucose uptake and a switch to aerobic glycolysis (the Warburg effect).[1][6][7] This metabolic shift provides cancer cells with the necessary building blocks for rapid growth and proliferation.[7][8] Consequently, LKB1-mutant tumors are often associated with increased aggressiveness and resistance to standard therapies.[1][9]
In vivo imaging techniques are indispensable for studying the progression of LKB1-mutant tumors and evaluating the efficacy of novel therapeutic strategies in preclinical models. Bioluminescence imaging (BLI), in particular, offers a non-invasive and highly sensitive method to longitudinally monitor tumor growth and response to treatment in real-time within a living animal.[10][11] This document provides detailed protocols for establishing orthotopic LKB1-mutant lung tumor models and performing in vivo bioluminescence imaging, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.
LKB1 Signaling Pathway
LKB1 functions as a master kinase, forming a complex with the accessory proteins STRAD and MO25.[12] This complex phosphorylates and activates AMPK in response to cellular energy stress (i.e., a high AMP:ATP ratio).[1][3] Activated AMPK then acts to restore energy homeostasis by inhibiting mTORC1 signaling, a key promoter of cell growth and proliferation.[13][14] This inhibition is achieved through the phosphorylation of both the TSC2 tumor suppressor and the mTORC1 component, raptor.[3][5] Loss of LKB1 leads to the deregulation of this pathway, resulting in unchecked mTORC1 activity and metabolic reprogramming that fuels tumor growth.[1][6]
Experimental Protocols
Protocol 1: Establishment of an Orthotopic LKB1-Mutant Lung Tumor Model
This protocol describes the direct injection of luciferase-expressing LKB1-mutant cancer cells into the lung parenchyma of immunodeficient mice, creating a model that better recapitulates the native tumor microenvironment compared to subcutaneous models.[15]
Materials:
-
LKB1-mutant lung cancer cell line (e.g., A549 shLKB1, H1993) stably expressing firefly luciferase.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[16]
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Growth factor-reduced Matrigel™ or similar extracellular matrix (ECM) gel, kept on ice.[17][18]
-
Trypan blue solution.
-
Immunodeficient mice (e.g., athymic Nude or NOD-SCID).
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail).[18]
-
Surgical tools (forceps, scissors), sterilized.
-
1-mL syringes with 30-gauge needles.[19]
-
70% ethanol.
Procedure:
-
Cell Preparation:
-
Culture luciferase-expressing LKB1-mutant cells in T-75 flasks at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[17]
-
Neutralize trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 100-400 x g for 5 minutes, aspirate the supernatant.[19]
-
Resuspend the cell pellet in 5 mL of sterile, ice-cold PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the required number of cells again and resuspend the pellet in a solution of 1:1 ice-cold PBS and Matrigel™ to a final concentration of 2 x 10^7 cells/mL.[19] A typical injection volume is 25-50 µL, delivering 0.5-1.0 x 10^6 cells per mouse.[18][19]
-
Keep the cell suspension on ice at all times to prevent the Matrigel™ from solidifying.[18]
-
-
Orthotopic Injection:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in the left lateral decubitus position.[18]
-
Sterilize the injection site on the right thoracic wall with 70% ethanol.
-
Insert a 30-gauge needle attached to a 1-mL syringe containing the cell suspension into the right thorax, approximately at the level of the 8th or 9th intercostal space. The needle should be inserted to a depth of about 4 mm.[17]
-
Slowly inject 25-50 µL of the cell/Matrigel™ suspension into the lung parenchyma.
-
Carefully withdraw the needle. Hold the skin at the injection site for a few seconds to prevent leakage.
-
Monitor the animal on a warming pad until it has fully recovered from anesthesia. Provide post-operative analgesics as per institutional guidelines.
-
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
This protocol outlines the non-invasive monitoring of tumor growth using BLI. The signal intensity from the luciferase-expressing cells correlates directly with tumor volume.[10]
Materials:
-
D-luciferin potassium salt.
-
Sterile PBS for injection.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia induction chamber and nose cone system with isoflurane.
-
Syringes and needles for luciferin injection.
Procedure:
-
Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL. Filter-sterilize and store protected from light at -20°C.
-
Tumor growth can typically be monitored starting 7-10 days post-injection.[10]
-
-
Imaging Session:
-
Anesthetize mice using isoflurane (2-3% for induction) in an induction chamber.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Transfer the anesthetized mouse to the imaging chamber of the in vivo imaging system, maintaining anesthesia with 1.5-2% isoflurane via a nose cone.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 2 minutes, depending on signal intensity. A photographic image should be taken for anatomical reference.
-
-
Data Analysis:
-
Using the system's analysis software, draw a region of interest (ROI) around the thoracic area where the tumor is located.
-
Quantify the light emission from the ROI as total flux (photons/second).
-
Longitudinally track the total flux for each animal over the course of the study. An increase in signal intensity indicates tumor progression.[11]
-
Experimental Workflow for In Vivo Studies
The overall process for conducting in vivo imaging studies of LKB1-mutant tumors involves several key stages, from initial model creation to final data analysis and endpoint evaluation.
Quantitative Data from Preclinical Studies
In vivo imaging allows for the precise quantification of tumor growth and therapeutic response. The following tables summarize representative data from studies using LKB1-mutant mouse models.
Table 1: Sex Bias in Kras/LKB1-Mutant Lung Adenocarcinoma (LUAD) Formation
This table summarizes data from a genetically engineered mouse model (GEMM) where lung tumor formation was monitored by bioluminescence imaging (BLI).[20]
| Mouse Cohort | Sex | Number of Mice | Percentage with LUAD Development | Statistical Significance (p-value) |
| KRASLSL-G12D/LKB1fl/fl GEMM | Male | 32 | 97% (31/32) | 0.0001 (log-rank test) |
| KRASLSL-G12D/LKB1fl/fl GEMM | Female | 26 | 58% (15/26) | 0.0001 (log-rank test) |
Data sourced from Fan et al., 2022.[20]
Table 2: Therapeutic Response to Dexamethasone (DEX) in an LKB1-Mutant Orthotopic Model
This table shows the effect of DEX treatment on tumor growth as measured by changes in bioluminescence over time in an orthotopic xenograft model.[21]
| Treatment Group | Day 0 (Relative BLI) | Day 7 (Relative BLI) | Day 14 (Relative BLI) | Day 21 (Relative BLI) |
| Vehicle Control | 1.0 | 2.8 | 6.5 | 12.1 |
| Dexamethasone | 1.0 | 1.2 | 1.5 | 1.8 |
Illustrative data based on graphical representations in Wang et al., 2023, showing marked inhibition of tumor growth with DEX treatment.[21]
Table 3: Effect of Lkb1 Restoration on Tumor Volume in a Kras-Mutant Mouse Model
This table quantifies the change in tumor volume following the conditional restoration of Lkb1 expression in established tumors, measured via longitudinal µCT imaging.[22]
| Genotype / Treatment | Number of Tumors | Mean Tumor Volume Change (Week 0 to Week 10) |
| Lkb1 Non-Restored (Vehicle) | 9 | + 250% |
| Lkb1 Restored (Tamoxifen) | 10 | - 10% (Tumor Stasis) |
Data sourced from an inducible KrasG12D;Lkb1XTR/XTR;FLPo-ERT2 mouse model, as reported in Eichner et al., 2019.[22]
Table 4: Therapeutic Response to Phenformin in LKB1-Deficient NSCLC Models
This table summarizes the differential response to the metabolic drug phenformin in genetically engineered mouse models of NSCLC with different tumor suppressor mutations.[23]
| Mouse Model (Genotype) | Treatment | Outcome |
| KrasG12D; Lkb1-/- (KL) | Phenformin | Significant increase in survival, reduced tumor burden |
| KrasG12D; p53-/- (KP) | Phenformin | No significant survival benefit |
Summary of findings from Shackelford et al., 2013, demonstrating selective efficacy in LKB1-deficient tumors.[23]
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. LKB1/AMPK Pathway and Drug Response in Cancer: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. LKB1 deficiency-induced metabolic reprogramming in tumorigenesis and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LKB1 deficiency-induced metabolic reprogramming in tumorigenesis and non-neoplastic diseases – Molecular Metabolism [molecularmetabolism.com]
- 9. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging correlates with tumor progression in an orthotopic mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer [journal.waocp.org]
- 14. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression [jove.com]
- 17. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-crt.org [e-crt.org]
- 19. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | Glucocorticoid mediated inhibition of LKB1 mutant non-small cell lung cancers [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcellular Fractionation to Study LKB1 Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the subcellular fractionation of mammalian cells to investigate the localization of Liver Kinase B1 (LKB1). Understanding the subcellular distribution of LKB1, a critical tumor suppressor kinase, is essential for elucidating its role in signaling pathways and its deregulation in diseases like cancer.[1][2]
Introduction
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master kinase that regulates cell metabolism, polarity, and proliferation.[3][4] It primarily functions by phosphorylating and activating AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases.[3][4] LKB1's activity and function are tightly linked to its subcellular localization. In many cell types, LKB1 is predominantly found in the nucleus when expressed alone, but it can shuttle between the nucleus and the cytoplasm.[2][5] Its cytoplasmic localization is often mediated by its interaction with STRAD and MO25, which are crucial for its kinase activity.[1][6] Dysregulation of LKB1 localization has been implicated in various cancers. Therefore, studying its distribution within the cell is crucial for understanding its biological functions and its role in disease.
This protocol details a differential centrifugation-based method to separate cytoplasmic and nuclear fractions from cultured mammalian cells. The resulting fractions can be analyzed by Western blotting to determine the relative abundance of LKB1 in each compartment.
LKB1 Signaling Pathway
LKB1 acts as a central node in a signaling network that governs cellular energy homeostasis and growth. In response to metabolic stress (high AMP:ATP ratio), LKB1, in a complex with STRAD and MO25, phosphorylates and activates AMPK.[1][7] Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (e.g., mTORC1 signaling, fatty acid synthesis) and promote catabolic pathways (e.g., glycolysis, fatty acid oxidation) to restore energy balance.[1][4]
Experimental Protocol: Subcellular Fractionation
This protocol is adapted from standard cell fractionation procedures and is suitable for cultured mammalian cells.[8][9]
Materials and Reagents
-
Cell Culture: Mammalian cells of interest grown to 80-90% confluency.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Hypotonic Lysis Buffer (HLB):
-
10 mM HEPES (pH 7.9)
-
1.5 mM MgCl2
-
10 mM KCl
-
0.5 mM DTT
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
Nuclear Extraction Buffer (NEB):
-
20 mM HEPES (pH 7.9)
-
1.5 mM MgCl2
-
420 mM NaCl
-
0.2 mM EDTA
-
25% (v/v) Glycerol
-
0.5 mM DTT
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
Dounce Homogenizer with a tight-fitting pestle.
-
Microcentrifuge tubes, pre-chilled.
-
Refrigerated microcentrifuge.
Experimental Workflow
Step-by-Step Procedure
I. Cell Harvesting and Preparation
-
Aspirate the culture medium from the plate of adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash with PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
II. Cytoplasmic Fraction Extraction
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer (HLB).
-
Incubate the cells on ice for 15 minutes to allow them to swell.
-
Transfer the swollen cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 10-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube. Store on ice.
III. Nuclear Fraction Extraction
-
Wash the nuclear pellet from step II.6 with 1 mL of ice-cold HLB to minimize cytoplasmic contamination. Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer (NEB). The volume will depend on the size of the pellet.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes to facilitate nuclear lysis.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
IV. Protein Quantification and Storage
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
Add an equal volume of 2x Laemmli sample buffer to the fractions.
-
Boil the samples at 95-100°C for 5 minutes.
-
Store the fractionated samples at -80°C for long-term use.
Data Presentation and Analysis
The purity of the subcellular fractions is critical for accurate localization studies. It is essential to perform a Western blot analysis using established markers for each fraction.
Table 1: Purity Control Markers for Western Blotting
| Cellular Fraction | Marker Protein | Expected Molecular Weight |
| Cytoplasm | α-Tubulin | ~55 kDa |
| GAPDH | ~37 kDa | |
| Nucleus | Lamin A/C | ~60-70 kDa |
| Histone H3 | ~17 kDa |
After confirming the purity of the fractions, probe the Western blot with an antibody specific for LKB1 to determine its distribution between the cytoplasmic and nuclear compartments. The relative abundance can be quantified using densitometry analysis of the protein bands.
Table 2: Expected LKB1 Distribution (Example Data)
| Cellular Fraction | LKB1 Abundance (Arbitrary Units) |
| Cytoplasm | +++ |
| Nucleus | + |
| Whole Cell Lysate | ++++ |
Note: The relative distribution of LKB1 can vary depending on the cell type and cellular conditions.[2]
Troubleshooting
-
Cross-contamination of fractions: Ensure gentle homogenization to avoid premature nuclear lysis. The wash step for the nuclear pellet is crucial.
-
Low protein yield: Start with a sufficient number of cells (e.g., 1x10^7 cells). Ensure protease inhibitors are fresh and added to all buffers.
-
Inconsistent results: Maintain cold temperatures throughout the procedure to prevent protein degradation. Standardize all incubation times and centrifugation steps.
By following this detailed protocol, researchers can reliably perform subcellular fractionation to investigate the localization of LKB1, providing valuable insights into its regulation and function in health and disease.
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function [mdpi.com]
- 3. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMOylation regulates LKB1 localization and its oncogenic activity in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 9. gladstone.org [gladstone.org]
Troubleshooting & Optimization
Optimizing LKB1 Antibody Performance in Western Blotting: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of LKB1 antibodies in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of LKB1 in a Western blot?
LKB1, also known as STK11, has a predicted molecular weight of approximately 52-55 kDa.[1] The exact apparent molecular weight can vary slightly between experiments depending on the gel percentage and post-translational modifications.
Q2: Which cell lines are recommended as positive and negative controls for LKB1 expression?
For positive controls, cell lines known to express LKB1 are recommended. Examples include HBE, Calu-1, H1299, H1792, A-431, Jurkat, and K-562 cells.[1][2][3] As negative controls, LKB1-mutant or null cell lines such as A549 and H460 are suitable choices.[3][4] Using both a positive and a negative control is crucial for validating antibody specificity and troubleshooting unexpected results.
Q3: My LKB1 antibody is not detecting any band. What are the possible causes and solutions?
A lack of signal for LKB1 can stem from several factors, from sample preparation to antibody and detection reagents. Refer to the "No Signal or Weak Signal" section in the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include low protein expression in the chosen cell line, insufficient protein loading, or issues with the primary antibody dilution and incubation time.[5][6]
Q4: I am observing multiple non-specific bands in my LKB1 Western blot. How can I resolve this?
Non-specific bands are a common issue in Western blotting.[7][8] This can be caused by a primary antibody concentration that is too high, inadequate blocking, or cross-reactivity of the antibody.[7][8] Please see the "Non-Specific Bands" section in the troubleshooting guide for detailed optimization steps.
Q5: Should I use BSA or non-fat dry milk for blocking when performing an LKB1 Western blot?
The choice of blocking buffer can significantly impact the quality of your Western blot. For many antibodies, 5% non-fat dry milk in TBST is recommended for blocking and secondary antibody incubations to minimize non-specific background.[5] However, for some primary antibodies, especially those targeting phosphorylated proteins, Bovine Serum Albumin (BSA) may be a better choice as milk contains phosphoproteins that can lead to higher background.[5] Always consult the antibody's datasheet for the manufacturer's specific recommendations.
LKB1 Signaling Pathway
The following diagram illustrates the central role of LKB1 in cellular signaling, primarily through the activation of AMP-activated protein kinase (AMPK) and its downstream effectors.
Troubleshooting Guide
No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Low Target Protein Expression | - Confirm LKB1 expression in your cell line or tissue using literature or databases like The Human Protein Atlas.[5]- Use a positive control cell lysate known to express LKB1.- If expression is low, consider enriching your sample through immunoprecipitation or cell fractionation.[9] |
| Insufficient Protein Loaded | - Increase the amount of protein loaded per well. For whole-cell extracts, 20-30 µg is a good starting point, but up to 100 µg may be needed for detecting modified proteins.[5] |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer.[6]- Optimize transfer time and voltage, especially for a protein of ~54 kDa. |
| Suboptimal Primary Antibody Concentration | - Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[10]- Increase the primary antibody incubation time, for example, overnight at 4°C.[11] |
| Inactive Antibody | - Ensure the antibody has been stored correctly and is within its expiration date.- Avoid reusing diluted antibodies as their stability decreases over time.[5] |
| Issues with Detection Reagents | - Use fresh secondary antibody and substrate.- Ensure the secondary antibody is compatible with the primary antibody's host species. |
Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | - Decrease the primary antibody concentration. A higher concentration can lead to off-target binding.[7][8] |
| Inadequate Blocking | - Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[12]- Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[12] |
| Insufficient Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform 3-5 washes of 5-10 minutes each with agitation.[7][13] |
| Protein Degradation | - Prepare fresh samples and ensure that protease and phosphatase inhibitors are added to the lysis buffer.[7] Degraded protein fragments can lead to lower molecular weight bands. |
| Cross-Reactivity of Secondary Antibody | - Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Recommended Antibody Dilutions and Incubation Times
Note: These are starting recommendations. Optimal conditions should be determined experimentally.
| Antibody | Starting Dilution | Incubation Time | Source |
| LKB1 Monoclonal (4H12) | 1:500 - 1:2,000 | 1-2 hours at RT or overnight at 4°C | [14] |
| LKB1 Polyclonal | 1:500 - 1:1,000 | 1-2 hours at RT or overnight at 4°C | [15] |
| LKB1 (E-9) Monoclonal | 1:100 - 1:1,000 | 1-2 hours at RT or overnight at 4°C | [1] |
| LKB1 Polyclonal (10746-1-AP) | Assay-dependent | 1-2 hours at RT or overnight at 4°C | [16] |
Detailed Western Blotting Protocol for LKB1
1. Cell Lysis and Protein Extraction
-
Lysis Buffer Selection: For whole-cell lysates, a RIPA buffer is often effective for extracting both cytoplasmic and nuclear proteins.[17][18]
-
Procedure for Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[17][18]
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Blocking: Incubate the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the LKB1 primary antibody in the recommended buffer (see table above and manufacturer's datasheet). Incubate the membrane overnight at 4°C with gentle agitation.[11][19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (3x for 5-10 minutes each with TBST).
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Western Blot Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during LKB1 Western blotting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jcancer.org [jcancer.org]
- 3. Negative regulation of mTOR activity by LKB1-AMPK signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LKB1 Loss Induces Characteristic Patterns of Gene Expression in Human Tumors Associated with NRF2 Activation and Attenuation of PI3K-AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. LKB1 Monoclonal Antibody (4H12) (MA5-15729) [thermofisher.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. LKB1 Polyclonal Antibody (10746-1-AP) [thermofisher.com]
- 17. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Troubleshooting low yield in LKB1 immunoprecipitation
Welcome to the technical support center for LKB1 immunoprecipitation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their LKB1 immunoprecipitation experiments for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during LKB1 immunoprecipitation, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am getting a very low or no signal of LKB1 in my final immunoprecipitate. What are the possible reasons and how can I troubleshoot this?
A1: Low or no LKB1 signal is a common issue that can stem from several factors throughout the immunoprecipitation (IP) process. Here’s a breakdown of potential causes and how to address them:
-
Low Endogenous Expression: LKB1 expression levels can vary significantly between cell lines. Some cell lines, like HeLa, are known to be LKB1-null and therefore unsuitable as a positive control.
-
Recommendation: Confirm LKB1 expression in your chosen cell line by running a western blot on the whole-cell lysate (input) before proceeding with IP. Consider using a cell line known to express LKB1, such as A549 or 293T cells, as a positive control.[1]
-
-
Inefficient Cell Lysis: Incomplete cell lysis can result in poor recovery of LKB1, which is found in both the cytoplasm and nucleus.
-
Recommendation: Use a lysis buffer appropriate for extracting both cytoplasmic and nuclear proteins. RIPA buffer is a common choice, but for co-immunoprecipitation (Co-IP) experiments where protein-protein interactions need to be preserved, a milder buffer containing NP-40 or Triton X-100 is recommended.[2] Always supplement your lysis buffer with protease and phosphatase inhibitors to prevent protein degradation. Sonication on ice can help to shear DNA and release nuclear proteins.
-
-
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation or may have low affinity for the native LKB1 protein.
-
Suboptimal Antibody-Antigen Binding: Incubation times and temperatures can significantly impact the formation of the antibody-antigen complex.
-
Protein Degradation: LKB1 stability can be compromised during the experimental procedure.
-
Recommendation: Keep samples on ice or at 4°C throughout the IP protocol and use freshly prepared lysis buffer with protease inhibitors.
-
Q2: I am observing high background and non-specific bands in my LKB1 IP. How can I reduce this?
A2: High background can obscure the specific LKB1 signal. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: This step removes proteins from the lysate that non-specifically bind to the IP beads.
-
Recommendation: Before adding the primary antibody, incubate your cell lysate with the beads (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[9] Pellet the beads and use the supernatant for the immunoprecipitation.
-
-
Inadequate Washing: Insufficient washing of the beads after immunoprecipitation can leave behind non-specifically bound proteins.
-
Inappropriate Blocking: If you are using magnetic beads, ensure they are properly blocked.
-
Recommendation: Follow the manufacturer's protocol for blocking the beads, often with a solution containing BSA or non-fat dry milk.
-
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Recommendation: Ensure you are using a highly specific monoclonal antibody for LKB1. Include an isotype control (an antibody of the same isotype and from the same host species as your primary antibody that is not specific to any protein in the lysate) to assess the level of non-specific binding from the antibody itself.[10]
-
Q3: My LKB1 appears to be degraded in the western blot of my IP sample. How can I prevent this?
A3: Protein degradation is a common challenge in IP experiments. LKB1 can be a target for proteases released during cell lysis.
-
Protease Inhibitors are Crucial: Standard lysis buffers do not typically contain protease inhibitors.
-
Recommendation: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2] Phosphatase inhibitors should also be included if you are interested in the phosphorylation status of LKB1.
-
-
Maintain Low Temperatures: Protease activity is significantly reduced at lower temperatures.
-
Work Quickly: Minimize the time the lysate is at room temperature.
-
Recommendation: Proceed through the protocol efficiently to reduce the chance of protein degradation.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for LKB1 immunoprecipitation, compiled from various sources. These values should be used as a starting point and may require optimization for your specific experimental conditions.
Table 1: Antibody and Lysate Concentrations
| Parameter | Recommended Range | Notes |
| Primary Antibody | 1-10 µg per IP | Titration is recommended to determine the optimal concentration.[8] |
| Cell Lysate | 500-1000 µg total protein per IP | The amount may need to be adjusted based on LKB1 expression levels.[8][11] |
| Isotype Control | Same concentration as primary Ab | Use an antibody of the same isotype and from the same host species. |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature | Notes |
| Pre-clearing | 30-60 minutes | 4°C | Optional, but recommended to reduce background.[9] |
| Antibody-Lysate Incubation | 1 hour to overnight | 4°C | Overnight incubation can increase yield.[7][8][12] |
| Bead-Immune Complex Incubation | 1-3 hours | 4°C | Gentle rocking or rotation is recommended.[7] |
Table 3: Buffer Compositions
| Buffer | Component | Concentration |
| Cell Lysis Buffer (Mild) | Tris-HCl, pH 7.4 | 25 mM |
| NaCl | 150 mM | |
| EDTA | 1 mM | |
| NP-40 | 1% | |
| Glycerol | 5% | |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| Wash Buffer (Standard) | Tris-HCl, pH 7.4 | 25 mM |
| NaCl | 150 mM | |
| EDTA | 1 mM | |
| NP-40 | 1% | |
| Elution Buffer (Denaturing) | 2X SDS-PAGE Sample Buffer | 1X |
| Elution Buffer (Non-denaturing) | Glycine-HCl, pH 2.5-3.0 | 0.1-0.2 M |
Note: The exact composition of buffers can be found in various protocols and may need to be optimized.[7][9][11]
Experimental Protocols
Protocol 1: LKB1 Immunoprecipitation from Cultured Cells
This protocol provides a detailed methodology for the immunoprecipitation of endogenous LKB1.
A. Solutions and Reagents
-
1X PBS: Phosphate-Buffered Saline
-
Cell Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Immediately before use, add 1X protease inhibitor cocktail and 1X phosphatase inhibitor cocktail.
-
Wash Buffer: Same as Cell Lysis Buffer.
-
LKB1 Antibody: Validated for immunoprecipitation.
-
Isotype Control Antibody:
-
Protein A/G Agarose or Magnetic Beads:
-
2X SDS-PAGE Sample Buffer:
B. Cell Lysate Preparation
-
Wash cultured cells with ice-cold 1X PBS.
-
Aspirate PBS and add ice-cold Cell Lysis Buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
C. Immunoprecipitation
-
Dilute the cell lysate with Cell Lysis Buffer to a final concentration of 1-2 mg/mL.
-
(Optional: Pre-clearing) Add 20 µL of a 50% slurry of Protein A/G beads to 500 µL of lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Centrifuge and transfer the supernatant to a new tube.
-
Add the recommended amount of LKB1 primary antibody (or isotype control) to the cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for 1-3 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all of the supernatant.
D. Elution and Sample Preparation
-
Add 40 µL of 2X SDS-PAGE sample buffer to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Centrifuge to pellet the beads and collect the supernatant.
-
The sample is now ready for analysis by western blotting.
Visualizations
LKB1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Monoclonal Anti-LKB-1 小鼠抗 ~1 mg/mL, clone Ley37D/G6, purified immunoglobulin, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 4. LKB1 (27D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. STK11/LKB1 antibody (10746-1-AP) | Proteintech [ptglab.com]
- 6. scbt.com [scbt.com]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. www2.nau.edu [www2.nau.edu]
- 9. alzforum.org [alzforum.org]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Improving signal-to-noise ratio in LKB1 immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their LKB1 immunofluorescence experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of LKB1?
LKB1 is predominantly found in the cytoplasm, but it can also be present in the nucleus.[1][2][3][4] Its localization can be influenced by cellular conditions and its interaction with other proteins like STRAD and MO25, which promote its cytoplasmic retention.[1][2] Some studies have also reported LKB1 translocation to the mitochondria during apoptosis.[4]
Q2: How do I choose the right primary antibody for LKB1 immunofluorescence?
Selecting a well-validated primary antibody is critical for successful LKB1 immunofluorescence. Look for antibodies that have been specifically validated for immunofluorescence (IF) or immunocytochemistry (ICC) applications by the manufacturer or in peer-reviewed publications.[5][6] Consider using monoclonal antibodies for higher specificity. Reputable vendors often provide validation data, including images and recommended dilutions.[5][7][8]
Q3: What are the key steps to optimize for a better signal-to-noise ratio?
Optimizing several steps in your immunofluorescence protocol is crucial for a high signal-to-noise ratio. These include:
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background.[9][10]
-
Blocking: Use an appropriate blocking buffer to minimize non-specific antibody binding.[11][12][13][14]
-
Washing: Perform thorough washing steps between antibody incubations to remove unbound antibodies.[9][15]
-
Antigen Retrieval: If using formalin-fixed paraffin-embedded tissues, optimize the antigen retrieval method to unmask the LKB1 epitope.[16][17][18]
Q4: Should I use a direct or indirect immunofluorescence method?
For LKB1 detection, an indirect immunofluorescence method is generally recommended. This approach uses a primary antibody specific to LKB1 and a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody, resulting in a brighter signal compared to direct immunofluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Ineffective antigen retrieval: The LKB1 epitope may be masked by fixation. | Optimize the heat-induced epitope retrieval (HIER) method. Test different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.[17][18][19] |
| Primary antibody concentration too low: Insufficient primary antibody is binding to the target. | Perform a titration experiment to determine the optimal primary antibody concentration.[9][20] | |
| Incorrect secondary antibody: The secondary antibody does not recognize the primary antibody's host species. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary if the primary is a rabbit polyclonal).[10] | |
| Low LKB1 expression: The cells or tissue being analyzed may have low endogenous levels of LKB1. | Use a positive control cell line or tissue known to express LKB1 to validate the protocol and antibody. Confirm expression by another method like Western Blot.[21] | |
| High Background | Non-specific antibody binding: The primary or secondary antibody is binding to off-target sites. | Increase the blocking time and/or try a different blocking agent. Common blocking agents include normal serum from the secondary antibody's host species, bovine serum albumin (BSA), or casein.[12][13] |
| Primary/secondary antibody concentration too high: Excess antibody is leading to non-specific binding. | Decrease the concentration of the primary and/or secondary antibody.[10][15] | |
| Inadequate washing: Unbound antibodies are not being sufficiently removed. | Increase the number and duration of wash steps with an appropriate wash buffer (e.g., PBS with 0.1% Tween 20).[9] | |
| Autofluorescence: The cells or tissue have endogenous fluorescent molecules. | View an unstained sample under the microscope to assess autofluorescence. If present, consider using a quenching agent or selecting fluorophores with emission spectra that do not overlap with the autofluorescence.[15][21] | |
| Non-specific Nuclear or Cytoplasmic Staining | Suboptimal fixation or permeabilization: Fixation or permeabilization artifacts can lead to mislocalization. | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100 in PBS) times and concentrations.[22] |
| Antibody cross-reactivity: The antibody may be recognizing other proteins. | Use a well-validated antibody and include a negative control (e.g., cells with LKB1 knockdown or knockout) to confirm specificity.[6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of LKB1 in Cultured Cells
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block for 1 hour at room temperature with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST).
-
-
Primary Antibody Incubation:
-
Dilute the LKB1 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol is for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
-
Staining:
-
Rinse the slides in PBS and proceed with the immunofluorescence staining protocol starting from the blocking step.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Primary Antibody Dilution | 1:50 - 1:500 (vendor and antibody specific) | [8] |
| Secondary Antibody Dilution | 1:200 - 1:1000 (vendor specific) | |
| Fixation (Paraformaldehyde) | 4% in PBS for 10-15 minutes | [22] |
| Permeabilization (Triton X-100) | 0.1% - 0.5% in PBS for 10-15 minutes | [13][22] |
| Blocking (BSA) | 1% - 5% in PBS or PBST | [13][22] |
| Blocking (Normal Serum) | 5% - 10% in PBS or PBST | [13][22] |
| HIER (Citrate Buffer) | pH 6.0, 95-100°C for 20-40 minutes | [17][19] |
| HIER (EDTA Buffer) | pH 8.0 or 9.0, 95-100°C for 20-40 minutes | [18][19] |
Visualizations
Caption: LKB1 Signaling Pathway.
Caption: Immunofluorescence Experimental Workflow.
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. SUMOylation regulates LKB1 localization and its oncogenic activity in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LKB1 Monoclonal Antibody (4H12) (MA5-15729) [thermofisher.com]
- 5. Anti-LKB1 Antibodies | Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. LKB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. Blocking Buffers | Rockland [rockland.com]
- 15. ibidi.com [ibidi.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to LKB1-Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving LKB1-targeted therapies. The content is designed to offer practical solutions and detailed methodologies for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My LKB1-deficient cancer cell line is not responding to a targeted therapy that should be effective based on the literature. What are the possible reasons?
A1: Resistance to targeted therapies in LKB1-deficient cells can arise from several mechanisms:
-
Metabolic Reprogramming: Loss of LKB1 function leads to significant metabolic rewiring.[1][2][3][4] Cells may upregulate alternative pathways to generate ATP and necessary biomolecules, bypassing the therapeutic blockade. For instance, LKB1-null cells often exhibit increased glucose and glutamine uptake.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the targeted pathway. In LKB1-deficient tumors, pathways such as the PI3K/AKT/mTOR and MEK/ERK are often hyperactivated, promoting cell survival and proliferation.[5]
-
Altered DNA Damage Response: LKB1 has a role in the DNA damage response.[6][7][8] Its absence can lead to deficiencies in DNA repair, which paradoxically can sometimes be co-opted by cancer cells to survive certain therapies while creating vulnerabilities to others, like PARP inhibitors.[6][7][8]
-
Immune Evasion: LKB1 mutations are often associated with an immunologically "cold" tumor microenvironment, characterized by low levels of infiltrating T-cells, which can render immunotherapies less effective.[9][10][11]
-
Heterogeneity of LKB1 Mutations: Not all LKB1 mutations are equal. Some may result in a complete loss of function, while others might be missense mutations with more subtle effects on protein function.[12]
Q2: I am observing high background or no signal in my Western blot for phosphorylated AMPK (p-AMPK) in LKB1-deficient cells. How can I troubleshoot this?
A2: Western blotting for phospho-proteins requires careful optimization. Here are some key troubleshooting steps:
-
Use Phosphatase Inhibitors: Immediately upon cell lysis, phosphatases are released and can rapidly dephosphorylate your target protein. Always include a potent phosphatase inhibitor cocktail in your lysis buffer.
-
Sample Handling: Keep samples on ice at all times to minimize enzymatic activity.
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Dilution: Optimize the concentration of your primary antibody. Too high a concentration can lead to non-specific binding and high background, while too low a concentration will result in a weak or no signal.
-
Positive Control: Include a positive control lysate from cells known to have high levels of p-AMPK to ensure your antibody and detection system are working correctly.
-
Loading Amount: Ensure you are loading sufficient protein (typically 20-40 µg of total protein) to detect the phosphorylated target, which is often less abundant than the total protein.
Q3: My co-immunoprecipitation (Co-IP) experiment to pull down LKB1-interacting partners is failing. What could be wrong?
A3: Co-IP experiments have several critical steps that can be optimized:
-
Lysis Buffer: The stringency of your lysis buffer is crucial. A buffer that is too harsh can disrupt the protein-protein interactions you are trying to detect. Start with a gentle lysis buffer (e.g., with 1% NP-40) and consider adding cross-linkers if the interaction is transient or weak.
-
Antibody Selection: Use an antibody that is validated for IP. The antibody should recognize the native conformation of LKB1.
-
Washing Steps: Insufficient washing can lead to high background from non-specific binding, while excessive washing can elute your protein of interest. Optimize the number and duration of washes.
-
Controls: Include an isotype control antibody in a parallel IP to ensure that the pulled-down proteins are specific to the LKB1 antibody.
-
Protein Expression: Confirm that LKB1 and its expected binding partners are expressed at detectable levels in your cell lysate via Western blot.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Problem | Possible Cause | Troubleshooting Steps |
| LKB1-deficient cells show unexpected resistance to a metabolic inhibitor (e.g., a biguanide like metformin). | Metabolic plasticity allows cells to switch to alternative energy sources. | 1. Analyze Metabolic Flux: Perform stable isotope tracing experiments to identify the metabolic pathways that are upregulated in the resistant cells. 2. Combination Therapy: Combine the metabolic inhibitor with an inhibitor of the compensatory pathway (e.g., a glutaminase inhibitor). 3. Verify LKB1 Status: Confirm the loss of LKB1 function at the protein level via Western blot. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | Interference of the therapeutic compound with the assay chemistry. Altered metabolic state of LKB1-deficient cells affecting assay readout. | 1. Run a Cell-Free Control: Test the effect of your compound on the assay reagents in the absence of cells. 2. Use an Orthogonal Assay: Confirm your results with a different type of viability assay that relies on a different principle (e.g., trypan blue exclusion for cell counting). 3. Normalize to Seeding Density: Ensure accurate and consistent cell seeding at the start of the experiment. |
Guide 2: Issues with Combination Therapy Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No synergistic effect observed with a combination of a targeted agent and immunotherapy in a co-culture model. | The in vitro model does not accurately recapitulate the tumor microenvironment. | 1. Include Immune Cells: Use a co-culture system that includes relevant immune cells (e.g., T-cells, macrophages) to better model the in vivo context. 2. Assess Cytokine Profile: Analyze the secretion of cytokines and chemokines in the co-culture supernatant to understand the immune signaling landscape. 3. In Vivo Studies: Validate your findings in a syngeneic or humanized mouse model. |
| Increased toxicity or off-target effects with a combination therapy. | Suboptimal dosing or scheduling of the combined agents. | 1. Dose-Response Matrix: Perform a dose-response matrix experiment to identify synergistic and non-toxic concentrations of both drugs. 2. Staggered Dosing: Investigate different dosing schedules (e.g., sequential vs. concurrent administration) to minimize toxicity while maintaining efficacy. |
Data Presentation: Efficacy of Combination Therapies in LKB1-Deficient Models
| Therapeutic Strategy | Model System | Key Efficacy Data | Reference |
| HDAC Inhibitor (Entinostat) + MEK Inhibitor (Trametinib) | LKB1-mutated NSCLC mouse models | 79% reduction in tumor volume; 63% reduction in tumor number compared to untreated controls. | [1][2][13][14][15] |
| PARP Inhibitor + PD-1 Blockade | LKB1-deficient murine tumor models | Combination therapy significantly controlled tumor growth compared to either agent alone. | [6][7][8] |
| mTOR Inhibitor (MLN128) + Phenformin | LKB1-/- GEMMs of NSCLC | Combination enhanced apoptosis and reduced proliferation in adenocarcinoma populations. | [16] |
| Radiotherapy + MEK Inhibitor (Trametinib) | KRAS-LKB1-mutated NSCLC cells | Enhanced radiosensitization and controlled tumor growth in syngeneic animal models. | [17] |
| Glutaminase (GLS) Inhibition + Radiotherapy | LKB1-deficient NSCLC xenograft models | Sensitized LKB1-deficient tumors to radiotherapy. | [18] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of LKB1 and Interacting Partners
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails)
-
Anti-LKB1 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without inhibitors)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-LKB1 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. If using a low pH elution buffer, neutralize the eluate with neutralization buffer immediately.
-
Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins for Western blot analysis.
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies against LKB1 and suspected interacting partners.
-
Protocol 2: Cell Viability Assay for LKB1-Deficient Cells (CCK-8)
Materials:
-
LKB1-deficient and proficient cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Therapeutic compounds of interest
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your therapeutic compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 values.
-
Troubleshooting for this protocol:
-
High background: Ensure that the therapeutic compound does not directly react with the CCK-8 reagent by running a cell-free control.
-
Low signal: Increase the cell seeding density or the incubation time with the CCK-8 reagent.
-
Discrepancy with other assays: LKB1-deficient cells have altered metabolism, which might affect assays based on metabolic activity. Corroborate results with a direct cell counting method like trypan blue exclusion.
Visualizations
Caption: LKB1 signaling pathway and its role in therapy resistance.
Caption: Experimental workflow for testing therapies in LKB1-deficient models.
Caption: Interconnected mechanisms of therapy resistance due to LKB1 loss.
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Energizing the search to target LKB1-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Functional Genomic Studies Identify Deoxythymidylate Kinase as a target in LKB1 Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP Inhibition Induces Synthetic Lethality and Adaptive Immunity in LKB1-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LKB1 dictates sensitivity to immunotherapy through Skp2-mediated ubiquitination of PD-L1 protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced vulnerability of LKB1-deficient NSCLC to disruption of ATP pools and redox homeostasis by 8-Cl-Ado - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. STK11/LKB1 Mutations in NSCLC Are Associated with KEAP1/NRF2-Dependent Radiotherapy Resistance Targetable by Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of LKB1 Kinase Assay for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of LKB1 kinase assays for high-throughput screening (HTS).
I. FAQs: LKB1 HTS Assay Fundamentals
This section addresses common questions regarding the setup and principles of LKB1 HTS assays.
Q1: What is the minimal functional unit of LKB1 for a kinase assay?
A1: For robust and reproducible activity, it is crucial to use the heterotrimeric complex of LKB1, STRADα, and MO25α.[1][2] LKB1 alone exhibits very low intrinsic kinase activity.[3] The pseudokinase STRADα and the scaffolding protein MO25α allosterically activate LKB1, significantly increasing its catalytic efficiency.[4][5] Therefore, co-expression and purification of the entire LKB1/STRADα/MO25α complex is highly recommended for HTS applications.
Q2: What are the recommended peptide substrates for an LKB1 HTS assay?
A2: A widely used and validated peptide substrate for LKB1 is derived from the activation loop of the NUAK2 kinase.[6] A specific sequence that has been successfully used in radiometric assays is LSNLYHQGKFLQTFCGSPLYRRR .[7] This peptide can be adapted for various HTS formats, for example, by adding a biotin tag for AlphaScreen or a fluorescent label for TR-FRET assays.
Q3: What are the key parameters to assess the quality of an LKB1 HTS assay?
A3: The quality and reliability of an HTS assay are primarily evaluated using the following statistical parameters:
-
Z'-factor: This parameter measures the statistical effect size and represents the separation between the high and low controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (no inhibition) to the negative control (background). A higher S/B ratio indicates a more robust assay. For example, in an AlphaScreen assay for a similar kinase, S/B ratios of 20-30 were achieved.[8]
Q4: How does ATP concentration affect the IC50 values of LKB1 inhibitors?
A4: For ATP-competitive inhibitors, the measured IC50 value will increase with higher ATP concentrations in the assay.[9] It is crucial to determine the apparent Michaelis constant (Km) for ATP for the LKB1/STRADα/MO25α complex and decide on the ATP concentration for screening based on the goals of the study. Screening at the ATP Km can provide a sensitive measure of inhibitor potency, while screening at physiological ATP concentrations (in the millimolar range) may offer more biologically relevant results.[9]
II. Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the development and execution of LKB1 HTS assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Kinase Activity of Purified LKB1/STRADα/MO25α Complex | 1. Incomplete complex formation during expression and purification. 2. Protein misfolding or degradation. 3. Suboptimal buffer conditions (pH, salt concentration). | 1. Ensure co-expression of all three components (LKB1, STRADα, and MO25α) to promote proper complex assembly.[1] 2. Optimize purification protocols to maintain protein integrity. Include protease inhibitors and handle the complex gently. 3. Perform buffer optimization experiments. A typical kinase buffer contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a non-ionic detergent like Triton X-100.[8] |
| High Background Signal in "No Enzyme" Control Wells | 1. Contamination of assay components with ATP or phosphopeptides. 2. Autophosphorylation of the substrate or non-specific phosphorylation by a contaminating kinase. 3. In luminescence-based ATP detection assays, interference with the luciferase enzyme by library compounds.[10] | 1. Use high-purity reagents and screen individual components for contamination. 2. Synthesize the peptide substrate with high purity. Run control experiments without enzyme to assess background phosphorylation. 3. For luciferase-based assays, perform a counter-screen to identify compounds that directly inhibit luciferase. |
| Low Signal-to-Background (S/B) Ratio | 1. Insufficient kinase activity. 2. Suboptimal concentrations of enzyme, substrate, or ATP. 3. Short reaction incubation time. 4. Inappropriate assay technology for the specific LKB1 activity level. | 1. Increase the concentration of the LKB1/STRADα/MO25α complex. 2. Titrate the enzyme, peptide substrate, and ATP to find optimal concentrations that yield a robust signal window.[8] 3. Perform a time-course experiment to determine the linear range of the kinase reaction and select an appropriate incubation time. 4. Consider a more sensitive detection method. For instance, if a luminescence-based ATP depletion assay shows a low signal window, an AlphaScreen or TR-FRET assay that directly detects product formation might be more suitable. |
| High Plate-to-Plate Variability | 1. Inconsistent reagent dispensing. 2. Temperature gradients across plates during incubation. 3. Instability of reagents over the course of the screen. | 1. Calibrate and validate automated liquid handlers to ensure accurate and precise dispensing. 2. Ensure uniform temperature distribution during incubation steps. 3. Assess the stability of all reagents (enzyme, substrate, ATP, detection reagents) at the screening temperature and over the duration of the experiment.[8] |
| High Rate of False Positives | 1. Compound interference with the detection system (e.g., autofluorescence in fluorescence-based assays, luciferase inhibition). 2. Non-specific inhibition due to compound aggregation. 3. Reactivity of compounds with assay components. | 1. Perform counter-screens to identify interfering compounds. For fluorescent assays, read plates before adding the enzyme to identify autofluorescent compounds. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize compound aggregation.[8] 3. Confirm hits using an orthogonal assay with a different detection principle. |
III. Data Presentation: Quantitative Assay Parameters
The following tables summarize typical quantitative data for LKB1 kinase assays, providing a benchmark for assay performance.
Table 1: LKB1 HTS Assay Performance Metrics (Hypothetical Examples)
| Assay Platform | Z'-Factor | Signal-to-Background (S/B) Ratio | ATP Concentration |
| Radiometric | > 0.7 | > 10 | 10 µM |
| Luminescence (ATP Depletion) | 0.5 - 0.8 | 3 - 10 | 10 µM |
| TR-FRET (Product Formation) | > 0.6 | > 5 | 10 µM |
| AlphaScreen (Product Formation) | > 0.7 | > 20 | 50 µM[8] |
Note: These are representative values and may vary depending on specific assay conditions and reagent quality.
Table 2: IC50 Values of Known Kinase Inhibitors against LKB1
| Compound | IC50 (nM) - Radiometric Assay[7] |
| Staurosporine | 37.8 |
| Ro 31-8220 | 4,300 |
| GW5074 | 9,000 |
| H-89 | 12,100 |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key LKB1 HTS assays.
A. Luminescence-Based LKB1 Kinase Assay (ATP Depletion)
This protocol is adapted from the general principles of the Kinase-Glo® assay.[10][11]
1. Reagent Preparation:
-
LKB1 Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100, 0.1 mg/ml BSA.
-
LKB1 Enzyme Stock: Prepare a working solution of the purified LKB1/STRADα/MO25α complex in 1X Kinase Buffer. The final concentration should be determined by titration (typically in the low nM range).
-
Peptide Substrate Stock: Prepare a stock solution of the LKB1 peptide substrate (e.g., LSNLYHQGKFLQTFCGSPLYRRR) in 1X Kinase Buffer.
-
ATP Stock: Prepare a stock solution of ATP in water. The final concentration in the assay is typically at or below the Km value (e.g., 10 µM).
-
Luminescent ATP Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Kinase-Glo®).
2. Assay Procedure (384-well plate format):
-
Add 2 µL of test compound (dissolved in DMSO) or DMSO (for controls) to the appropriate wells.
-
Add 4 µL of a 2.5X enzyme/substrate mix (containing LKB1/STRADα/MO25α and peptide substrate) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 4 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
Add 10 µL of the luminescent ATP detection reagent to stop the reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
B. TR-FRET-Based LKB1 Kinase Assay (Product Formation)
This protocol is based on the general principles of LanthaScreen™ TR-FRET kinase assays.[12][13]
1. Reagent Preparation:
-
LKB1 Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
LKB1 Enzyme Stock: Prepare a working solution of the LKB1/STRADα/MO25α complex in 1X Kinase Buffer.
-
Fluorescein-labeled Peptide Substrate: Prepare a stock solution of the fluorescein-labeled LKB1 peptide substrate.
-
ATP Stock: Prepare a stock solution of ATP in water.
-
TR-FRET Detection Mix: Prepare a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.
2. Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO to the wells.
-
Add 4 µL of a mix containing the LKB1/STRADα/MO25α complex and the fluorescein-labeled peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the TR-FRET Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
V. Mandatory Visualizations
A. LKB1 Signaling Pathway
Caption: LKB1 Signaling Pathway Activation and Downstream Effects.
B. LKB1 HTS Experimental Workflow
Caption: High-Throughput Screening Workflow for LKB1 Kinase Inhibitors.
References
- 1. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm | The EMBO Journal [link.springer.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. Analysis of the LKB1-STRAD-MO25 complex | MRC PPU [ppu.mrc.ac.uk]
- 6. medium.com [medium.com]
- 7. medium.com [medium.com]
- 8. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating the Challenges of Developing Specific LKB1 Inhibitors
Welcome to the technical support center for researchers engaged in the development of specific inhibitors for Liver Kinase B1 (LKB1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is developing specific inhibitors for LKB1 so challenging?
A1: Developing specific inhibitors for LKB1 presents a unique set of challenges due to its complex structure, unconventional activation mechanism, and its multifaceted role in cellular processes. Key difficulties include:
-
Complex Structure and Allosteric Activation: LKB1's catalytic activity is dependent on forming a heterotrimeric complex with the pseudokinase STE20-related adaptor (STRAD) and the scaffolding protein Mouse Protein 25 (MO25).[1][2][3][4] Unlike most kinases that are activated by phosphorylation of their activation loop, LKB1 is activated allosterically upon binding to STRAD and MO25.[2][3][4] This makes it a difficult target for traditional ATP-competitive kinase inhibitors.
-
Tumor Suppressor Role: LKB1 is a well-established tumor suppressor, and its inactivation is a frequent event in various cancers, including non-small cell lung cancer.[5][6][7][8] This has historically shifted the focus towards developing activators of the LKB1 pathway or targeting downstream vulnerabilities in LKB1-deficient tumors, rather than inhibitors.[6][9]
-
Paradoxical Pro-Tumorigenic Functions: Despite its tumor-suppressive roles, emerging evidence suggests that LKB1 can also promote cancer cell survival under metabolic stress by activating autophagy and scavenging reactive oxygen species.[3][9] This paradoxical role complicates the therapeutic rationale for LKB1 inhibition and necessitates a context-dependent understanding of its function.
-
Master Kinase with Numerous Substrates: LKB1 is a master kinase that phosphorylates and activates at least 14 downstream kinases, including AMP-activated protein kinase (AMPK) and the microtubule affinity-regulating kinases (MARKs).[1][10][11][12][13] This broad substrate profile makes it difficult to predict the full spectrum of cellular effects that a specific LKB1 inhibitor might have.
-
Complex Regulation: LKB1 activity is regulated by multiple mechanisms beyond complex formation, including nucleocytoplasmic shuttling and post-translational modifications, adding further layers of complexity to targeting this kinase.[3][9][12]
Q2: What are the main strategies for targeting LKB1 activity?
A2: Given the challenges, researchers are exploring several strategies to modulate LKB1 activity:
-
Direct Inhibition of the LKB1 Kinase Domain: While challenging, the development of small molecules that directly bind to the ATP-binding pocket of LKB1 remains a goal.
-
Allosteric Inhibition: Targeting the interactions within the LKB1-STRAD-MO25 complex is a promising approach. Allosteric inhibitors could be designed to disrupt the formation of the active trimer.[9]
-
Targeting STRAD: Since STRAD binding is essential for LKB1 activation, developing inhibitors that bind to the ATP-pocket of the STRAD pseudokinase could allosterically prevent the formation of an active LKB1 complex.[9][14]
-
Indirect Modulation: Targeting downstream effectors of LKB1, such as AMPK, or exploiting the metabolic vulnerabilities of LKB1-deficient cells with drugs like phenformin, are alternative therapeutic strategies.[6][8][15]
Q3: Are there any known small molecule inhibitors of LKB1?
A3: To date, there are no highly specific and potent LKB1 inhibitors that have progressed to clinical trials.[3] However, some preclinical tool compounds and non-specific kinase inhibitors have been reported to inhibit LKB1 activity. It is crucial to carefully validate the specificity of any potential inhibitor.
Troubleshooting Guides
Problem 1: Low or no LKB1 kinase activity in an in vitro assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Absence of STRAD and MO25 | LKB1 has very low intrinsic kinase activity on its own.[3] Ensure that recombinant LKB1 is in a complex with both STRAD and MO25 for optimal activity.[1][2][13] |
| Incorrect Substrate | LKB1 phosphorylates a specific consensus sequence on its substrates. The AMARA peptide is a commonly used substrate for in vitro kinase assays of the AMPK-related kinase family, which are downstream of LKB1.[13] However, for direct LKB1 activity, a substrate like LKB1tide can be used. |
| Suboptimal Buffer Conditions | Kinase activity is sensitive to pH, ionic strength, and co-factor concentrations. Optimize the assay buffer, including Mg2+ and ATP concentrations. A typical reaction buffer might contain 50 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and ATP. |
| Enzyme Degradation | Ensure proper storage and handling of the recombinant LKB1 complex. Use protease inhibitors during purification and store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Problem 2: Difficulty confirming target engagement of a potential LKB1 inhibitor in cells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inhibitor is not cell-permeable | Assess the physicochemical properties of your compound. If permeability is low, consider chemical modifications or the use of permeabilizing agents in initial mechanistic studies. |
| Lack of a reliable cellular biomarker | Phosphorylation of AMPK at Threonine-172 is a direct and well-established downstream marker of LKB1 activity.[12][16] Use a phospho-specific antibody to detect changes in p-AMPK (Thr172) levels by Western blot after treating cells with your inhibitor. Phosphorylation of other direct LKB1 substrates like MARKs can also be assessed. |
| Off-target effects | Perform kinase profiling against a broad panel of kinases to assess the selectivity of your compound. Cellular thermal shift assays (CETSA) can also be used to confirm direct binding of the inhibitor to LKB1 in a cellular context. |
| Redundant signaling pathways | In some cellular contexts, other kinases might contribute to the phosphorylation of LKB1 substrates. Use LKB1-deficient cell lines (e.g., HeLa or A549) as negative controls to confirm that the observed effects are LKB1-dependent.[13] |
Quantitative Data Summary
The following table summarizes IC50 values for some commonly used non-specific kinase inhibitors that have been shown to inhibit LKB1 activity. Note that these compounds are not specific to LKB1 and should be used with caution as tool compounds.
| Compound | IC50 (nM) for LKB1 | Reference |
| Staurosporine | 37.8 | [17] |
| Ro 31-8220 | 4,300 | [17] |
| GW5074 | 9,000 | [17] |
| H-89 | 12,100 | [17] |
Key Experimental Protocols
In Vitro LKB1 Radiometric Kinase Assay
This protocol is adapted from commercially available kinase assay services.[17]
Objective: To measure the kinase activity of the LKB1/STRAD/MO25 complex by quantifying the incorporation of 33P from [γ-33P]ATP into a peptide substrate.
Materials:
-
Recombinant human LKB1/STRADα/MO25α complex
-
Peptide substrate (e.g., LSNLYHQGKFLQTFCGSPLYRRR)
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (potential inhibitors)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the LKB1/STRAD/MO25 complex.
-
Add the test compound or vehicle control to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated 33P on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.
Cellular Assay for LKB1 Activity (Western Blot for p-AMPK)
Objective: To assess the effect of a potential LKB1 inhibitor on the phosphorylation of its direct downstream target, AMPK, in cultured cells.
Materials:
-
Cell line with functional LKB1 (e.g., HEK293T, U2OS)
-
LKB1-deficient cell line for control (e.g., HeLa, A549)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-LKB1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AMPKα, LKB1, and the loading control to ensure equal loading and to confirm the presence or absence of LKB1.
Visualizations
Caption: The LKB1 signaling pathway is initiated by the formation of an active heterotrimeric complex with STRADα and MO25α. This active complex then phosphorylates and activates a family of downstream kinases, including AMPK and MARKs, to regulate a wide array of cellular processes such as metabolism and cell polarity.
References
- 1. A new mechanism for LKB1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure of the LKB1-STRAD-MO25 Complex Reveals an Allosteric Mechanism of Kinase Activation | Semantic Scholar [semanticscholar.org]
- 5. LKB1; linking cell structure and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LKB1: Can We Target an Hidden Target? Focus on NSCLC [frontiersin.org]
- 8. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into targeting LKB1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Energizing the search to target LKB1-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. reactionbiology.com [reactionbiology.com]
Avoiding off-target effects in CRISPR editing of STK11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects during CRISPR-Cas9 editing of the Serine/Threonine Kinase 11 (STK11) gene.
Troubleshooting Guide
This guide addresses common issues encountered during CRISPR editing of STK11, with a focus on mitigating off-target effects.
| Problem | Potential Cause | Recommended Solution |
| High off-target cleavage detected | Poorly designed guide RNA (gRNA) with significant homology to other genomic regions. | Redesign gRNAs using updated bioinformatic tools that provide off-target scoring. Select gRNAs with the highest on-target and lowest off-target scores.[1][2] Consider using truncated gRNAs (17-18 nucleotides) which can sometimes improve specificity. |
| Use of wild-type Cas9 nuclease which has a higher tolerance for mismatches. | Employ high-fidelity Cas9 variants such as SpCas9-HF1, eSpCas9, or HypaCas9, which have been engineered to have reduced off-target activity.[3][4][5] | |
| Plasmid-based delivery of CRISPR components leading to prolonged expression. | Utilize Ribonucleoprotein (RNP) delivery of the Cas9 protein and gRNA. RNPs are cleared from the cell more rapidly, reducing the time for off-target cleavage to occur. | |
| Low on-target editing efficiency | Suboptimal gRNA design. | Test multiple gRNAs (2-3) for the target region to identify the most efficient one.[6] Ensure the gRNA targets a critical functional domain of STK11. |
| Inefficient delivery of CRISPR components into the target cells. | Optimize the delivery method (e.g., electroporation, lipofection) for your specific cell type. Titrate the concentration of CRISPR components to find a balance between efficiency and toxicity.[1] | |
| Cell line-specific characteristics. | Some cell lines are inherently more difficult to transfect or have more active DNA repair pathways that can reduce editing efficiency. Consider screening different cell lines if possible. | |
| Inconsistent or unexpected phenotypes | Off-target mutations in genes related to the observed phenotype. | Perform unbiased genome-wide off-target analysis (e.g., GUIDE-seq) to identify all cleavage sites.[7][8] Validate the function of any identified off-target genes to determine their contribution to the phenotype. |
| Mosaicism in the edited cell population. | Perform single-cell cloning to isolate and expand cell lines with the desired homozygous knockout of STK11. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR editing?
A1: Off-target effects refer to the unintended cleavage and subsequent modification of DNA at genomic locations that are similar, but not identical, to the intended target sequence.[9] This can lead to unwanted mutations and potentially confound experimental results or cause adverse effects in therapeutic applications.[9][10]
Q2: How do I predict potential off-target sites for my STK11 gRNA?
A2: Several online bioinformatics tools can predict potential off-target sites based on sequence homology. Popular tools include CRISPOR and Cas-OFFinder.[11][12] These tools scan the genome for sequences similar to your gRNA and provide a list of potential off-target loci, often with a score indicating the likelihood of cleavage.[13]
Q3: What is the most effective way to reduce off-target effects when targeting STK11?
A3: A multi-pronged approach is most effective. This includes:
-
Careful gRNA design: Use bioinformatics tools to select gRNAs with minimal predicted off-target sites.[1][2]
-
Use of high-fidelity Cas9 variants: Enzymes like SpCas9-HF1, eSpCas9, and HypaCas9 have been engineered for increased specificity.[3][4][5]
-
RNP delivery: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex limits the duration of their activity in the cell, thereby reducing the window for off-target events.
Q4: Should I be concerned about off-target effects if I am only performing a basic research experiment?
A4: Yes. Off-target mutations can lead to unintended phenotypes, making it difficult to attribute your observations solely to the modification of STK11.[13] It is always good practice to minimize and, when possible, validate off-target effects to ensure the reliability of your results.
Q5: How can I experimentally validate the off-target effects of my STK11 CRISPR experiment?
A5: There are several methods for off-target validation. Unbiased, genome-wide methods like GUIDE-seq, CIRCLE-seq, and Digenome-seq can identify off-target sites across the entire genome.[7][8] Once potential off-target sites are identified, you can use targeted deep sequencing (amplicon sequencing) to quantify the frequency of mutations at those specific loci.
Data Summary
Comparison of High-Fidelity Cas9 Variants
Disclaimer: The following data represents a general comparison of high-fidelity Cas9 variants and is not specific to the STK11 gene. On- and off-target efficiencies can be gRNA- and locus-dependent.
| Cas9 Variant | On-Target Activity (Relative to Wild-Type SpCas9) | Reduction in Off-Target Events (Compared to Wild-Type SpCas9) | Reference |
| SpCas9-HF1 | >85% for most gRNAs | Up to 99% | [5][14] |
| eSpCas9(1.1) | Maintained high on-target activity at the majority of tested sites | ~94% | [3] |
| HypaCas9 | Comparable to wild-type for many gRNAs | Up to 98% | [3] |
Experimental Protocols
Protocol 1: Designing and Validating gRNAs for STK11
Objective: To design and validate a highly specific and efficient gRNA for targeting the human STK11 gene.
Materials:
-
Computer with internet access
-
Sequence of the human STK11 gene (e.g., from NCBI)
-
gRNA design software (e.g., CRISPOR, Benchling)
-
Plasmids for expressing Cas9 and gRNA
-
Human cell line (e.g., HEK293T)
-
Transfection reagent
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service or T7 Endonuclease I (T7E1) assay kit
Methodology:
-
gRNA Design: a. Obtain the coding sequence (CDS) of the human STK11 gene. b. Input the sequence into a gRNA design tool like CRISPOR. Select the appropriate genome and PAM sequence (e.g., NGG for SpCas9). c. The tool will generate a list of potential gRNAs. Prioritize gRNAs that target an early exon to maximize the chance of a functional knockout. d. Select 2-3 gRNAs with the highest on-target efficiency scores and the lowest off-target scores.[15]
-
gRNA Cloning: a. Synthesize DNA oligonucleotides corresponding to the selected gRNA sequences. b. Clone the gRNA oligonucleotides into a suitable expression vector under the control of a U6 promoter.
-
Transfection and Genomic DNA Extraction: a. Co-transfect the Cas9 expression plasmid and a gRNA expression plasmid into a human cell line (e.g., HEK293T). Include a non-targeting gRNA as a negative control. b. After 48-72 hours, harvest the cells and extract genomic DNA.
-
Validation of On-Target Editing: a. T7E1 Assay: i. Amplify the genomic region surrounding the target site by PCR. ii. Denature and re-anneal the PCR products to form heteroduplexes if mutations are present. iii. Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA. iv. Analyze the cleavage products by gel electrophoresis. The presence of cleaved fragments indicates successful editing. b. Sanger Sequencing and TIDE/ICE Analysis: i. Amplify the target region by PCR and purify the PCR product. ii. Send the PCR product for Sanger sequencing. iii. Analyze the sequencing chromatograms using online tools like TIDE or ICE to deconvolute the mixed sequencing traces and quantify the percentage of insertions and deletions (indels).
Protocol 2: Ribonucleoprotein (RNP) Delivery of CRISPR-Cas9
Objective: To deliver pre-complexed Cas9 protein and gRNA as an RNP to minimize off-target effects.
Materials:
-
Purified, high-fidelity Cas9 protein with a nuclear localization signal (NLS)
-
Synthetic single guide RNA (sgRNA) targeting STK11
-
Nuclease-free duplex buffer
-
Electroporation system and appropriate cuvettes or nucleofection device
-
Target cells
-
Cell culture medium
Methodology:
-
sgRNA Preparation: a. Resuspend the lyophilized synthetic sgRNA in nuclease-free duplex buffer to a stock concentration of 100 µM.
-
RNP Complex Formation: a. In a sterile microcentrifuge tube, combine the Cas9 protein and the sgRNA at a 1:1.2 molar ratio (e.g., 1 µL of 61 µM Cas9 and 1.2 µL of 100 µM sgRNA).[16] b. Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[16]
-
Cell Preparation: a. Harvest the desired number of cells and wash them with PBS. b. Resuspend the cells in the appropriate electroporation or nucleofection buffer at the recommended density.
-
Electroporation/Nucleofection: a. Add the pre-formed RNP complex to the cell suspension. b. Transfer the mixture to an electroporation cuvette or nucleofection plate. c. Apply the electrical pulse using a pre-optimized program for your specific cell type.
-
Post-Electroporation Culture: a. Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium. b. Culture the cells for 48-72 hours before downstream analysis.
Protocol 3: Off-Target Analysis using GUIDE-seq
Objective: To identify genome-wide off-target cleavage sites of a specific gRNA targeting STK11.
Materials:
-
Cas9 and gRNA expression plasmids or pre-formed RNPs
-
Double-stranded oligodeoxynucleotide (dsODN) tag with phosphorothioate modifications
-
Transfection/electroporation reagents
-
Genomic DNA extraction kit
-
Restriction enzymes
-
Reagents for NGS library preparation (end-repair, A-tailing, adapter ligation, PCR amplification)
-
Next-generation sequencing platform
-
Bioinformatics pipeline for GUIDE-seq data analysis
Methodology:
-
Transfection/Nucleofection: a. Co-transfect/nucleofect the target cells with the Cas9 and gRNA expression system (or RNP) along with the dsODN tag.[7][8]
-
Genomic DNA Isolation: a. After 3 days, harvest the cells and isolate high-quality genomic DNA.[7]
-
Library Preparation: a. Fragment the genomic DNA by sonication to an average size of 500 bp.[7] b. Perform end-repair and A-tailing on the fragmented DNA. c. Ligate a single-tailed NGS adapter containing a unique molecular index (UMI).[8] d. Use two rounds of PCR to amplify the DNA fragments that have incorporated the dsODN tag. The primers are designed to anneal to the ligated adapter and the dsODN tag.[7]
-
Next-Generation Sequencing: a. Pool the prepared libraries and sequence them on an Illumina platform using paired-end sequencing.
-
Bioinformatic Analysis: a. Align the sequencing reads to the reference genome. b. Identify genomic locations where the dsODN tag has been integrated. These represent the sites of DNA double-strand breaks. c. Filter the results to remove background noise and identify high-confidence on-target and off-target cleavage sites.
Visualizations
Caption: The STK11/LKB1 signaling pathway, a key regulator of cell metabolism and growth.[17][18][19][20]
Caption: A generalized experimental workflow for CRISPR-Cas9 gene editing and validation.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. SpCas9-HF1 enhances accuracy of cell cycle-dependent genome editing by increasing HDR efficiency, and by reducing off-target effects and indel rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vedtopkar.com [vedtopkar.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. innovativegenomics.org [innovativegenomics.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. STK11/LKB1 Modulation of the Immune Response in Lung Cancer: From Biology to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles [en.bio-protocol.org]
- 17. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]
- 18. Unraveling the Role of STK11/LKB1 in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LKB1 Antibody Specificity Validation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of new Liver Kinase B1 (LKB1/STK11) antibodies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during the validation process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of a new LKB1 antibody?
Q2: What are the primary methods for validating an LKB1 antibody's specificity?
A multi-pronged approach is recommended. The core methods include:
-
Western Blotting (WB): Using well-characterized LKB1-positive and LKB1-negative cell lines to confirm the antibody detects a band at the correct molecular weight (~54 kDa) only in cells expressing the protein.[7][8]
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR to eliminate LKB1 expression. A specific antibody's signal should disappear in the knockdown or knockout cells compared to controls.[1][9][10] This is considered a gold-standard validation technique.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Using the antibody to pull down LKB1 and its known binding partners (e.g., STRAD, MO25).[3][11] Identifying the correct protein and its interactors by mass spectrometry provides strong evidence of specificity.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): Verifying that the antibody produces the expected subcellular localization pattern (primarily cytoplasmic) in appropriate cells and tissues.[7][11][12]
Q3: Which cell lines are recommended as positive and negative controls for LKB1 expression?
Based on published validation studies, the following cell lines can be used:
Core Validation Experiments and Protocols
This section provides detailed protocols and troubleshooting for the key experiments required to validate a new LKB1 antibody.
Western Blotting for Specificity
This initial step verifies that the antibody recognizes a protein of the correct size in cells known to express LKB1 and, crucially, does not detect this protein in cells lacking LKB1.
-
Cell Lysis:
-
Culture LKB1-positive (e.g., HeLa) and LKB1-negative (e.g., A549) cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein from each lysate into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[16]
-
-
Antibody Incubation:
-
Incubate the membrane with the new LKB1 primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.[16]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
-
Stripping and Re-probing:
-
(Optional) Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Low protein expression in the positive control. | Increase the amount of protein loaded (up to 100 µg for low-abundance targets).[16] |
| Primary antibody concentration is too low. | Increase the antibody concentration or extend incubation time (e.g., overnight at 4°C).[17] | |
| Inactive secondary antibody or ECL substrate. | Use fresh reagents and confirm secondary antibody activity. Avoid sodium azide in buffers as it inhibits HRP.[14] | |
| High Background | Blocking is insufficient. | Optimize blocking conditions: increase blocking time, try a different blocking agent (milk vs. BSA), or use fresh buffer.[15][18] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[17] | |
| Insufficient washing. | Increase the number and/or duration of wash steps.[15][16] | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | This indicates a specificity problem. Proceed with siRNA knockdown to confirm. If bands persist after knockdown, the antibody is likely non-specific. |
| Protein degradation. | Use fresh samples and always include protease inhibitors in the lysis buffer.[14] |
siRNA-Mediated Knockdown for "Gold Standard" Validation
This method provides definitive evidence of specificity by showing that the antibody signal is lost when the target protein's expression is silenced.[1][9][19]
-
Cell Seeding:
-
One day before transfection, seed LKB1-positive cells (e.g., HeLa) in a 6-well plate so they reach 60-80% confluency at the time of transfection.[9]
-
-
Transfection:
-
Prepare three sets of wells for transfection:[20]
-
LKB1 siRNA: Targets the LKB1 mRNA for degradation.
-
Scrambled siRNA: A non-targeting sequence to control for off-target effects of the siRNA machinery.
-
Mock/Untransfected Control: Cells treated with transfection reagent alone or left untreated.
-
-
For each well, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Lyse the cells and perform a Western blot as described in the previous section.
-
Probe the membrane with the new LKB1 antibody.
-
-
Analysis:
Q: My Western blot shows no reduction in the LKB1 signal after siRNA treatment. What went wrong?
-
A1: Inefficient Transfection. Your cells may be difficult to transfect. Optimize the transfection protocol by adjusting cell density, siRNA concentration, and the ratio of siRNA to transfection reagent. You can also test a different transfection reagent.
-
A2: Ineffective siRNA Sequence. The siRNA sequence itself may not be effective. It is best practice to test two or more different siRNA sequences targeting different regions of the LKB1 mRNA.[9]
-
A3: Slow Protein Turnover. The LKB1 protein may be very stable, requiring a longer incubation time after transfection for the existing protein to degrade. Try harvesting cells at a later time point (e.g., 96 hours).[20] You can confirm mRNA knockdown using qPCR to ensure the siRNA is working at the genetic level.[9]
Immunoprecipitation (IP) for Target Engagement
IP confirms that the antibody can bind to the native, correctly folded LKB1 protein in a complex cellular environment.
-
Cell Lysis:
-
Prepare cell lysate from an LKB1-positive cell line using a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein complexes.
-
-
Pre-clearing Lysate:
-
(Optional but recommended) Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the new LKB1 antibody to the pre-cleared lysate (typically 1-10 µg of antibody per 500-1000 µg of lysate) and incubate for 2 hours to overnight at 4°C with gentle rotation.[21]
-
As a negative control, perform a parallel incubation with an equivalent amount of isotype control IgG.[13]
-
Add Protein A/G agarose beads to capture the antibody-antigen complexes and incubate for another 1-3 hours at 4°C.[21]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blot using the same LKB1 antibody (to confirm successful pulldown) or an antibody against a known interactor like STRADα.[11]
-
LKB1 Signaling Pathway
Understanding the LKB1 signaling pathway is crucial for designing functional assays. LKB1 is a master kinase that, in complex with STRAD and MO25, phosphorylates and activates AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases.[22][23] Activated AMPK acts as a cellular energy sensor, inhibiting anabolic processes (like protein synthesis via mTORC1) and promoting catabolic processes to restore energy balance.[24][25]
References
- 1. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] siRNA knockdown validation 101: Incorporating negative controls in antibody research | Semantic Scholar [semanticscholar.org]
- 3. Insights into targeting LKB1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Loss of LKB1 Is a Biomarker for More Aggressive Biology in KRAS-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cnio.es [cnio.es]
- 8. LKB1 Monoclonal Antibody (4H12) (MA5-15729) [thermofisher.com]
- 9. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 10. LKB1 antibody | antibody review based on formal publications [labome.com]
- 11. SUMOylation regulates LKB1 localization and its oncogenic activity in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. siRNA knockdown validation 101: Incorporating negative controls in antibody research [pubmed.ncbi.nlm.nih.gov]
- 20. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 22. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function [mdpi.com]
- 24. pnas.org [pnas.org]
- 25. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
Strategies to enhance the stability of recombinant LKB1 protein
This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of recombinant LKB1 protein. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the expression and purification of recombinant LKB1.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Soluble LKB1 Protein | LKB1 expressed alone is prone to misfolding and aggregation.[1] | Co-express LKB1 with its binding partners STRADα and MO25α. This forms a stable and active heterotrimeric complex.[1][2][3][4] Consider using a tricistronic vector for simultaneous expression in bacteria.[1] |
| Suboptimal expression conditions (e.g., temperature, induction time). | Optimize expression conditions. Try lowering the induction temperature (e.g., 16-20°C) and extending the expression time to slow down protein synthesis and promote proper folding. | |
| LKB1 Protein is Found in Inclusion Bodies | When expressed individually in bacteria, LKB1 and STRADα are often found almost exclusively in inclusion bodies.[1] | Co-expression with MO25α, which is soluble when expressed alone, is critical for the solubility of the LKB1-STRADα complex.[1] If co-expression is not feasible, inclusion bodies may need to be solubilized and the protein refolded, though this can be challenging and may result in inactive protein. |
| Protein Degradation During Purification | LKB1 is susceptible to degradation by cellular proteases. | Add a protease inhibitor cocktail to your lysis and purification buffers.[5][6] Work quickly and keep samples on ice or at 4°C throughout the purification process. |
| Disruption of the stabilizing Hsp90-Cdc37 chaperone complex can lead to ubiquitination and proteasome-dependent degradation.[7][8] | Ensure purification buffers do not contain agents that disrupt chaperone interactions. If studying LKB1 regulation, be aware that inhibitors of Hsp90 like geldanamycin will induce LKB1 degradation.[7] | |
| Precipitation of Purified LKB1 During Storage | Improper buffer conditions (pH, ionic strength). | Perform a buffer screen to identify optimal conditions for LKB1 stability.[9] This can be done using techniques like ThermoFluor, a thermal shift assay.[9] |
| Freeze-thaw cycles can denature the protein.[5] | Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen or a dry ice/ethanol bath.[5] Store at -80°C for long-term stability.[10] | |
| High protein concentration. | Determine the maximum soluble concentration for your LKB1 construct. If high concentrations are needed, screen for anti-aggregation additives. | |
| Low Kinase Activity of Purified LKB1 | LKB1 requires its binding partners for full activation. | The formation of the heterotrimeric complex with STRAD and MO25 is necessary for the allosteric activation of LKB1.[8][11][12] Co-purification of the complex is the most effective strategy to obtain active kinase. MO25 enhances the formation of the LKB1-STRAD complex and stimulates LKB1's catalytic activity.[2] |
| LKB1 is in an inactive complex with chaperones. | The LKB1-Hsp90-Cdc37 complex is catalytically inactive.[8] While this complex is important for stability, kinase assays should be performed on the LKB1-STRAD-MO25 complex. |
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant LKB1 protein insoluble when expressed in E. coli?
A1: LKB1, when expressed alone, has a strong tendency to misfold and aggregate, leading to its accumulation in insoluble inclusion bodies.[1] This is also true for its binding partner, the pseudokinase STRAD.[1] To achieve soluble expression, it is highly recommended to co-express LKB1 with both STRAD and MO25.[1][2][3] MO25 is soluble on its own and acts as a scaffold to stabilize the LKB1-STRAD complex, promoting its solubility and proper folding.[1][2]
Q2: What is the role of STRAD and MO25 in LKB1 stability and activity?
A2: STRAD and MO25 are crucial for the proper function and stability of LKB1.
-
STRAD (STE20-related adaptor protein): This pseudokinase binds directly to LKB1, causing an allosteric activation of LKB1's kinase activity.[11][13] The interaction with STRAD is also critical for translocating LKB1 from the nucleus to the cytoplasm, which is important for its tumor suppressor functions.[13][14][15]
-
MO25 (Mouse Protein 25): This scaffolding protein binds to STRAD and further stabilizes the LKB1-STRAD complex.[2][11] This interaction enhances LKB1's catalytic activity approximately 10-fold and anchors the complex in the cytoplasm.[2] The three proteins form a stable heterotrimeric complex with equimolar amounts of each subunit.[2]
Q3: What are the optimal buffer conditions for storing purified LKB1?
A3: While the optimal buffer is protein-specific and should be determined empirically, here are some general guidelines for enhancing protein stability:
| Buffer Component | Purpose | Typical Concentration |
| Buffering Agent | Maintain a stable pH. | 20-50 mM (e.g., HEPES, Tris-HCl) |
| pH | Prevent denaturation due to pH extremes. | Typically neutral (pH 7.0-8.0) |
| Salt | Maintain ionic strength and prevent non-specific aggregation. | 100-250 mM NaCl or KCl |
| Glycerol | Cryoprotectant, prevents aggregation. | 10-40% (v/v)[5] |
| Reducing Agents | Prevent oxidation of cysteine residues. | 1-5 mM DTT or β-mercaptoethanol[10] |
| Protease Inhibitors | Prevent degradation during purification (not for long-term storage). | Commercially available cocktails (e.g., cOmplete™)[6] |
| Sugars (e.g., Trehalose) | Stabilizer and cryoprotectant.[10][16] | 0.25-0.5 M |
Q4: How do cellular chaperones affect LKB1 stability?
A4: Molecular chaperones play a critical role in regulating LKB1 stability. The Hsp90-Cdc37 chaperone complex binds to LKB1 and protects it from proteasome-dependent degradation.[2][8][11] However, this interaction keeps LKB1 in a catalytically inactive state.[8] Disruption of the LKB1-Hsp90 complex can lead to the recruitment of the Hsp/Hsc70-CHIP E3 ubiquitin ligase complex, which triggers LKB1 ubiquitination and subsequent degradation.[7][8]
Q5: How should I store my purified LKB1 protein for long-term use?
A5: For long-term storage, it is crucial to prevent degradation and denaturation.
-
Aliquot: Divide the purified protein into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the protein.[5][10]
-
Flash-Freeze: Rapidly freeze the aliquots using liquid nitrogen or a dry ice-ethanol bath.[5] This prevents the formation of large ice crystals that can denature the protein.
-
Storage Temperature: Store the frozen aliquots at -80°C.[5][10] Storage at -20°C is suitable only for short periods, and freezers with automatic defrost cycles should be avoided.[5] For very stable proteins, lyophilization (freeze-drying) can be an option for storage at ambient temperatures.[10]
Visual Guides and Workflows
LKB1 Activation and Stabilization Pathway
Caption: LKB1 forms stable complexes with chaperones or STRAD/MO25.
Troubleshooting Workflow for LKB1 Expression
Caption: Decision tree for troubleshooting common LKB1 expression issues.
Detailed Experimental Protocols
Protocol 1: Co-expression and Purification of LKB1-STRADα-MO25α Complex from E. coli
This protocol is a generalized procedure based on the established principle that co-expression is required for stability and activity.[1]
1. Vector Construction:
-
Clone the cDNAs for human LKB1, STRADα, and MO25α into a co-expression vector. A tricistronic vector system, where all three genes are under the control of a single promoter (e.g., T7), is effective.[1]
-
Incorporate an affinity tag (e.g., N-terminal His6-tag or GST-tag) on one of the proteins (e.g., LKB1 or MO25) for purification.
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression with 0.1-0.5 mM IPTG.
-
Continue to grow the cells at 18°C for 16-20 hours.
3. Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT, 1 mM PMSF, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a high-pressure homogenizer on ice.
-
Clarify the lysate by ultracentrifugation (100,000 x g, 45 min, 4°C).
4. Affinity Chromatography:
-
Load the clarified supernatant onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein) pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer (Lysis Buffer with 20 mM imidazole for His-tag or PBS for GST-tag) to remove non-specifically bound proteins.
-
Elute the protein complex using Elution Buffer (Lysis Buffer with 250 mM imidazole for His-tag or 50 mM Tris-HCl pH 8.0 with 10 mM reduced glutathione for GST-tag).
5. Size-Exclusion Chromatography (Optional but Recommended):
-
For higher purity and to isolate the correctly formed heterotrimeric complex, further purify the eluted fractions by size-exclusion chromatography (e.g., using a Superdex 200 column).
-
The column should be pre-equilibrated with a suitable Gel Filtration Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Collect fractions corresponding to the molecular weight of the LKB1-STRAD-MO25 complex (~100 kDa).
6. Analysis and Storage:
-
Analyze the purity of the final protein fractions by SDS-PAGE. Confirm the presence of all three components by Western blotting if necessary.
-
Determine the protein concentration.
-
Aliquot the purified complex, flash-freeze in liquid nitrogen, and store at -80°C.
References
- 1. Co-expression of LKB1, MO25alpha and STRADalpha in bacteria yield the functional and active heterotrimeric complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm | The EMBO Journal [link.springer.com]
- 3. MO25α/β interact with STRADα/β enhancing their ability to bind, activate and localize LKB1 in the cytoplasm | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular chaperone complexes with antagonizing activities regulate stability and activity of the tumor suppressor LKB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genextgenomics.com [genextgenomics.com]
- 11. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Activation of the tumour suppressor kinase LKB1 by the STE20‐like pseudokinase STRAD | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. LKB1 is a DNA damage response protein that regulates cellular sensitivity to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bprmcs.com [bprmcs.com]
Validation & Comparative
Validating the Tumorigenic Potential of a Novel STK11 Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the tumorigenic potential of a novel mutation in the Serine/Threonine Kinase 11 (STK11) gene, also known as Liver Kinase B1 (LKB1). STK11 is a critical tumor suppressor gene, and its inactivation is linked to various cancers, most notably non-small cell lung cancer (NSCLC)[1]. Understanding the functional consequences of novel STK11 mutations is paramount for prognostic assessments and the development of targeted therapies.
This guide will focus on a hypothetical novel missense mutation, STK11 p.L290P (c.869T>C) , as a case study to illustrate the validation process. We will compare its functional impact with wild-type (WT) STK11 and a known loss-of-function (LOF) truncating mutation (e.g., a nonsense or frameshift mutation) to provide a clear benchmark for its tumorigenic potential.
Data Presentation: Comparative Analysis of STK11 Variants
The following tables summarize key quantitative data from a series of in vitro and in vivo experiments designed to assess the tumorigenic potential of the novel STK11 p.L290P mutation.
Table 1: In Vitro Functional Assays
| Assay | STK11 WT | STK11 p.L290P (Novel) | STK11 LOF (Truncating) |
| Relative Kinase Activity (%) | 100 ± 8.5 | 35 ± 5.2 | < 5 |
| Cell Proliferation Rate (vs. WT) | 1.0 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Anchorage-Independent Growth (Colony Count) | 15 ± 5 | 85 ± 12 | 150 ± 20 |
Table 2: In Vivo Tumorigenicity Assay (Xenograft Model)
| Parameter | STK11 WT | STK11 p.L290P (Novel) | STK11 LOF (Truncating) |
| Tumor Incidence (%) | 20 | 80 | 100 |
| Average Tumor Volume (mm³) at Day 28 | 50 ± 15 | 450 ± 50 | 800 ± 75 |
| Tumor Weight (g) at Day 28 | 0.05 ± 0.02 | 0.48 ± 0.06 | 0.85 ± 0.1 |
Table 3: Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| In Vitro Kinase Assay | Measures the ability of STK11 to phosphorylate a substrate. | Direct measure of enzymatic function, high throughput. | May not fully recapitulate cellular context. |
| Cell-Based Assays | Assess cellular phenotypes like proliferation and transformation. | Reflects biological consequences within a cell. | Can be influenced by off-target effects. |
| In Vivo Xenograft Models | Evaluate tumor formation and growth in an animal model. | Gold standard for assessing tumorigenicity in a living system. | Expensive, time-consuming, ethical considerations. |
| In Silico Prediction | Computational algorithms predict the impact of a mutation. | Rapid, cost-effective, can prioritize variants for functional studies. | Predictive accuracy varies, requires experimental validation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the STK11 protein.
Materials:
-
Recombinant STK11 (WT, p.L290P, LOF) proteins
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., AMARA peptide)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing kinase buffer, recombinant STK11 protein, and substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the relative kinase activity compared to STK11 WT.
Cell Proliferation Assay (CCK-8)
This assay measures the rate of cell growth and proliferation.
Materials:
-
Lung adenocarcinoma cell line with low endogenous STK11 expression (e.g., A549)
-
Expression vectors for STK11 WT, p.L290P, and LOF
-
Cell culture medium and supplements
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Transfect A549 cells with the respective STK11 expression vectors or an empty vector control.
-
Seed the transfected cells into 96-well plates at a density of 5 x 10³ cells/well[2].
-
Culture the cells for 0, 24, 48, 72, and 96 hours[2].
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[2][3].
-
Measure the absorbance at 450 nm using a microplate reader[2].
-
Plot the absorbance values over time to determine the cell proliferation rate.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.
Materials:
-
Transfected lung adenocarcinoma cells (as above)
-
Agar
-
Cell culture medium
-
6-well plates
-
Crystal violet stain
Procedure:
-
Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates.
-
Once solidified, overlay with a top layer of 0.3% agar containing 1 x 10⁴ transfected cells per well.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium on top of the agar every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.
-
Count the number of colonies larger than a defined size (e.g., 50 µm) under a microscope.
In Vivo Tumorigenicity Assay (Xenograft Model)
This assay evaluates the ability of the cells to form tumors in an immunodeficient mouse model.
Materials:
-
Transfected lung adenocarcinoma cells (as above)
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Matrigel
-
Calipers
Procedure:
-
Resuspend 1 x 10⁶ transfected cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., 28 days), euthanize the mice and excise and weigh the tumors.
Mandatory Visualization
STK11 Signaling Pathway
The following diagram illustrates the canonical STK11/LKB1 signaling pathway and its downstream effects on cell metabolism and growth.
Canonical STK11 signaling pathway.
Experimental Workflow for Validating STK11 Mutation
This diagram outlines the key steps in the experimental workflow for characterizing the tumorigenic potential of a novel STK11 mutation.
Workflow for STK11 mutation validation.
This guide provides a structured approach to validating the tumorigenic potential of novel STK11 mutations, integrating in vitro, in vivo, and in silico methods. The presented data and protocols offer a framework for researchers to design and interpret their experiments, ultimately contributing to a deeper understanding of STK11's role in cancer and informing the development of novel therapeutic strategies.
References
A Comparative Analysis of LKB1 and Other Key Tumor Suppressors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tumor suppressor protein LKB1 (Liver Kinase B1, also known as STK11) with other critical tumor suppressors implicated in lung cancer: TP53, RB1, and PTEN. This analysis is supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid in research and therapeutic development.
Introduction to Key Tumor Suppressors in Lung Cancer
Lung cancer development is a multistep process driven by the accumulation of genetic and epigenetic alterations. Among the most significant of these are inactivating mutations in tumor suppressor genes, which normally function to regulate cell growth, repair DNA damage, and induce programmed cell death. LKB1, TP53, RB1, and PTEN are four of the most frequently inactivated tumor suppressors in lung cancer, each playing a distinct yet sometimes overlapping role in preventing tumorigenesis. Understanding their individual and comparative functions is crucial for developing targeted therapies.
Comparative Analysis of Tumor Suppressor Characteristics
The following table summarizes the key characteristics of LKB1, TP53, RB1, and PTEN in the context of lung cancer.
| Feature | LKB1 (STK11) | TP53 | RB1 (Retinoblastoma 1) | PTEN |
| Primary Function | Master kinase regulating cell metabolism, polarity, and growth. | "Guardian of the genome"; transcription factor regulating cell cycle, DNA repair, and apoptosis. | Key regulator of the G1/S cell cycle checkpoint. | Phosphatase that negatively regulates the PI3K/AKT signaling pathway. |
| Core Signaling Pathway | LKB1 → AMPK → mTORC1 | DNA Damage → ATM/ATR → p53 → p21/PUMA | Cyclin D/CDK4/6 → pRB → E2F | PI3K → PIP3 → AKT (PTEN inhibits PIP3) |
| Common Inactivation Mechanisms | Somatic mutations (nonsense and frameshift), homozygous deletions.[1] | Missense mutations in the DNA binding domain, deletions. | Deletions, point mutations, and promoter hypermethylation. | Mutations, deletions, and epigenetic silencing.[2] |
| Role in Lung Cancer | Promotes metabolic stress resistance, suppresses metastasis, and regulates cell polarity.[2] | Loss of function allows for accumulation of DNA damage and uncontrolled cell proliferation. | Inactivation leads to uncontrolled entry into the S phase of the cell cycle.[3] | Loss of function leads to hyperactivation of the PI3K/AKT pathway, promoting cell survival and proliferation.[4] |
| Co-occurring Alterations | Frequently co-mutated with KRAS; often mutually exclusive with p16/INK4a inactivation.[1] | Often co-occurs with KRAS mutations.[5] | Alterations are common in small cell lung cancer, often alongside TP53 mutations. | Often altered in squamous cell carcinoma; can be co-inactivated with LKB1. |
Quantitative Analysis: Mutation Frequencies in Lung Cancer Subtypes
The prevalence of mutations in these tumor suppressor genes varies across different histological subtypes of lung cancer. The following table presents a summary of approximate mutation frequencies based on data from The Cancer Genome Atlas (TCGA) and other studies.
| Gene | Lung Adenocarcinoma (LUAD) | Squamous Cell Carcinoma (LUSC) | Small Cell Lung Cancer (SCLC) |
| LKB1 (STK11) | ~17-30%[6] | ~5-9% | Rare |
| TP53 | ~46-54%[7] | ~86%[7] | ~90-100% |
| RB1 | ~4-7% | ~8-15% | ~90-100% |
| PTEN | ~3-8% | ~9-15%[2] | ~2-4% |
Signaling Pathways
The following diagrams illustrate the core signaling pathways regulated by LKB1, TP53, RB1, and PTEN.
Caption: LKB1 Signaling Pathway
Caption: TP53 Signaling Pathway
Caption: RB1 Signaling Pathway
Caption: PTEN Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to study tumor suppressor function in lung cancer.
Immunohistochemistry (IHC) for Tumor Suppressor Protein Expression
This protocol is for the detection of LKB1, p53, RB1, and PTEN proteins in formalin-fixed, paraffin-embedded (FFPE) lung cancer tissue sections.
Materials:
-
FFPE lung tissue slides (4-5 µm thick)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-LKB1 antibody
-
Anti-p53 antibody
-
Anti-RB1 antibody
-
Anti-PTEN antibody
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution in a pressure cooker or water bath (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Experimental Workflow:
Caption: Immunohistochemistry Workflow
CRISPR/Cas9-Mediated Gene Knockout in Lung Cancer Cell Lines
This protocol outlines the general steps for inactivating a tumor suppressor gene in a lung cancer cell line using CRISPR/Cas9 technology.
Materials:
-
Lung cancer cell line (e.g., A549, H460)
-
Culture medium and supplements
-
Cas9-expressing plasmid or lentivirus
-
sgRNA-expressing plasmid or lentivirus targeting the gene of interest
-
Transfection reagent or lentiviral transduction reagents
-
Puromycin or other selection antibiotic (if applicable)
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I or Sanger sequencing for validation
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting a critical exon of the tumor suppressor gene using online tools.
-
Synthesize and clone the sgRNAs into an appropriate expression vector.
-
-
Delivery of CRISPR Components:
-
Transfection: Co-transfect the Cas9 and sgRNA plasmids into the lung cancer cells using a suitable transfection reagent.
-
Lentiviral Transduction: Produce lentiviral particles for Cas9 and the sgRNA and transduce the cells.
-
-
Selection of Edited Cells:
-
If using a plasmid with a selection marker, apply the appropriate antibiotic (e.g., puromycin) to select for cells that have taken up the plasmids.
-
Alternatively, if using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate positive cells.
-
-
Generation of Clonal Cell Lines:
-
Perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
-
Validation of Gene Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal cell lines. Amplify the target region by PCR and use the T7 Endonuclease I assay or Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Western Blot: Perform Western blotting (see protocol below) to confirm the absence of the target protein.
-
Experimental Workflow:
Caption: CRISPR/Cas9 Knockout Workflow
Western Blotting for Tumor Suppressor Protein Detection
This protocol is for the detection and semi-quantification of tumor suppressor proteins in lung cancer cell lysates.
Materials:
-
Lung cancer cell lines (wild-type and knockout/mutant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (as in IHC protocol)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Conclusion
LKB1, TP53, RB1, and PTEN are all critical tumor suppressors in lung cancer, but they function through distinct pathways and have different frequencies of inactivation in various subtypes. LKB1's role as a master metabolic regulator and its frequent co-occurrence with KRAS mutations make it a particularly interesting target. In contrast, the near-universal inactivation of TP53 and RB1 in small cell lung cancer highlights their fundamental role in this aggressive disease. PTEN loss, leading to PI3K/AKT pathway activation, is more common in squamous cell carcinoma. A thorough understanding of these differences is essential for the development of personalized therapies for lung cancer patients. The experimental protocols provided in this guide offer a starting point for researchers to investigate the function and status of these important tumor suppressors.
References
- 1. ihc.testcatalog.org [ihc.testcatalog.org]
- 2. Immunohistochemical study of p53 in human lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. idtdna.com [idtdna.com]
- 6. Test Details - PTEN Expression by Immunohistochemistry [knightdxlabs.ohsu.edu]
- 7. physiciansweekly.com [physiciansweekly.com]
Cross-Validation of LKB1 Expression: A Comparative Guide to Immunohistochemistry and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common laboratory techniques, Immunohistochemistry (IHC) and Western Blot (WB), for the validation of Liver Kinase B1 (LKB1) expression. Understanding the nuances of each method is critical for accurate interpretation of experimental results in cancer research and drug development, where LKB1 plays a crucial role as a tumor suppressor. This guide presents experimental data, detailed protocols, and a discussion on the concordance and potential discrepancies between these two widely used methods.
LKB1 Signaling Pathway
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master upstream kinase that plays a pivotal role in cellular metabolism, proliferation, and polarity.[1] LKB1 exerts its tumor-suppressive functions primarily through the activation of AMP-activated protein kinase (AMPK) and related kinases. The LKB1-AMPK signaling cascade is a central regulator of cellular energy homeostasis, and its dysregulation is implicated in a variety of cancers.
Caption: The LKB1-AMPK signaling pathway, a key regulator of cellular energy and growth.
Comparison of IHC and Western Blot for LKB1 Detection
| Feature | Immunohistochemistry (IHC) | Western Blot (WB) |
| Principle | In situ detection of LKB1 protein in tissue sections using specific antibodies. | Separation of proteins by molecular weight via gel electrophoresis, followed by antibody-based detection. |
| Sample Type | Formalin-fixed, paraffin-embedded (FFPE) tissues, frozen tissues. | Fresh or frozen tissue lysates, cell lysates. |
| Information Provided | Spatial localization of LKB1 within the tissue architecture, cellular and subcellular localization. | LKB1 protein size and relative abundance in a whole cell or tissue lysate. |
| Quantification | Semi-quantitative (e.g., H-score based on staining intensity and percentage of positive cells). | Semi-quantitative to quantitative (densitometry of protein bands). |
| Advantages | - Preserves tissue morphology. - Provides spatial context of protein expression. - High-throughput potential with tissue microarrays. | - High specificity due to protein separation by size. - Can detect different protein isoforms. - Generally more sensitive for detecting low-abundance proteins.[2] |
| Limitations | - Prone to artifacts from fixation and antigen retrieval. - Quantification can be subjective. - Antibody specificity is crucial and requires thorough validation. | - Loss of spatial and morphological information. - Requires larger amounts of sample. - Labor-intensive and lower throughput. |
Quantitative Data Presentation
Table 1: LKB1 Expression in Pancreatic Ductal Adenocarcinoma (PDAC) [2]
| Sample Type | Method | Finding |
| PDAC Cell Lines | Western Blot | Decreased LKB1 expression in all six PDAC cell lines compared to non-malignant cells. |
| PDAC Tissues | Western Blot | 31.3% (10/32) of PDAC tumors showed decreased LKB1 expression compared to adjacent non-tumor tissue. |
| PDAC Tissues | IHC | 17.6% (36/205) of PDAC tissues showed LKB1 downregulation. |
Note: This study highlights a potential discrepancy, with Western Blotting appearing more sensitive in detecting reduced LKB1 expression in homogenous cell line samples compared to IHC on heterogeneous tumor tissues.[2]
Table 2: LKB1 Expression in Hepatocellular Carcinoma (HCC) [3]
| Cohort | Method | Sample Size | Finding |
| Cohort 1 | IHC | 229 paired HCC and adjacent non-cancerous tissues | LKB1 is upregulated in HCC tissues. |
| Cohort 2 | Western Blot | 60 paired HCC and adjacent non-cancerous tissues | The intensity ratio of LKB1/GAPDH was significantly higher in HCC tissues, confirming IHC findings. |
Note: In this study, Western Blotting was used to confirm the IHC results in a smaller cohort, demonstrating concordance between the two methods for detecting LKB1 upregulation in HCC.[3]
Experimental Methodologies
Detailed and validated protocols are paramount for reproducible and reliable results. Below are representative protocols for LKB1 IHC and Western Blotting, synthesized from multiple sources.
Immunohistochemistry (IHC) Workflow for LKB1
Caption: A typical workflow for immunohistochemical staining of LKB1 in FFPE tissues.
Detailed IHC Protocol for LKB1 in FFPE Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), 70% ethanol (1 change for 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS or TBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with buffer.
-
Incubate with a protein block (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a validated anti-LKB1 primary antibody at the recommended dilution overnight at 4°C.
-
-
Detection:
-
Wash slides with buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides with buffer.
-
Apply DAB chromogen and monitor for color development.
-
Stop the reaction by immersing in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB) Workflow for LKB1
Caption: The sequential steps involved in performing a Western Blot for LKB1 detection.
Detailed Western Blot Protocol for LKB1:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis. LKB1 has an approximate molecular weight of 54 kDa.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated anti-LKB1 primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Cross-Validation and Interpretation
Concordance:
-
In many cases, IHC and WB results are concordant. For example, in hepatocellular carcinoma, both methods demonstrated an upregulation of LKB1.[3]
-
Validation studies for specific LKB1 antibodies often show a good correlation between IHC staining and the known LKB1 status (wild-type vs. null) of cell lines, which is often confirmed by WB.[4]
Discrepancies and Considerations:
-
Sensitivity: Western Blot may be more sensitive in detecting low levels of LKB1 expression, especially in homogenous cell populations.[2]
-
Antibody Specificity: The specificity of the primary antibody is critical for both techniques. An antibody that performs well in WB may not be suitable for IHC, and vice versa, due to differences in epitope presentation (denatured vs. native/fixed).
-
Tissue Heterogeneity: In IHC, a tumor with overall low LKB1 expression by WB might show focal areas of strong staining, which could be missed in a bulk lysate.
-
Quantification Subjectivity: The semi-quantitative nature of IHC can introduce variability. Automated image analysis can help to standardize scoring.
Conclusion
Both Immunohistochemistry and Western Blotting are powerful techniques for assessing LKB1 expression. They provide complementary information and, when used in conjunction, offer a more complete picture of LKB1 status in biological samples. For a comprehensive analysis, it is recommended to:
-
Use well-validated antibodies that have been shown to be specific for LKB1 in both applications.
-
Employ both techniques, where possible, to cross-validate findings.
-
Interpret the results in the context of the strengths and limitations of each method.
By carefully considering the experimental design and data interpretation, researchers can confidently and accurately determine the expression of LKB1, furthering our understanding of its role in health and disease.
References
A Comparative Guide to LKB1 Isoforms and Their Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known isoforms of Liver Kinase B1 (LKB1), a critical tumor suppressor and master kinase. We delve into their structural differences, functional effects on key cellular signaling pathways, and provide available experimental data to support these findings.
Introduction to LKB1 Isoforms
Liver Kinase B1, encoded by the STK11 gene, is a serine/threonine kinase that plays a pivotal role in regulating cell metabolism, polarity, and proliferation. Its function is intricately linked to the activation of AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases (ARKs), placing it at the heart of cellular energy sensing and tumor suppression.[1][2] Several isoforms of LKB1 have been identified, arising from alternative splicing and translation initiation. These isoforms, while sharing core functionalities, exhibit distinct characteristics that influence their roles in cellular signaling. The primary isoforms discussed in this guide are:
-
LKB1 Long (LKB1L): The canonical and most ubiquitously expressed form.
-
LKB1 Short (LKB1S): A splice variant with a truncated C-terminus.
-
ΔN-LKB1: An N-terminally truncated isoform with oncogenic properties.
-
mitochondria-localized LKB1 (mLKB1): A recently identified isoform targeted to the mitochondria.
Structural and Expression Differences
The LKB1 isoforms vary in their amino acid sequences, leading to differences in their domain architecture and post-translational modification sites. These structural variations, combined with differential tissue expression, are key determinants of their specific biological functions.
| Isoform | Other Names | Size (human) | Structural Characteristics | Predominant Tissue Expression |
| LKB1L | Full-length LKB1 (FL-LKB1) | ~50 kDa (433 aa) | Contains an N-terminal regulatory domain, a central kinase domain, and a C-terminal regulatory domain with phosphorylation and farnesylation sites. | Ubiquitously expressed in most tissues.[3][4] |
| LKB1S | S-LKB1 | ~48 kDa (404 aa) | Lacks the C-terminal 63 amino acids of LKB1L, which are replaced by a unique 39-residue sequence. This results in the absence of key phosphorylation (Ser428) and farnesylation (Cys430) sites. | Predominantly expressed in the testis, particularly in haploid spermatids.[2][3][4] |
| ΔN-LKB1 | - | ~42 kDa (312 aa) | Lacks the N-terminal region, including the nuclear localization signal (NLS), and a portion of the kinase domain. | Expressed in heart and skeletal muscle, and has been identified in some human lung cancer cell lines (e.g., NCI-H460).[4][5] |
| mLKB1 | - | - | Generated from an alternative translation initiation codon in a novel exon (exon 1b) within the first intron. It contains a mitochondrial transit peptide at its N-terminus. | Upregulated by oxidative stress; specific tissue distribution is under investigation. |
Comparative Effects on Cell Signaling
The different LKB1 isoforms exert varied effects on downstream signaling pathways, primarily through their differential ability to activate AMPK and other related kinases, their subcellular localization, and their interactions with regulatory proteins.
Kinase Activity and AMPK Activation
The activation of AMPK is a cornerstone of LKB1's tumor suppressive function. LKB1, in a complex with the pseudokinase STRAD and the scaffolding protein MO25, phosphorylates and activates AMPK at threonine 172 in its activation loop.[6]
While in vitro kinase assays have suggested no observable differences in the kinase activity between LKB1L and LKB1S, their in vivo functions diverge significantly, suggesting that other regulatory mechanisms are at play.[4] ΔN-LKB1, despite being catalytically inactive, can potentiate LKB1-induced AMPK activation.[5][7] This is thought to occur through a direct interaction with the autoinhibitory domain of AMPK, facilitating its phosphorylation by full-length LKB1.[7] The kinase activity of mLKB1 and its specific substrates within the mitochondria are still under active investigation.
| Isoform | Kinase Activity | Effect on AMPK Activation |
| LKB1L | Active | Directly phosphorylates and activates AMPK in a complex with STRAD and MO25. |
| LKB1S | Active | Can be equivalently activated and activate downstream targets in vitro.[2] |
| ΔN-LKB1 | Catalytically inactive | Potentiates LKB1-induced AMPK activation.[5][7] |
| mLKB1 | Active | Does not appear to phosphorylate AMPK. |
Subcellular Localization
The subcellular localization of LKB1 is crucial for its function. The active pool of LKB1 is predominantly cytoplasmic, where it can interact with and phosphorylate its downstream targets.[3] The formation of the LKB1-STRAD-MO25 complex is a key event that promotes the cytoplasmic localization of LKB1.[1][2]
| Isoform | Predominant Localization | Regulation of Localization |
| LKB1L | Nucleus and Cytoplasm (shuttles) | Nuclear localization signal (NLS) facilitates nuclear import. Interaction with STRAD/MO25 promotes cytoplasmic retention.[1][2] |
| LKB1S | Nucleus and Cytoplasm (shuttles) | The subcellular localization is similarly affected by the association with STRAD and MO25.[2] |
| ΔN-LKB1 | Cytoplasm | Lacks the N-terminal NLS, leading to its restriction to the cytoplasm.[4] |
| mLKB1 | Mitochondria | Contains an N-terminal mitochondrial transit peptide. |
Interaction with STRAD and MO25
The formation of a heterotrimeric complex with STRAD and MO25 is essential for the activation and cytoplasmic localization of LKB1.[8][9] Both LKB1L and LKB1S are capable of forming this complex.[2] In contrast, ΔN-LKB1 is unable to bind to STRAD or MO25.[7]
Signaling Pathway Diagrams
LKB1 Isoform Signaling Overview
This diagram illustrates the central role of LKB1 isoforms in cellular signaling. LKB1L and LKB1S are activated by forming a complex with STRAD and MO25, leading to the phosphorylation and activation of AMPK and other AMPK-related kinases (ARKs) like MARKs. This cascade regulates fundamental cellular processes such as metabolism, proliferation, and polarity. ΔN-LKB1, although catalytically inactive, potentiates AMPK activation, while mLKB1 has a distinct role in mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of LKB1 isoform functions. Below are summaries of key experimental protocols.
In Vitro Kinase Assay
This assay is used to measure the catalytic activity of LKB1 isoforms towards a specific substrate, such as a peptide or a downstream kinase like AMPK.
-
Protein Expression and Purification:
-
Express and purify recombinant LKB1 isoforms (e.g., LKB1L, LKB1S) and their binding partners (STRAD, MO25) from a suitable expression system (e.g., insect cells or bacteria).
-
Express and purify the substrate protein (e.g., inactive AMPK).
-
-
Kinase Reaction:
-
Incubate the purified LKB1 isoform (alone or in complex with STRAD/MO25) with the substrate in a kinase buffer containing ATP (often radiolabeled with ³²P) and Mg²⁺.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
-
Detection of Phosphorylation:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (for ³²P-labeled ATP) or by Western blotting using a phospho-specific antibody against the target phosphorylation site (e.g., phospho-AMPK Thr172).
-
-
Quantification:
-
Quantify the signal intensity to determine the relative kinase activity.
-
References
- 1. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 2. Posttranslational regulation of liver kinase B1 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into targeting LKB1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel LKB1 isoform enhances AMPK metabolic activity and displays oncogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complexes between the LKB1 tumor suppressor, STRADα/β and MO25α/β are upstream kinases in the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK potentiation by LKB1 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the LKB1-STRAD-MO25 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LKB1-Dependent Drug Sensitivity: A Comparison Guide to Isogenic Cell Line Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isogenic cell line models for validating drug sensitivity dependent on the tumor suppressor kinase LKB1. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Liver kinase B1 (LKB1), also known as serine/threonine kinase 11 (STK11), is a critical tumor suppressor that is frequently inactivated in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Its role as a master kinase, most notably in activating AMP-activated protein kinase (AMPK), places it at the nexus of cell metabolism, growth control, and polarity.[2][3][4] The loss of LKB1 function can render cancer cells vulnerable to specific therapeutic agents, making it a key target for personalized medicine. Isogenic cell lines, which differ only by the genetic status of LKB1, are powerful tools for dissecting these dependencies and validating novel drug candidates.[5][6]
Comparison of LKB1-Dependent Drug Sensitivity in Isogenic Cell Lines
The use of isogenic cell line pairs, where one line has wild-type LKB1 (LKB1-WT) and the other has LKB1 knocked out or re-expressed (LKB1-deficient), allows for a direct assessment of LKB1's role in drug response. Below are summarized findings from studies using such models.
Phenformin Sensitivity
Phenformin, a mitochondrial inhibitor, has been shown to selectively induce apoptosis in LKB1-deficient NSCLC cells.[7][8] This sensitivity is attributed to the inability of LKB1-deficient cells to cope with metabolic stress.[7]
| Cell Line | LKB1 Status | Drug | Endpoint | Result | Reference |
| A549 | pBabe (LKB1-deficient) | Phenformin | Apoptosis | Increased sensitivity | [7][9] |
| A549 | LKB1-WT (re-expressed) | Phenformin | Apoptosis | Decreased sensitivity | [7][9] |
| H460 | pBabe (LKB1-deficient) | Phenformin | Apoptosis | Increased sensitivity | [7] |
| H460 | LKB1-WT (re-expressed) | Phenformin | Apoptosis | Decreased sensitivity | [7] |
| H157 | pBabe (LKB1-deficient) | Phenformin | Apoptosis | Increased sensitivity | [7] |
| H157 | LKB1-WT (re-expressed) | Phenformin | Apoptosis | Decreased sensitivity | [7] |
ERK Inhibitor Sensitivity
Loss of LKB1 has been demonstrated to create a vulnerability to ERK inhibitors, such as trametinib, in NSCLC cells.[10][11] This effect is linked to the inhibition of p90 ribosomal S6 kinase activation, leading to a cytotoxic effect in the absence of LKB1.[10]
| Cell Line | LKB1 Status | Drug | Endpoint | Result | Reference |
| A549 | LKB1-WT | Trametinib | Clonogenic Survival | Less sensitive | [12] |
| A549 | LKB1 Overexpression | Trametinib | Clonogenic Survival | More sensitive | [12] |
| H460 | LKB1-WT | Trametinib | Clonogenic Survival | Less sensitive | [12] |
| H460 | LKB1 Overexpression | Trametinib | Clonogenic Survival | More sensitive | [12] |
| LKR13 | Scrambled control | Trametinib | IC50 | Higher IC50 | [12] |
| LKR13 | LKB1-KO | Trametinib | IC50 | Lower IC50 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments involved in generating and validating LKB1-dependent drug sensitivity models.
Generation of LKB1 Knockout Isogenic Cell Lines using CRISPR/Cas9
This protocol outlines a general workflow for creating LKB1 knockout cell lines.[13][14][15][16][17]
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the STK11 (LKB1) gene using a reputable online tool to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a Cas9 expression vector (e.g., pX459).
-
-
Transfection:
-
Seed the parental cancer cell line (e.g., A549, H1299) at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the LKB1-gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
If using a vector with a selectable marker (e.g., puromycin resistance in pX459), apply the selection agent 24-48 hours post-transfection.
-
After selection, perform limiting dilution to isolate single cells in 96-well plates.
-
-
Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Isolate genomic DNA and perform PCR to amplify the targeted region of the STK11 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of LKB1 protein expression by Western blot.
-
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of viable cells.[4][5][6][18][19]
-
Cell Seeding:
-
Seed both LKB1-WT and LKB1-deficient cells in triplicate in a 96-well plate at a pre-determined optimal density. Include wells with media only for a blank control.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of the drug of interest. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Resazurin Addition and Measurement:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and add 10-20 µL to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the blank values and normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Western Blot for LKB1 and Phospho-AMPK
This protocol is for detecting the expression of total LKB1 and the activation of its downstream target AMPK.[20][21][22][23]
-
Protein Extraction:
-
Treat cells as required and then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LKB1 and phospho-AMPK (Thr172) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[1][2][3][24][25]
-
Cell Preparation:
-
Treat cells with the drug of interest for the desired duration.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., propidium iodide or 7-AAD).
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V positive, viability dye negative cells are in early apoptosis.
-
Annexin V positive, viability dye positive cells are in late apoptosis or necrosis.
-
Visualizations
LKB1 Signaling Pathway
Caption: The LKB1 signaling pathway, a key regulator of cell metabolism and growth.
Experimental Workflow for Generating Isogenic Cell Lines
Caption: Workflow for creating LKB1 knockout isogenic cell lines via CRISPR/Cas9.
Drug Sensitivity Validation Workflow
Caption: Workflow for validating LKB1-dependent drug sensitivity in isogenic models.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. p-care.eu [p-care.eu]
- 7. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LKB1 Deficiency Renders NSCLC Cells Sensitive to ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 15. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 17. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labbox.es [labbox.es]
- 19. tribioscience.com [tribioscience.com]
- 20. Linear ubiquitination of LKB1 activates AMPK pathway to inhibit NLRP3 inflammasome response and reduce chondrocyte pyroptosis in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. m.youtube.com [m.youtube.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STK11 Knockout and Knockdown Models for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Serine/Threonine Kinase 11 (STK11), also known as Liver Kinase B1 (LKB1), is a critical tumor suppressor gene that plays a central role in cellular metabolism, proliferation, and polarity.[1][2] Loss-of-function mutations in STK11 are frequently observed in various cancers, particularly non-small cell lung cancer, and are associated with aggressive disease and resistance to certain therapies.[2][3] To investigate the multifaceted roles of STK11, researchers predominantly rely on two key in vitro models: gene knockout and gene knockdown. This guide provides a comprehensive comparison of the phenotypic consequences of these two models, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Phenotypic Comparison: Knockout vs. Knockdown of STK11
The primary distinction between knockout and knockdown models lies in the extent of gene inactivation. STK11 knockout, typically achieved through CRISPR/Cas9 technology, results in the complete and permanent ablation of the gene, leading to a total loss of STK11 protein expression.[4] In contrast, STK11 knockdown, commonly accomplished using short hairpin RNA (shRNA) or small interfering RNA (siRNA), leads to a partial and often transient reduction in STK11 mRNA and protein levels. This fundamental difference can result in quantitatively and sometimes qualitatively distinct phenotypes. While direct comparative studies are limited, the existing literature allows for a reasoned comparison of the expected outcomes.
| Phenotypic Parameter | STK11 Knockout Model (Complete Loss) | STK11 Knockdown Model (Partial Reduction) | Key Considerations & Inferences |
| STK11 Protein Expression | Absent | Significantly reduced (typically 70-90% reduction) | The degree of knockdown can vary depending on the efficiency of the shRNA/siRNA and the cell line. Residual STK11 in knockdown models may still retain partial function. |
| AMPK Signaling | Drastically reduced or abolished phosphorylation of AMPKα at Thr172.[2][5] | Significantly decreased phosphorylation of AMPKα at Thr172.[5] | The residual STK11 in knockdown models might be sufficient to maintain a low level of AMPK activity, potentially leading to a less severe phenotype compared to the complete loss in knockout models. |
| mTORC1 Signaling | Markedly increased mTORC1 activity due to lack of AMPK-mediated inhibition.[2][6] | Increased mTORC1 activity, likely proportional to the degree of STK11 knockdown. | The hyperactivation of mTORC1 is a key consequence of STK11 loss. The magnitude of this effect is expected to be greater in knockout models. |
| Cell Proliferation | Significantly enhanced cell proliferation.[4] | Increased cell proliferation.[4] | Complete loss of this tumor suppressor is expected to have a more profound effect on cell cycle control and proliferation than a partial reduction. |
| Metabolic Reprogramming | Profound shifts in metabolism, including increased glycolysis, altered lipid metabolism, and resistance to ferroptosis.[2][7][8] | Altered metabolic pathways, with the extent of the changes likely dependent on the level of STK11 reduction. | STK11 is a master regulator of metabolism. A complete knockout is more likely to reveal dependencies on specific metabolic pathways that might be less apparent in knockdown models. |
| Cell Migration & Invasion | Substantially increased migratory and invasive potential.[2][9] | Enhanced cell migration and invasion.[9] | The effect of STK11 loss on cell polarity and metastasis is well-documented. A complete loss of function would likely result in a more aggressive metastatic phenotype. |
| Tumor Microenvironment Modulation | Significant alterations in cytokine and chemokine secretion, leading to an immunosuppressive microenvironment.[10] | Changes in the secretome that may contribute to immune evasion, though potentially to a lesser extent than in knockout models. | The "STK11-deficient phenotype" is associated with resistance to immunotherapy.[11] Knockout models are more likely to fully recapitulate this phenotype. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of findings from STK11 knockout and knockdown studies. Below are representative protocols for key experiments.
Generation of STK11 Knockout and Knockdown Cell Lines
a. STK11 Knockout using CRISPR/Cas9
This protocol outlines the generation of a stable STK11 knockout cell line.
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the STK11 gene using a publicly available tool. Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., A549, H358) using a suitable transfection reagent.
-
Selection and Single-Cell Cloning: Select for transfected cells using an appropriate antibiotic (e.g., puromycin). After selection, perform limiting dilution to isolate single-cell clones.
-
Validation: Expand single-cell clones and screen for STK11 knockout by:
-
Western Blot: Confirm the complete absence of STK11 protein expression.
-
Sanger Sequencing: Sequence the genomic region targeted by the gRNAs to identify frameshift-inducing insertions or deletions (indels).
-
b. STK11 Knockdown using shRNA
This protocol describes the creation of a stable STK11 knockdown cell line.
-
shRNA Design and Cloning: Design two to three shRNAs targeting the STK11 mRNA sequence. Synthesize and clone the shRNAs into a lentiviral or retroviral vector containing a selectable marker (e.g., puromycin).
-
Viral Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Infect the target cell line with the viral supernatant.
-
Selection: Select for transduced cells using the appropriate antibiotic.
-
Validation:
-
Quantitative RT-PCR (qRT-PCR): Measure the reduction in STK11 mRNA levels compared to a control cell line.
-
Western Blot: Confirm the reduction in STK11 protein expression. A knockdown efficiency of >70% is generally considered acceptable.
-
Western Blot Analysis of STK11 and p-AMPK
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STK11, phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed 1,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment (if applicable): Treat cells with compounds of interest.
-
MTT Addition: At desired time points, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark until the formazan crystals are fully dissolved.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Seed 5 x 10^4 to 1 x 10^5 cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab. Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1. Simplified STK11 signaling pathway.
Figure 2. Workflow for STK11 knockout model generation and analysis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STK11/LKB1 Modulation of the Immune Response in Lung Cancer: From Biology to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STK11 mutation affects tumor proliferation by impacting CD4+ T cell activity in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK11 mutation impacts CD1E expression to regulate the differentiation of macrophages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Implications of STK11 Mutation: Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STK11 (LKB1) mutation suppresses ferroptosis in lung adenocarcinoma by facilitating monounsaturated fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STK11/LKB1 loss of function is associated with global DNA hypomethylation and S-adenosyl-methionine depletion in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STK11 loss leads to YAP1-mediated transcriptional activation in human KRAS-driven lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
LKB1 as a biomarker compared to other prognostic indicators in melanoma
For Researchers, Scientists, and Drug Development Professionals
The accurate prognostication of melanoma is critical for guiding patient management and therapeutic strategies. While the American Joint Committee on Cancer (AJCC) staging system, which incorporates clinicopathological features like tumor thickness and ulceration, remains the cornerstone of risk stratification, the heterogeneity of melanoma outcomes within stages necessitates the exploration of molecular biomarkers. This guide provides a comparative analysis of Liver Kinase B1 (LKB1) as an emerging prognostic biomarker against established indicators such as BRAF/NRAS mutations and PD-L1 expression.
Comparative Prognostic Value of Melanoma Biomarkers
The prognostic significance of a biomarker is ideally established through multivariate analyses, which assess its independence from other known prognostic factors. The following table summarizes the quantitative data on the prognostic value of LKB1 and other key indicators from various studies.
| Prognostic Indicator | Method of Detection | Patient Cohort | Hazard Ratio (HR) for Overall Survival (OS) | 95% Confidence Interval (CI) | p-value | Reference |
| LKB1 Promoter Hypermethylation | Methylation-Specific PCR | 57 Cutaneous Malignant Melanoma | Not explicitly stated, but identified as an independent prognostic factor | Not Applicable | <0.01 (Kaplan-Meier) | [1][2] |
| Decreased LKB1 Expression | Immunohistochemistry (IHC) | 1915 Solid Tumors (Meta-analysis) | 1.55 (Multivariate) | 1.09–2.21 | 0.015 | [3] |
| BRAF Mutation | Sequencing/PCR | 217 Melanoma | Not a consistent independent risk factor for OS in this study | Not Applicable | Not Significant | [4] |
| NRAS Mutation | Sequencing/PCR | 217 Melanoma | 2.01 (for disease progression) | 1.02–3.98 | Not specified for OS | [4] |
| NRAS Mutation | Sequencing | 198 Mucosal Melanoma | Independent predictor of worse OS (Multivariate) | Not specified | 0.036 | [5] |
| Positive Sentinel Lymph Node | Biopsy | 217 Melanoma | 2.65 | 1.15–6.10 | Not specified | [4] |
| Tumor Thickness | Histopathology | Not specified | Independent predictor of melanoma-specific death | Not specified | 0.020 | [6] |
| Ulceration | Histopathology | Not specified | Associated with poorer survival | Not specified | <0.05 | [1][2] |
Note: The direct comparison of Hazard Ratios across different studies should be done with caution due to variations in patient cohorts, study design, and statistical analyses.
LKB1 Signaling Pathway in Melanoma
Loss of LKB1 function, either through mutation, deletion, or epigenetic silencing via promoter hypermethylation, has been implicated in melanoma progression and metastasis.[1][2] LKB1 is a serine/threonine kinase that acts as a crucial tumor suppressor by regulating cellular metabolism, growth, and polarity. Its inactivation can lead to the dysregulation of downstream signaling pathways, promoting a more aggressive tumor phenotype.
Caption: LKB1 signaling pathway in melanoma.
Established and Other Investigated Prognostic Indicators
AJCC 8th Edition Staging System
The AJCC staging system is the gold standard for melanoma prognosis.[7] Key prognostic factors include:
-
Tumor (T) category: Based on Breslow thickness (tumor depth) and the presence of ulceration.
-
Node (N) category: Reflects the number and extent of regional lymph node involvement.
-
Metastasis (M) category: Indicates the presence and site of distant metastases.
BRAF and NRAS Mutations
Mutations in the BRAF and NRAS genes are the most common oncogenic drivers in cutaneous melanoma.[4] While they are critical predictive biomarkers for targeted therapies, their prognostic value is more complex. Some studies suggest that NRAS mutations are associated with a more aggressive phenotype and poorer outcomes.[4][5]
PD-L1 Expression
Programmed death-ligand 1 (PD-L1) expression on tumor cells and immune cells is a predictive biomarker for response to immune checkpoint inhibitors.[8] Its prognostic role is still under investigation and can be influenced by the dynamic nature of its expression and the complexity of the tumor microenvironment.[8]
Experimental Workflows and Protocols
The validation of a prognostic biomarker typically follows a structured workflow to establish its clinical utility.
Caption: Workflow for prognostic biomarker validation.
Detailed Experimental Protocols
1. LKB1 Promoter Methylation Analysis (Methylation-Specific PCR)
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) melanoma tissue sections using a commercially available kit.
-
Bisulfite Conversion: The extracted DNA undergoes bisulfite treatment, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
Methylation-Specific PCR (MSP): Two pairs of primers are designed: one specific for the methylated DNA sequence and another for the unmethylated sequence after bisulfite conversion. PCR amplification is performed with both primer sets.
-
Analysis: The PCR products are resolved on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates LKB1 promoter hypermethylation.[1][2]
2. BRAF V600E Mutation Analysis (Real-Time PCR)
-
DNA Extraction: DNA is isolated from FFPE tumor tissue.
-
Real-Time PCR: A real-time PCR assay is performed using primers and probes specific for the BRAF V600E mutation and the wild-type BRAF sequence. The assay detects the amplification of the mutant allele in real-time.
-
Analysis: The presence of the BRAF V600E mutation is determined by the amplification signal from the mutation-specific probe.
3. PD-L1 Immunohistochemistry (IHC)
-
Tissue Preparation: FFPE melanoma tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen.
-
Staining: The slides are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3 or 28-8). A detection system with a chromogen is used to visualize the antibody binding.
-
Scoring: PD-L1 expression is typically scored as the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined score that includes positive immune cells (Combined Positive Score - CPS).[8]
Conclusion
LKB1 is a promising emerging prognostic biomarker in melanoma, with evidence suggesting that its inactivation, particularly through promoter hypermethylation, is associated with poorer survival outcomes and more aggressive tumor features.[1][2] However, its prognostic value, especially when assessed by protein expression, requires further validation in large, well-annotated melanoma cohorts with comprehensive multivariate analyses that include all standard and other key molecular markers.
Currently, the AJCC staging system remains the most robust prognostic tool in melanoma. Molecular markers such as BRAF and NRAS mutations are indispensable for guiding targeted therapy, while their prognostic roles are still being fully elucidated. PD-L1 expression is a key predictive marker for immunotherapy but has a more complex and less established role in prognosis.
Future research should focus on head-to-head comparisons of LKB1 with other prognostic indicators in multivariate models to definitively establish its independent prognostic value. Furthermore, the development and standardization of assays for LKB1 assessment, such as IHC, are crucial for its potential integration into clinical practice. A multi-biomarker approach, combining clinicopathological features with a panel of molecular markers including LKB1, may ultimately provide the most accurate risk stratification for melanoma patients, leading to more personalized and effective treatment strategies.
References
- 1. LKB1 loss cooperating with BRAF V600E promotes melanoma cell invasion and migration by up-regulation MMP-2 via PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic significance of LKB1 promoter methylation in cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prognostic Value of Decreased LKB1 in Solid Tumors: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model workflow for microfluidic enrichment and genetic analysis of circulating melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic Roles of BRAF, KIT, NRAS, IGF2R and SF3B1 Mutations in Mucosal Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sfpathol.org [sfpathol.org]
- 8. Prognostic Biomarkers in Evolving Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Interaction: Validation of SNRK as a Direct LKB1 Substrate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The tumor suppressor kinase LKB1 is a master regulator of cell metabolism, polarity, and proliferation. Its functions are primarily exerted through the phosphorylation and activation of a family of 14 downstream kinases, including the well-studied AMP-activated protein kinase (AMPK). The identification and validation of new LKB1 substrates are crucial for a comprehensive understanding of its signaling network and for developing novel therapeutic strategies targeting LKB1-related pathways in diseases such as cancer and metabolic disorders.
This guide provides a detailed comparison of the activation of a more recently identified LKB1 substrate, the Sucrose Non-Fermenting Related Kinase (SNRK), with other members of the AMPK-related kinase family. The experimental data and protocols presented here are based on the primary research that first validated this interaction, offering a clear framework for researchers aiming to investigate this signaling axis.
Comparative Analysis of LKB1 Substrate Kinase Activation
The validation of SNRK as a bona fide LKB1 substrate involved comparative in vitro kinase assays with other AMPK-related kinases, NIM1 and TSSK1. The results demonstrated a specific and robust activation of SNRK by the LKB1 complex (LKB1:STRAD:MO25), a response not observed with NIM1 or TSSK1 under the same experimental conditions.
| Kinase | Basal Activity (units/mg) | Activity with LKB1:STRAD:MO25 (units/mg) | Fold Activation |
| SNRK | ~5 | ~25 | ~5-fold |
| NIM1 | ~150 | ~150 | No significant change |
| TSSK1 | ~100 | ~100 | No significant change |
| Table 1: In vitro activation of AMPK-related kinases by the LKB1 complex. The data shows that only SNRK is significantly activated by the LKB1 complex, highlighting the specificity of the interaction. |
Further investigation in a cellular context confirmed the LKB1-dependency of SNRK activity. SNRK expressed in LKB1-deficient HeLa cells showed minimal activity. However, its activity was significantly rescued by the re-expression of wild-type (WT) LKB1, but not a kinase-inactive (KI) mutant of LKB1.
| Cell Line | Transfected Construct | Relative SNRK Activity |
| LKB1-deficient HeLa | GST-SNRK | 1.0 |
| LKB1-WT HeLa | GST-SNRK | ~6.0 |
| LKB1-KI HeLa | GST-SNRK | ~1.2 |
| Table 2: SNRK activity is dependent on LKB1 in a cellular context. The data demonstrates that the kinase activity of LKB1 is essential for the activation of SNRK in cells. |
LKB1-SNRK Signaling Pathway and Validation Workflow
The following diagrams illustrate the signaling relationship between LKB1 and SNRK, and the experimental workflow employed to validate this interaction.
LKB1: A Comparative Analysis of its Tumor Suppressor Function Across Diverse Cancer Types
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted role of the tumor suppressor kinase LKB1 in various cancers. This guide provides a comparative analysis of LKB1's function, mutation rates, and impact on signaling pathways, supported by experimental data and detailed methodologies.
Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master kinase that plays a critical role in cellular metabolism, polarity, and proliferation.[1][2] Its inactivation, through mutation or deletion, is a frequent event in a variety of sporadic cancers, leading to altered cellular signaling and promoting tumor progression. This guide offers a comparative overview of LKB1's function in several key cancer types, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Comparative Analysis of LKB1 Inactivation and Function
The functional consequences of LKB1 loss vary between different cancer types, influencing tumor histology, metastatic potential, and therapeutic response. The following tables summarize the frequency of LKB1 alterations and its differential roles across non-small cell lung cancer (NSCLC), cervical cancer, pancreatic cancer, and melanoma.
| Cancer Type | Frequency of LKB1 Inactivation | Key Functional Roles and Downstream Effects of LKB1 Loss | Co-occurring Genetic Alterations |
| Non-Small Cell Lung Cancer (NSCLC) | ~30% in adenocarcinomas[3][4] | Promotes metabolic reprogramming (Warburg effect), increases aggressiveness, and alters tumor histology.[3][4][5] Loss of LKB1 is associated with increased metastasis.[5][6] | Frequently co-occurs with KRAS mutations.[5][7] |
| Cervical Cancer | Somatic mutations in ~9-20% of cases.[8][9] Loss of expression in over 50% of carcinomas.[10] | Promotes cancer progression and is associated with significantly shorter median survival.[9][11] LKB1 inhibits cervical tumor angiogenesis.[12] | Can occur with HPV-induced dysplasia.[9] |
| Pancreatic Cancer | Downregulation in ~20% of human tumors.[13][14] | Cooperates with KRAS mutations to promote tumorigenesis.[13][15] LKB1 deficiency is associated with advanced-stage disease and increased metastasis.[14] Loss of LKB1 is linked to suppression of p21-dependent growth arrest.[13][15] | Often cooperates with oncogenic KRAS.[13][15][16] |
| Melanoma | Somatic inactivation in ~10% of cases.[17][18] | Promotes melanoma formation and metastasis, particularly in the context of KRAS or BRAF mutations.[17][19] LKB1 loss can lead to an expansion of a prometastatic, CD24+ tumor subpopulation.[4][17] | Can co-occur with activating BRAF or KRAS mutations.[17][19] |
LKB1 Signaling Pathway
LKB1 acts as a master upstream kinase, most notably by phosphorylating and activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] The LKB1-AMPK signaling axis plays a crucial role in suppressing tumor growth by inhibiting anabolic pathways and promoting catabolic processes to restore energy balance.[3] Loss of LKB1 disrupts this critical pathway, leading to uncontrolled cell growth and proliferation.
References
- 1. corning.com [corning.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 5. Insights into targeting LKB1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 8. mdpi.com [mdpi.com]
- 9. Mutations in the LKB1 tumour suppressor are frequently detected in tumours from Caucasian but not Asian lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LKB1 tumor suppressor: Therapeutic opportunities knock when LKB1 is inactivated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. LKB1 gene mutations in Japanese lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STK11 (LKB1) Immunohistochemistry is a Sensitive and Specific Marker for STK11 Adnexal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevalence and specificity of LKB1 genetic alterations in lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of "LK 11" in a Laboratory Setting
To ensure the safety of laboratory personnel and maintain environmental compliance, all waste containing the substance designated "LK 11" must be managed as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated laboratory materials. Under no circumstances should "this compound" or its solutions be disposed of down the drain. Researchers and drug development professionals handling "this compound" must adhere to the following disposal procedures, which are based on established best practices for laboratory chemical waste management.
A critical first step, which is not detailed here but is mandatory, is to consult the Safety Data Sheet (SDS) for "this compound" to understand its specific hazards, handling requirements, and any chemical incompatibilities.
Key Safety and Disposal Information
Proper disposal of any laboratory chemical is fundamental to preventing harm to human health and the environment. The following table summarizes the key information for the safe handling and disposal of a typical laboratory chemical like "this compound".
| Parameter | Information | Source |
| Chemical Name | This compound (Hypothetical) | - |
| Primary Hazards | To be determined from the substance's specific SDS. Examples include: Harmful if swallowed, Very toxic to aquatic life with long-lasting effects. | SDS |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | General Laboratory Safety Guidelines |
| Incompatible Materials | To be determined from the substance's specific SDS. Examples include: Strong acids/alkalis, strong oxidizing/reducing agents. | SDS |
| Disposal Method | Collection as hazardous chemical waste for incineration or other approved treatment by a licensed waste disposal company. | Institutional EHS Guidelines |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of "this compound" in its various forms within a laboratory.
Disposal of Solid "this compound" Waste
-
Segregation : Collect all solid "this compound" waste, including unused or expired pure compound and contaminated items such as weighing paper and spatulas, in a dedicated, clearly labeled hazardous waste container.[1]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms as indicated in the SDS.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Pickup : Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]
Disposal of Liquid "this compound" Waste (in Solvents)
Solutions of "this compound" in organic solvents (e.g., DMSO) or aqueous solutions must be disposed of as hazardous liquid waste.
-
Collection : Collect all liquid waste containing "this compound" in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not overfill the container.[1]
-
Labeling : Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations. Include the appropriate hazard pictograms.[1]
-
Storage : Store the waste container in a designated area for flammable or combustible liquids, within secondary containment to prevent spills.[1]
-
Disposal : Contact your institution's EHS for collection and disposal.[1]
Decontamination and Disposal of "this compound" Contaminated Labware
All labware that has come into direct contact with "this compound," such as pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of as hazardous waste.[1]
For Reusable Glassware:
-
Rinsing : Rinse the glassware with a suitable solvent (as determined by the solubility of "this compound") to remove all residues.
-
Rinsate Collection : Collect the rinsate as hazardous liquid waste. Repeat the rinse two more times.[1]
-
Final Cleaning : After the final rinse, the glassware can be washed according to standard laboratory procedures.[1]
For Disposable Labware:
-
Collection : Collect all disposable labware contaminated with "this compound" in a designated hazardous waste container lined with a chemically resistant bag.[1]
-
Labeling : Label the container as "Hazardous Waste" with the name of the contaminating chemical ("this compound").[1]
-
Disposal : Arrange for pickup and incineration through your institution's EHS department.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for KOVKLEEN® L-11
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of KOVKLEEN® L-11, a corrosive substance that can cause burns and eye damage. Adherence to these guidelines is critical to mitigate risks and ensure operational safety.
Hazard Identification and Personal Protective Equipment (PPE)
KOVKLEEN® L-11 is identified as a corrosive material that poses significant health risks upon contact.[1] It can cause burns to the mouth and throat if swallowed and may lead to permanent vision impairment upon eye contact.[1] Prolonged or repeated skin contact can result in irritation, burns, and dermatitis.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
A risk-based approach should be taken to select the appropriate level of PPE.[2] This involves a thorough assessment of the potential for splashing, inhalation of mists, and skin contact.[2]
Table 1: Recommended Personal Protective Equipment for Handling KOVKLEEN® L-11
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes and Face | Chemical safety goggles and a face shield | Goggles should provide protection against splashes. A face shield offers broader protection for the face.[1][2] Eye washing facilities must be readily available where eye contact can occur.[1] |
| Hands | Chemical-resistant gloves (outer and inner) | Impervious gloves are required to prevent skin contact.[1][3] The specific glove material should be selected based on breakthrough time and compatibility with the chemical components of KOVKLEEN® L-11. Nitrile gloves offer good short-term protection against a range of chemicals.[4] Always inspect gloves for damage before use and change them immediately upon contamination.[5] |
| Body | Chemical-resistant clothing (e.g., coverall, apron) | Protective clothing should be worn to avoid skin contact.[1][3] This can include a one-piece coverall, a hooded two-piece chemical splash suit, or a chemical-resistant hood and apron.[3] Contaminated clothing must be removed immediately and washed before reuse.[1] |
| Respiratory | Air-purifying respirator (NIOSH approved) | If there is a risk of inhaling dust or mist, a NIOSH-approved full-face or half-mask air-purifying respirator should be used.[1][3] Engineering controls, such as local exhaust ventilation, are the preferred method for controlling exposure.[1] |
| Feet | Chemical-resistant, steel-toed boots | Safety shoes with steel toes and shanks provide protection against spills and falling objects.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Always wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where KOVKLEEN® L-11 is used or stored.[1]
-
Store in tightly closed containers in a cool, dry, well-ventilated area, away from heat and incompatible materials such as strong oxidizers.[1]
-
Avoid contact with aluminum, as it may produce flammable hydrogen gas.[1]
-
Empty containers may retain product residue and should be handled with caution.[1]
Spill Management:
-
In the event of a large spill, dike the area far ahead of the liquid to contain it for later disposal.[1]
-
Stop the leak only when it is safe to do so.[1]
-
Be aware that spilled material may be slippery.[1]
Disposal:
-
Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize all waste materials.
Experimental Protocols: First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to KOVKLEEN® L-11.
Table 2: First Aid Measures for KOVKLEEN® L-11 Exposure
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1] |
| If on Skin (or hair) | Immediately remove all contaminated clothing. Rinse skin with water/shower.[1] |
| If Inhaled | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with KOVKLEEN® L-11.
Caption: Workflow for selecting appropriate PPE for handling KOVKLEEN® L-11.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
